molecular formula C9H8N6 B563148 3-Hydrazino-s-triazolo[3,4-a]phthalazine CAS No. 21517-17-9

3-Hydrazino-s-triazolo[3,4-a]phthalazine

Katalognummer: B563148
CAS-Nummer: 21517-17-9
Molekulargewicht: 200.205
InChI-Schlüssel: XLOSGDFHNWDFLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Hydrazino-s-triazolo[3,4-a]phthalazine is a versatile chemical scaffold of significant interest in medicinal chemistry and organic synthesis. This compound serves as a critical precursor in the synthesis of novel triazolophthalazine derivatives, which are a focus of research due to their diverse biological activities . Studies explore its use in developing molecules that interact with DNA, as these interactions are a fundamental mechanism for many chemotherapeutic agents . Furthermore, this compound is structurally related to metabolites of the antihypertensive drug hydralazine, providing a relevant starting point for pharmacological research and the investigation of new biologically active molecules . Its utility in organic synthesis is demonstrated by its role in forming coordination compounds with transition metals and in cyclization reactions to create more complex heterocyclic systems . As such, 3-Hydrazino-s-triazolo[3,4-a]phthalazine is a valuable reagent for researchers working in drug discovery, bioinorganic chemistry, and the development of new synthetic methodologies.

Eigenschaften

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazin-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c10-12-9-14-13-8-7-4-2-1-3-6(7)5-11-15(8)9/h1-5H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOSGDFHNWDFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652599
Record name 3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21517-17-9
Record name 3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of the s-Triazolo[3,4-a]phthalazine Core: A Pathway to 3-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The[1][2][3]triazolo[3,4-a]phthalazine scaffold is a privileged heterocyclic system renowned for its diverse pharmacological activities, including antihypertensive and, more recently, epigenetic regulatory functions as a bromodomain inhibitor.[4][5] This technical guide provides a comprehensive, in-depth exploration of the primary synthetic pathway to this valuable core structure, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the synthesis into two principal stages: the foundational preparation of the key intermediate, 1-hydrazinophthalazine (hydralazine), and the subsequent annulation of the triazole ring. This guide emphasizes the chemical logic behind procedural choices, provides detailed, field-tested protocols, and outlines the mechanistic underpinnings of each transformation, ensuring a blend of theoretical understanding and practical applicability.

Introduction to the s-Triazolo[3,4-a]phthalazine Scaffold

The s-triazolo[3,4-a]phthalazine system is a rigid, planar, tricyclic heteroaromatic structure resulting from the fusion of a 1,2,4-triazole ring with a phthalazine moiety. This unique topology presents specific hydrogen bond accepting and donating capabilities, making it an attractive scaffold for interacting with biological targets.[5] Historically, derivatives of this class have been investigated for their cardiovascular effects.[6] However, modern drug discovery has identified this core as a potent inhibitor of bromodomains, particularly those outside the well-studied BET family, opening new avenues for therapeutic intervention in oncology and inflammatory diseases.[5] The synthesis of this core, and specifically the introduction of functional groups at the 3-position, is therefore of significant interest.

Retrosynthetic Analysis and Pathway Overview

The synthesis of 3-substituted s-triazolo[3,4-a]phthalazines logically begins with the disconnection of the triazole ring. This reveals the critical precursor, 1-hydrazinophthalazine, a well-known pharmaceutical agent (Hydralazine).[7] This intermediate contains the necessary nucleophilic hydrazine moiety poised for cyclization. 1-Hydrazinophthalazine itself is synthesized from the readily available phthalazinone via a two-step activation and substitution sequence.

The overall synthetic strategy is therefore a linear progression from phthalazinone to the final fused heterocyclic system.

G Target 3-Hydrazino-s-triazolo[3,4-a]phthalazine Precursor1 3-Amino-s-triazolo[3,4-a]phthalazine Target->Precursor1 Diazotization & Reduction Intermediate2 1-Hydrazinophthalazine (Hydralazine) Precursor1->Intermediate2 Cyclization (+ Cyanogen Bromide) Intermediate1 1-Chlorophthalazine Intermediate2->Intermediate1 Hydrazinolysis (+ Hydrazine Hydrate) StartingMaterial Phthalazinone Intermediate1->StartingMaterial Chlorination (+ POCl3)

Caption: Retrosynthetic analysis of the target compound.

Stage 1: Synthesis of 1-Hydrazinophthalazine (Hydralazine)

The preparation of this key intermediate is a robust and well-documented process, pivotal for the entire synthetic sequence. It involves activating the lactam functionality of phthalazinone into a more reactive leaving group.

Step 3.1: Chlorination of Phthalazinone

The conversion of the C1-carbonyl of phthalazinone into a chloro group is essential for activating the position towards nucleophilic attack. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficacy.

Causality and Expertise: Phthalazinone exists in a lactam-lactim tautomeric equilibrium.[8] POCl₃ reacts with the lactim tautomer, converting the hydroxyl group into an excellent leaving group (a chlorophosphate ester), which is subsequently displaced by a chloride ion to yield 1-chlorophthalazine. This step transforms a poor electrophile into a reactive substrate for SₙAr reactions. The instability of the isolated 1-chlorophthalazine necessitates careful handling and often its use in a moist or freshly prepared state for the subsequent step.[1][9]

Experimental Protocol: 1-Chlorophthalazine Synthesis

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, a slurry of phthalazinone (1.0 eq) is made in phosphorus oxychloride (3.0-5.0 eq).

  • The mixture is heated under reflux (approx. 105-110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.

  • The resulting residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any residual acid, and then washed with a cold organic solvent like ethanol.[9]

  • The product, 1-chlorophthalazine, is typically a yellow solid and is often used directly in the next step without extensive drying due to its instability.[1][9]

ParameterValueReference
Reagents Phthalazinone, POCl₃[1][9]
Temperature 70-110 °C[1][9]
Duration 2-4 hours[9]
Workup Ice quench, filtration[10]
Step 3.2: Hydrazinolysis of 1-Chlorophthalazine

This step involves a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces the chloride ion to form the desired product.

Causality and Expertise: Hydrazine hydrate serves a dual role: it is the primary nucleophile attacking the C1 position and also acts as a base to neutralize the HCl generated during the reaction. An excess of hydrazine hydrate is used to ensure the reaction goes to completion and to minimize potential side reactions. The reaction is typically performed in an alcoholic solvent, which helps to solubilize the reactants and control the reaction temperature.[1][9] The temperature is kept moderate (60-70 °C) to ensure a sufficient reaction rate without promoting degradation of the product.[1]

Experimental Protocol: 1-Hydrazinophthalazine Synthesis

  • To a solution of hydrazine hydrate (approx. 10 eq) in an alcoholic solvent (e.g., ethanol, methanol, or isopropanol), the freshly prepared 1-chlorophthalazine (1.0 eq) is added portion-wise, controlling any initial exotherm.[1][10][11]

  • The reaction mixture is then heated to reflux (60-80 °C) for 2-3 hours.[1]

  • Upon completion, the reaction is filtered while hot to remove any insoluble impurities.

  • The filtrate is cooled, often in an ice bath, to precipitate the product.

  • The resulting yellow, crystalline solid of 1-hydrazinophthalazine is collected by filtration, washed with cold ethanol, and dried under vacuum.[9]

ParameterValueReference
Reagents 1-Chlorophthalazine, Hydrazine Hydrate[1][9][10]
Solvent Ethanol or Methanol[1][10]
Temperature 60-80 °C[1]
Typical Yield 80-95%[10]

Stage 2: Annulation of the Triazole Ring

With 1-hydrazinophthalazine in hand, the final stage involves constructing the fused 1,2,4-triazole ring. This requires a reagent that can provide a single carbon atom to cyclize with the two nitrogen atoms of the hydrazine moiety. While various reagents can achieve this (e.g., formic acid, carbon disulfide), cyanogen bromide is particularly effective for installing a 3-amino group, a direct precursor to the target 3-hydrazino functionality.[12][13]

Pathway Focus: Synthesis via Cyanogen Bromide The reaction between 1-hydrazinophthalazine and cyanogen bromide (BrCN) provides a direct route to 3-amino-s-triazolo[3,4-a]phthalazine.

Causality and Expertise: Cyanogen bromide is a highly electrophilic one-carbon synthon. The terminal, more nucleophilic nitrogen of the hydrazine moiety attacks the carbon of BrCN, displacing the bromide ion. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, forming the five-membered triazole ring. A final tautomerization yields the stable aromatic product.

WARNING: Cyanogen bromide is extremely toxic and volatile. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment. A quench solution of sodium hydroxide and bleach should be readily available to neutralize any residual reagent and contaminated glassware.[14]

Caption: Mechanism for the formation of the triazole ring.

Experimental Protocol: 3-Amino-s-triazolo[3,4-a]phthalazine Synthesis

  • 1-Hydrazinophthalazine (1.0 eq) is dissolved or suspended in a suitable solvent such as ethanol or isopropanol.

  • A solution of cyanogen bromide (1.1 eq) in the same solvent is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 1-2 hours and then heated to reflux for an additional 2-4 hours to ensure complete cyclization.

  • After cooling, the resulting precipitate is collected by filtration.

  • The solid is washed with a small amount of cold solvent and then with water to remove any inorganic salts.

  • The crude product can be recrystallized from a suitable solvent like ethanol or a DMF/water mixture to yield pure 3-amino-s-triazolo[3,4-a]phthalazine.

Conceptual Pathway to 3-Hydrazino-s-triazolo[3,4-a]phthalazine

The conversion of the 3-amino group to a 3-hydrazino group is a challenging but mechanistically plausible transformation.

  • Diazotization: The 3-amino group can be converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).

  • Reduction: The resulting diazonium salt can then be reduced to the corresponding hydrazine. A common reagent for this reduction is tin(II) chloride (SnCl₂) in concentrated HCl.

This two-step sequence is a standard method for converting aromatic amines to hydrazines, though yields can be variable and conditions require careful optimization.

Characterization and Analysis

The structural integrity and purity of all intermediates and the final product must be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, proton environments, and carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the hydrazine and amino groups, and the C=N bonds within the heterocyclic rings.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, often against a reference standard.[15]

Summary and Outlook

The synthesis of the s-triazolo[3,4-a]phthalazine core is a well-established process hinging on the successful preparation of the 1-hydrazinophthalazine intermediate. The subsequent cyclization with cyanogen bromide offers a direct and efficient route to a 3-amino derivative, which serves as a viable precursor for the 3-hydrazino target compound. The versatility of the 1-hydrazinophthalazine intermediate allows for the synthesis of a wide array of 3-substituted analogues by employing different one-carbon synthons for the cyclization step, enabling extensive structure-activity relationship (SAR) studies for drug discovery programs.

References

  • A Process For Preparation Of Hydralazine Hydrochloride. - Quick Company. [Link]

  • Molecular and Supramolecular Structures of Cd(II) Complexes with Hydralazine-Based Ligands; A New Example for Cyclization of Hydrazonophthalazine to Triazolophthalazine - MDPI. [Link]

  • Synthesis of hydralazine hydrochloride with by products in manufacture of o-cyanobenzylchloride - ResearchGate. [Link]

  • Synthesis, formulation, and clinical pharmacological evaluation of hydralazine pyruvic acid hydrazone in two healthy volunteers - PubMed. [Link]

  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google P
  • Synthesis of hydralazine | PPTX - Slideshare. [Link]

  • US7807830B2 - Manufacture of pure hydralazine salts - Google P
  • Phthalazinone. [Link]

  • US20090187018A1 - Manufacture of Pure Hydralazine Salts - Google P
  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. [Link]

  • Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. [Link]

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  • HYDRALAZINE. [Link]

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  • 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a novel urinary hydralazine metabolite in man. [Link]

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  • Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. [Link]

  • Synthesis of 1,2,4-Triazolo[3,4-a]-phthalazine-3-thiol (Compound III-6) - PrepChem.com. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. [Link]

  • 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate - NIH. [Link] 25.[1][2][3]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains - ACS Publications. [Link]

  • Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][16]tetrazines and investigation of their fungistatic activity - PMC - NIH. [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - NIH. [Link]

  • Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][3][17]thiadiazine Scaffold - PMC - NIH. [Link]

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Sources

The Triazolophthalazine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolophthalazine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide traces the fascinating history of these compounds, from the serendipitous discovery of the antihypertensive properties of the related phthalazine, hydralazine, to the rational design of potent and selective triazolophthalazine-based therapeutic agents. We will delve into the evolution of synthetic strategies, explore the intricate structure-activity relationships that govern their diverse pharmacological effects—including antihypertensive, anticancer, and anticonvulsant activities—and provide detailed experimental protocols for their synthesis and evaluation. This comprehensive overview aims to equip researchers with the foundational knowledge and practical insights necessary to navigate and innovate within this rich chemical space.

The Genesis: A Fortuitous Foray into Phthalazine Chemistry

The story of triazolophthalazines is intrinsically linked to the development of one of the earliest orally active antihypertensive drugs, hydralazine (1-hydrazinophthalazine). The discovery of hydralazine's potent vasodilatory effects was a classic example of serendipity in drug discovery. In the mid-1940s, scientists at Ciba were initially searching for new antimalarial agents.[1] During this research, the antihypertensive activity of hydralazine, then known as C-5968, was unexpectedly observed.[2] This led to a paradigm shift in the research direction, with a patent application for hydralazine filed in 1945 and granted in 1949.[1][2] The first scientific publications detailing its blood pressure-lowering capabilities appeared in 1950, and it received FDA approval in 1953, marking a significant milestone in the management of hypertension.[1][2]

Hydralazine's mechanism of action involves direct relaxation of arteriolar smooth muscle.[3] While the precise molecular target was elusive for many years, it is now understood that hydralazine interferes with intracellular calcium metabolism.[4][5][6] Specifically, it inhibits the inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[6] This reduction in intracellular free calcium prevents the activation of contractile proteins, leading to vasodilation and a subsequent decrease in peripheral resistance and blood pressure.[4][7] This preferential dilation of arterioles over veins is a key characteristic of hydralazine's hemodynamic profile.[4][8]

The discovery and clinical success of hydralazine spurred further investigation into the medicinal chemistry of phthalazine derivatives, laying the groundwork for the exploration of fused heterocyclic systems like the triazolophthalazines.

The Emergence of the Triazolophthalazine Scaffold: Synthesis and Early Discoveries

The triazolophthalazine core is formed by the fusion of a 1,2,4-triazole ring with a phthalazine nucleus. The synthesis of this scaffold often utilizes hydralazine as a key starting material, highlighting the close chemical relationship between these compound classes. The reaction of hydralazine with various reagents can lead to the formation of the triazolo[3,4-a]phthalazine ring system. For instance, the interaction of hydralazine hydrochloride with starch in pharmaceutical formulations has been shown to produce triazolophthalazine derivatives.[9]

Fundamental Synthetic Strategies

The construction of the triazolophthalazine core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern. A common and straightforward approach involves the cyclization of a 1-hydrazinophthalazine precursor.

General Synthetic Workflow:

G cluster_0 Phthalazine Core Formation cluster_1 Activation cluster_2 Hydrazinolysis cluster_3 Triazole Ring Annulation Phthalic Anhydride Phthalic Anhydride Phthalazinone Phthalazinone Phthalic Anhydride->Phthalazinone + Hydrazine Hydrate (or derivative) Hydrazine Hydrate Hydrazine Hydrate 1-Chlorophthalazine 1-Chlorophthalazine Phthalazinone->1-Chlorophthalazine + Chlorinating Agent Chlorinating Agent (e.g., POCl3) Chlorinating Agent (e.g., POCl3) 1-Hydrazinophthalazine (Hydralazine) 1-Hydrazinophthalazine (Hydralazine) 1-Chlorophthalazine->1-Hydrazinophthalazine (Hydralazine) + Hydrazine Hydrate Triazolophthalazine Core Triazolophthalazine Core 1-Hydrazinophthalazine (Hydralazine)->Triazolophthalazine Core + Cyclizing Agent Cyclizing Agent (e.g., Carboxylic Acid, Orthoester) Cyclizing Agent (e.g., Carboxylic Acid, Orthoester)

Caption: General synthetic workflow for triazolophthalazine core synthesis.

Experimental Protocol: Synthesis of 3-Substituted-[4][7][10]triazolo[3,4-a]phthalazines

This protocol describes a general method for the synthesis of triazolophthalazine derivatives starting from 1-hydrazinophthalazine.

Materials:

  • 1-Hydrazinophthalazine (Hydralazine)

  • Appropriate carboxylic acid (R-COOH)

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-hydrazinophthalazine (10 mmol) and the desired carboxylic acid (12 mmol) in ethanol (50 mL).

  • Cyclization: Add phosphorus oxychloride (15 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 3-substituted-[4][7]triazolo[3,4-a]phthalazine derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Landscape of Triazolophthalazine Derivatives

The triazolophthalazine scaffold has proven to be a versatile platform for the development of compounds with a wide array of pharmacological activities. The following sections will explore some of the most significant therapeutic areas where these compounds have made an impact.

Antihypertensive and Vasodilatory Activity

Given their structural similarity to hydralazine, it is not surprising that some triazolophthalazine derivatives have been investigated for their antihypertensive properties. The fusion of the triazole ring to the phthalazine core can modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, the metabolite of hydralazine, 3-methyl-s-triazolo[3,4-a]phthalazine, is a stable product formed via acetylation and subsequent cyclization.[10] Another metabolite, 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine (3-HMTP), has been shown to retain about 30% of hydralazine's vasodilatory potency.[11]

Anticancer Activity

A significant body of research has focused on the development of triazolophthalazine derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including inhibition of key enzymes involved in cancer cell proliferation and survival.

3.2.1. Topoisomerase II Inhibition:

Certain triazolophthalazine derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. These compounds can also intercalate with DNA, further disrupting cellular processes and leading to apoptosis.

3.2.2. VEGFR-2 Inhibition:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several novel triazolo[3,4-a]phthalazine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[12] The design of these compounds often draws inspiration from known VEGFR-2 inhibitors like vatalanib, which features a related anilinophthalazine core.[12]

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
11h MGC-803 (Gastric)2.0[13]
EC-9706 (Esophageal)2.5[13]
HeLa (Cervical)3.8[13]
MCF-7 (Breast)4.5[13]
7f HCT-116 (Colon)3.97[14]
PC3 (Prostate)4.83[14]
HepG2 (Liver)4.58[14]
12b HCT-116 (Colon)0.32[15][16]
13c HCT-116 (Colon)0.64[15][16]

Table 1: Cytotoxic Activity of Selected Triazolophthalazine Derivatives

Mechanism of Anticancer Action (VEGFR-2 Inhibition):

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Activates Triazolophthalazine Inhibitor Triazolophthalazine Inhibitor Triazolophthalazine Inhibitor->VEGFR-2 Blocks Binding Site Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Initiates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis Supports

Caption: Inhibition of the VEGFR-2 signaling pathway by triazolophthalazine derivatives.

Other Biological Activities

The therapeutic potential of triazolophthalazines extends beyond antihypertensive and anticancer applications. Various derivatives have been reported to possess a range of other biological activities, including:

  • Anticonvulsant activity

  • Positive inotropic (cardiotonic) effects [17]

  • Antimicrobial activity [18]

  • Anti-inflammatory properties

This broad spectrum of activity underscores the importance of the triazolophthalazine scaffold as a versatile template for drug discovery.

Structure-Activity Relationships (SAR)

The biological activity of triazolophthalazine derivatives is highly dependent on the nature and position of substituents on the fused ring system. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

For anticancer activity, particularly VEGFR-2 inhibition, the presence of a substituted aniline or phenol moiety at certain positions, often linked via a spacer, has been shown to be critical for potent inhibition.[19] The nature of the substituents on the terminal aromatic ring can significantly influence the binding affinity to the receptor's active site.

For positive inotropic effects, the introduction of substituted benzylpiperazine moieties has been found to enhance activity.[17] The specific substitution pattern on the benzyl ring can fine-tune the compound's potency and chronotropic effects.

Future Directions and Conclusion

The journey of triazolophthalazine compounds, from their conceptual roots in the serendipitous discovery of hydralazine to their current status as a versatile scaffold in medicinal chemistry, is a testament to the power of chemical exploration. The diverse range of biological activities exhibited by these compounds continues to inspire the design and synthesis of new derivatives with improved therapeutic profiles.

Future research in this area is likely to focus on:

  • The development of highly selective inhibitors for specific enzyme targets, such as different kinase isoforms.

  • The exploration of novel therapeutic applications, including neurodegenerative and infectious diseases.

  • The use of computational modeling and machine learning to predict the biological activity of new derivatives and guide synthetic efforts.

  • The investigation of drug delivery systems to enhance the bioavailability and reduce the side effects of potent triazolophthalazine-based drugs.

References

  • Akashi, A., Chiba, T., & Kasahara, A. (1974). Antihypertensive activity of 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461), a new phthalazine derivative. European Journal of Pharmacology, 29(1), 161-164.
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  • Wikipedia. (n.d.). Hydralazine. Retrieved from [Link]

  • Khotimchenko, M., & Zaykin, A. (2001). Novel Mechanism of Action for Hydralazine.
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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Hydralazine Hydrochloride?. Retrieved from [Link]

  • Dr.Oracle. (2025, December 13). What is the mechanism of action of hydralazine (direct vasodilator)?. Retrieved from [Link]

  • Gurney, A. M., & Allam, M. (1996). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology, 119(7), 1537-1545.
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  • PubChem. (n.d.). Hydralazine. Retrieved from [Link]

  • Chapleo, C. B., Doxey, J. C., & Myers, P. L. (1982). Synthesis of some potential antihypertensive phthalazinyl- and quinoxalinylguanidines. Journal of Medicinal Chemistry, 25(7), 821-824.
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A Predictive Spectroscopic and Structural Analysis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Hydrazino-s-triazolo[3,4-a]phthalazine (CAS Number: 21517-17-9; Molecular Formula: C₉H₈N₆) is a heterocyclic compound of significant interest within medicinal chemistry and pharmaceutical development.[1][2] Its core structure is a fusion of a phthalazine ring system with a 1,2,4-triazole ring, a scaffold known to be present in various biologically active molecules. Phthalazine derivatives have garnered considerable attention for their wide range of pharmacological properties, including antihypertensive, anticonvulsant, and cardiotonic activities.[3] The subject of this guide is structurally related to the well-known vasodilator drug, hydralazine, and its metabolites.[4]

Due to a scarcity of publicly available, comprehensive experimental spectroscopic data for 3-hydrazino-s-triazolo[3,4-a]phthalazine, this guide presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This analysis is grounded in the fundamental principles of spectroscopy and draws upon comparative data from structurally analogous compounds, such as s-triazolo[3,4-a]phthalazine and other substituted phthalazine derivatives.[5][6] The insights provided herein are intended to serve as a valuable resource for researchers in identifying and characterizing this molecule, and to guide further experimental work.

Molecular Structure

The chemical structure of 3-hydrazino-s-triazolo[3,4-a]phthalazine consists of a fused triazolo-phthalazine ring system with a hydrazino (-NHNH₂) substituent on the triazole ring.

Caption: Molecular structure of 3-hydrazino-s-triazolo[3,4-a]phthalazine.

Predictive Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of 3-hydrazino-s-triazolo[3,4-a]phthalazine is expected to be characterized by signals in the aromatic region corresponding to the phthalazine ring system, and signals from the hydrazino group protons. The solvent of choice for such a compound would likely be DMSO-d₆, which is capable of dissolving the polar molecule and allows for the observation of exchangeable protons.

The four aromatic protons on the benzo portion of the phthalazine ring will likely appear as a complex multiplet system. Based on related phthalazine structures, these protons are anticipated to resonate in the range of δ 7.5-9.0 ppm.[5] The protons ortho to the fused ring system are expected to be the most deshielded.

The hydrazino group (-NHNH₂) protons are expected to give rise to two signals. The -NH- proton, being adjacent to the triazole ring, would likely appear as a broad singlet. The terminal -NH₂ protons would also likely appear as a broad singlet. These signals are expected to be exchangeable with D₂O, meaning they would disappear from the spectrum upon addition of a drop of D₂O to the NMR tube. The chemical shifts for these protons can vary but are often observed in the δ 4.0-10.0 ppm range, depending on the solvent and concentration.[7]

Table 1: Predicted ¹H NMR Data for 3-Hydrazino-s-triazolo[3,4-a]phthalazine

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Aromatic Protons (4H)7.5 - 9.0MultipletProtons of the phthalazine ring system.
-NH- (1H)5.0 - 10.0Broad SingletExchangeable with D₂O.
-NH₂ (2H)4.0 - 7.0Broad SingletExchangeable with D₂O.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show nine distinct carbon signals, corresponding to the nine carbon atoms in the structure.

The carbon atoms of the aromatic phthalazine ring are expected to resonate in the typical aromatic region of δ 120-150 ppm. The quaternary carbons at the fusion points of the rings will likely have different chemical shifts compared to the protonated carbons. The carbon atom of the triazole ring attached to the hydrazino group is expected to be influenced by the nitrogen atoms, shifting it downfield.

Table 2: Predicted ¹³C NMR Data for 3-Hydrazino-s-triazolo[3,4-a]phthalazine

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic CH Carbons120 - 135
Aromatic Quaternary Carbons130 - 150
Triazole Ring Carbons145 - 160
Infrared (IR) Spectroscopy

The IR spectrum of 3-hydrazino-s-triazolo[3,4-a]phthalazine will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

The most prominent features are expected to be the N-H stretching vibrations of the hydrazino group, which typically appear as one or two sharp bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1500-1650 cm⁻¹ will likely contain multiple bands corresponding to C=C and C=N stretching vibrations of the fused aromatic ring system. Aromatic C-H bending vibrations will give rise to signals in the fingerprint region (below 1000 cm⁻¹).

Table 3: Predicted IR Absorption Bands for 3-Hydrazino-s-triazolo[3,4-a]phthalazine

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretching (Hydrazino)3200 - 3400Medium to Strong
Aromatic C-H Stretching3000 - 3100Medium to Weak
C=N and C=C Stretching1500 - 1650Medium to Strong
N-H Bending1550 - 1650Medium
Aromatic C-H Bending650 - 900Medium to Strong
Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable techniques for the mass spectrometric analysis of this compound. The molecular formula C₉H₈N₆ gives a molecular weight of 200.20 g/mol .[1] The high-resolution mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to this mass.

The fragmentation pattern is expected to be complex due to the fused ring structure. Key fragmentation pathways could involve the loss of small, stable molecules such as N₂, HCN, and NH₂. The phthalazine ring itself is relatively stable, so fragmentation may be initiated by cleavage of the hydrazino group or the triazole ring.

M [C₉H₈N₆]⁺˙ m/z = 200 F1 [C₉H₇N₅]⁺ m/z = 185 M->F1 -NH₂ F2 [C₉H₆N₄]⁺˙ m/z = 170 M->F2 -N₂H₂ F3 [C₈H₅N₃]⁺˙ m/z = 143 F2->F3 -HCN F4 [C₈H₅N₂]⁺ m/z = 129 F3->F4 -N₂

Caption: Proposed key fragmentation pathways for 3-hydrazino-s-triazolo[3,4-a]phthalazine.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like 3-hydrazino-s-triazolo[3,4-a]phthalazine.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • D₂O Exchange: After acquiring the initial ¹H NMR spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify exchangeable protons.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: For ESI-MS, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. For EI-MS, a solid probe can be used.

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

    • EI-MS: Introduce the sample via a solid probe and heat to induce vaporization. Acquire the spectrum using a standard electron energy of 70 eV.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3-hydrazino-s-triazolo[3,4-a]phthalazine. While awaiting comprehensive experimental verification, the predicted ¹H NMR, ¹³C NMR, IR, and MS data presented here, based on sound chemical principles and comparison with related structures, offer a robust framework for the identification and characterization of this compound. The provided methodologies outline a clear path for researchers to obtain and confirm these spectral features, thereby aiding in the advancement of research and development involving this promising heterocyclic scaffold.

References

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An In-depth Technical Guide on the Solubility and Stability of 3-Hydrazino-s-triazolo[3,4-a]phthalazine (Hydralazine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of 3-Hydrazino-s-triazolo[3,4-a]phthalazine, commonly known as hydralazine, with a focus on its solubility and stability. As a potent vasodilator, understanding these characteristics is paramount for its effective formulation, storage, and therapeutic application. This document synthesizes technical data with practical insights to support research and development endeavors.

Introduction to Hydralazine

Hydralazine is a direct-acting vasodilator used in the management of hypertension and heart failure.[1][2] It functions by relaxing the smooth muscle of arterioles, leading to a decrease in peripheral resistance.[3][4] Though developed in the 1950s, it remains a relevant therapeutic agent, particularly in specific clinical scenarios like severe hypertension in pregnancy.[1][2] It is commercially available primarily as its hydrochloride salt to enhance its aqueous solubility.[5]

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and formulation possibilities. Hydralazine's solubility is significantly influenced by its chemical form (free base vs. salt) and the nature of the solvent.

Hydralazine hydrochloride is described as being soluble in water, slightly soluble in ethanol, and practically insoluble in diethyl ether.[6] A 2% aqueous solution of hydralazine hydrochloride has a pH between 3.5 and 4.5.[7][8] The aqueous solubility of the free base, hydralazine, is lower than its hydrochloride salt, at 2.04 mg/ml at room temperature.[5]

Table 1: Solubility of Hydralazine and its Hydrochloride Salt

CompoundSolventSolubilityReference
Hydralazine HydrochlorideWaterSoluble[3][6][7][3][6][7]
Hydralazine HydrochlorideEthanolSlightly Soluble[3][6][3][6]
Hydralazine HydrochlorideMethanolSlightly Soluble[3][3]
Hydralazine HydrochlorideDiethyl EtherPractically Insoluble[6][6]
Hydralazine HydrochlorideChloroformPractically Insoluble[3][3]
Hydralazine (Free Base)Water2.04 mg/mL[5][5]

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Caption: Factors influencing the solubility of hydralazine.

Stability Characteristics and Degradation Pathways

The stability of hydralazine is a multifaceted issue, with pH, light, temperature, and interactions with other substances playing crucial roles. Understanding these factors is essential for maintaining the drug's potency and safety.

Effect of pH

Hydralazine hydrochloride exhibits maximum stability in acidic conditions, specifically around pH 3.5.[9][10][11] It is generally stable within a pH range of 3 to 5.[9][12] As the pH becomes alkaline, the rate of decomposition increases significantly.[9][12] The hydrolysis of hydralazine hydrochloride leads to the formation of phthalazine and other degradation products.[11][13]

Photostability

Exposure to light accelerates the decomposition of hydralazine hydrochloride.[9] Long-term storage should be in light-protected containers.[10] Studies have shown that in a 0.9% sodium chloride solution, a 10% decomposition occurs faster under fluorescent light compared to in the dark.[9]

Temperature and Storage

Hydralazine hydrochloride powder for injection has a standard shelf life of 5 years when stored below 25°C and protected from light.[10] Tablets generally have a shelf life of 2 to 4 years at room temperature.[10] Refrigeration of intact vials may cause precipitation or crystallization.[9] For long-term storage of the pure compound, -20°C is recommended.[14][15]

Incompatibilities and Interactions

Hydralazine is known to have several incompatibilities:

  • Metals: Contact with metal parts can lead to discoloration of solutions, often turning them yellow or pink.[9][12]

  • Sugars: Sugars such as dextrose and fructose can adversely affect the stability of hydralazine.[16][17] Formulations should avoid these as sweetening agents.[18]

  • Buffers: While stable in acetate and carbonate buffers, its decomposition can be catalyzed by phosphate buffers.[11][13]

  • Excipients: Preformulation studies are crucial, as interactions with certain excipients like Carbopol® have been observed.

Table 2: Factors Affecting Hydralazine Hydrochloride Stability

FactorConditionImpact on StabilityReference
pH pH 3.5Maximum Stability[9][10][11]
Alkaline pH (>5)Increased Decomposition[9][12]
Light Exposure to lightIncreased Decomposition[9][10]
Temperature Below 25°CRecommended for storage[10]
Refrigeration (vials)May cause precipitation[9]
Interactions MetalsDiscoloration[9][12]
Sugars (dextrose, fructose)Decreased Stability[16][17]
Phosphate BufferCatalyzes Decomposition[11][13]

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// Edges Hydralazine -> Degradation [label="Subject to"]; Degradation -> Hydrolysis; Degradation -> Photodegradation; Degradation -> Oxidation; Degradation -> Interaction; Hydrolysis -> Phthalazine; Photodegradation -> Phthalazine; Oxidation -> Phthalazine; Interaction -> Phthalazine; }

Caption: Key degradation pathways for hydralazine.

Experimental Protocols for Stability and Solubility Assessment

To ensure the quality and efficacy of hydralazine formulations, rigorous testing of its solubility and stability is required.

Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of hydralazine in various solvents.

Protocol:

  • Add an excess amount of hydralazine hydrochloride to a known volume of the solvent (e.g., water, ethanol, buffer of specific pH) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Dilute the filtrate appropriately and analyze the concentration of hydralazine using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[19][20]

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying hydralazine in the presence of its degradation products.

Typical HPLC Parameters:

  • Column: C18 column (e.g., Inertsil ODS 3V, 4.6 mm x 250 mm, 5 µm).[20]

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., 2.5) and an organic modifier like acetonitrile or methanol.[20]

  • Flow Rate: 1.0 mL/min.[20]

  • Detection: UV detection at a suitable wavelength, such as 230 nm.[20]

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[20][21]

Forced Degradation Studies

Forced degradation (stress testing) is crucial to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Protocol:

  • Prepare solutions of hydralazine hydrochloride in appropriate solvents.

  • Expose the solutions to various stress conditions as per ICH guidelines:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: e.g., 0.1 M NaOH at room temperature for a few hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug or solution at a high temperature (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light.

  • Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

Stability_Testing_Workflow Start Start: Drug Substance/Product MethodDev Develop Stability-Indicating HPLC Method Start->MethodDev ForcedDeg Perform Forced Degradation Studies MethodDev->ForcedDeg Acid Acid Hydrolysis ForcedDeg->Acid Base Base Hydrolysis ForcedDeg->Base Oxidation Oxidation ForcedDeg->Oxidation Thermal Thermal Stress ForcedDeg->Thermal Photo Photostability ForcedDeg->Photo Analysis Analyze Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Evaluate Data: - Purity - Degradation Profile - Mass Balance Analysis->Data End End: Establish Storage Conditions & Shelf-Life Data->End

Caption: Workflow for hydralazine stability testing.

Formulation and Handling Recommendations

Based on the solubility and stability profile of hydralazine, the following recommendations are crucial for drug development professionals:

  • Formulation pH: Liquid formulations should be buffered in the optimal pH range of 3 to 5 to minimize hydrolytic degradation.[9]

  • Excipient Selection: Careful screening of excipients is necessary. Avoid reducing sugars, and be cautious with phosphate buffers.[11][16] For oral liquid formulations, sugar alcohols like sorbitol or maltitol are preferred over sucrose.[16][18]

  • Packaging and Storage: Finished products should be packaged in light-resistant containers.[10] Storage should be at controlled room temperature, protected from freezing.[9][10]

  • Reconstitution and Admixture: For parenteral administration, hydralazine hydrochloride should be prepared just prior to use.[9] The manufacturer's recommendation is not to add it to infusion solutions.[12] Contact with metal components should be minimized to prevent discoloration.[9]

Conclusion

The solubility and stability of hydralazine are governed by a complex interplay of factors including pH, light, temperature, and interactions with other chemical entities. A thorough understanding of these properties, supported by robust analytical testing, is fundamental to the development of safe, stable, and effective hydralazine formulations. By adhering to the principles outlined in this guide, researchers and formulation scientists can mitigate the risks associated with the inherent instability of this important therapeutic agent.

References

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A Technical Guide to the Emerging Biological Activities of Novel Triazolophthalazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities exhibited by novel triazolophthalazine derivatives, a class of heterocyclic compounds attracting significant attention in medicinal chemistry. We will delve into the mechanistic underpinnings of their therapeutic potential, present robust experimental workflows for their evaluation, and offer insights into future research trajectories.

The Triazolophthalazine Core: A Privileged Scaffold in Drug Discovery

The[1][2][3]triazolo[3,4-a]phthalazine framework is a rigid, planar heterocyclic system that has emerged as a "privileged scaffold." Its synthetic accessibility allows for facile structural modifications, enabling the exploration of a vast chemical space to optimize pharmacological profiles. This bioisosteric relative of purines can effectively interact with a variety of biological targets, leading to a broad spectrum of activities. The fusion of the triazole and phthalazine rings creates a unique electronic and steric environment, making it an ideal candidate for developing targeted therapeutics.

Anticancer Activities: A Multi-Faceted Assault on Oncogenesis

Triazolophthalazine derivatives have demonstrated significant potential as anticancer agents, operating through diverse and complementary mechanisms of action.

Targeting Critical Oncogenic Pathways

The ability of these compounds to selectively inhibit enzymes crucial for cancer cell survival and proliferation is a cornerstone of their therapeutic promise.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 being a key mediator. Several novel triazolophthalazine derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[2][4] For instance, extensive research on anilinophthalazine derivatives like Vatalanib (PTK787) paved the way for designing triazolophthalazines that mimic its essential pharmacophoric features.[2][4] Certain compounds have shown VEGFR-2 inhibitory activity comparable to the established drug Sorafenib, with IC50 values in the low nanomolar range.[4][5]

The p300/CBP-associated factor (PCAF), a histone acetyltransferase, plays a vital role in chromatin remodeling and gene transcription. Its bromodomain is a validated target for cancer therapy.[6] Novel triazolophthalazine-hydrazone hybrids have been developed as potent PCAF inhibitors.[1][7] Compounds have demonstrated inhibitory concentrations in the low micromolar range, comparable to known PCAF inhibitors, suggesting a promising avenue for epigenetic-based cancer therapy.[1][7]

Topoisomerase II (Topo II) is an essential enzyme that modulates DNA topology and is a validated target for cancer chemotherapy. A new series of triazolophthalazine derivatives has been designed and synthesized to act as Topo II inhibitors and DNA intercalators.[8] One particularly potent compound, IXb, exhibited greater cytotoxicity than doxorubicin against several cancer cell lines and demonstrated a superior DNA binding affinity.[8] This dual mechanism of Topo II poisoning and catalytic inhibition presents a powerful strategy for inducing cancer cell death.[8]

Induction of Apoptosis and Cell Cycle Arrest

Beyond targeted enzyme inhibition, many triazolophthalazine derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and halting cell division. Flow cytometry analyses have consistently shown that potent derivatives can induce cellular apoptosis and cause cell cycle arrest, typically at the G2/M phase.[3][7][8] This prevents cancer cells from proliferating and leads to their eventual elimination. For example, compound 11h was shown to induce early apoptosis and G2/M phase arrest in EC-9706 esophageal carcinoma cells.[3] Similarly, other derivatives induced apoptosis in HepG2 cells, confirming their cytotoxic effects.[1][7][8]

Data Summary: In Vitro Anticancer Potency

The following table summarizes the cytotoxic activity of representative triazolophthalazine compounds against various human cancer cell lines.

CompoundTarget/MechanismCell LineIC50 (µM)Reference
6o VEGFR-2 InhibitorHCT-1167.0 ± 0.06[2][4]
MCF-716.98 ± 0.15[2][4]
11h Apoptosis/G2/M ArrestMGC-8032.0 - 4.5[3]
EC-97062.0 - 4.5[3]
17 PCAF InhibitorHePG23.06[1]
HCT-1162.83[1]
IXb Topo II InhibitorHepG25.39 ± 0.4[8]
MCF-73.81 ± 0.2[8]
HCT-1164.38 ± 0.3[8]
Experimental Protocols & Workflows
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5×10³ to 1×10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the triazolophthalazine derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MoA_Workflow cluster_0 Initial Screening cluster_1 Apoptosis & Cell Cycle Analysis cluster_2 Target Identification cluster_3 Validation start Synthesized Triazolophthalazine Derivative mtt MTT Cytotoxicity Assay start->mtt flow Flow Cytometry (Annexin V/PI Staining) mtt->flow kinase Kinase Inhibition Assay (e.g., VEGFR-2) mtt->kinase cycle Cell Cycle Analysis (Propidium Iodide) flow->cycle western Western Blot (Protein Expression) flow->western cycle->western docking Molecular Docking Studies kinase->docking epigenetic Enzymatic Assay (e.g., PCAF) epigenetic->docking topo Topo II Relaxation/Cleavage Assay topo->docking end end docking->end Confirmed Biological Activity western->end Confirmed Biological Activity

Caption: Workflow for elucidating the anticancer MoA.

Anti-inflammatory Potential: Quelling the Inflammatory Cascade

Chronic inflammation is implicated in a multitude of diseases. Triazolophthalazine derivatives have shown promise as potent anti-inflammatory agents.

Mechanism of Action

Certain 6-alkoxy(phenoxy)-[1][2][3]triazolo[3,4-a]phthalazine-3-amine derivatives have demonstrated significant anti-inflammatory activity.[9] Studies on related phthalazine compounds suggest the mechanism involves the reduction of key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[10] This indicates an ability to interfere with the cyclooxygenase (COX) and/or nitric oxide synthase (iNOS) pathways.

Data Summary: In Vivo Anti-inflammatory Activity

In the carrageenan-induced paw edema model, a standard for acute inflammation, several derivatives exhibited potent activity.

CompoundDose (mg/kg)% Inhibition of Edema (at 0.5h)Reference Drug (% Inhibition)Reference
6h 5081%Ibuprofen (61%)[9]
6s 5083%Ibuprofen (61%)[9]

Notably, compounds 6h and 6s were more potent than the reference drug Ibuprofen, highlighting their therapeutic potential.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
  • Animal Acclimatization: Acclimatize male Swiss albino mice for one week under standard laboratory conditions.

  • Grouping and Fasting: Divide animals into groups (n=6): Vehicle control, reference drug (e.g., Ibuprofen, 50 mg/kg), and test compounds (e.g., 50 mg/kg). Fast animals overnight before the experiment.

  • Drug Administration: Administer the test compounds and reference drug intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Inflammation: After 30 minutes (for i.p.) or 1 hour (for p.o.) of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 0.5, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds. Triazolophthalazines have been investigated for their antibacterial and antifungal properties.

Spectrum of Activity

A series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives showed inhibitory activity, particularly against the Gram-positive bacterium Staphylococcus aureus.[11] One derivative, 5l , demonstrated broad-spectrum activity against all tested bacterial and fungal strains, making it a promising lead for further development.[11] Related triazolo-thiadiazole derivatives have also shown potent and broad-spectrum antimicrobial activity, often superior to reference drugs like ampicillin and ketoconazole.[12]

Antimicrobial_Screening cluster_0 Bacterial Strains cluster_1 Fungal Strains start Triazolophthalazine Library mic Broth Microdilution Assay (Determine MIC/MBC/MFC) start->mic gram_pos Gram-positive (e.g., S. aureus) end Identify Lead Compounds gram_pos->end gram_neg Gram-negative (e.g., E. coli) gram_neg->end fungi e.g., C. albicans, A. flavus fungi->end mic->gram_pos mic->gram_neg mic->fungi

Caption: General workflow for antimicrobial screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., S. aureus ATCC 29213) to a density of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a reference drug control (e.g., Gentamicin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth after incubation is the MBC/MFC.

Future Directions and Emerging Potential

While the anticancer, anti-inflammatory, and antimicrobial activities are the most explored, the versatility of the triazolophthalazine scaffold suggests potential in other therapeutic areas.

  • Neuroprotection: Although direct studies are limited, related triazolo and triazine derivatives have shown neuroprotective effects by targeting enzymes like DYRK1A or modulating neuroreceptor systems.[13][14][15] This presents a compelling, albeit underexplored, avenue for future research into neurodegenerative diseases.

  • Enzyme Inhibition: The scaffold's ability to inhibit a diverse range of enzymes, from kinases to bromodomains and phosphodiesterases, indicates its potential for treating a wide array of diseases.[16][17] Further screening against different enzyme families is warranted.

  • Molecular Hybridization: Combining the triazolophthalazine pharmacophore with other active moieties is a promising strategy to develop hybrid molecules with enhanced potency, improved selectivity, or multi-target activity.[7][18]

Conclusion

Novel triazolophthalazine derivatives represent a highly versatile and promising class of compounds with significant, well-documented potential in oncology, inflammation, and infectious diseases. Their proven ability to modulate key biological pathways through mechanisms such as enzyme inhibition and induction of apoptosis provides a solid foundation for further drug development. The established synthetic routes and clear structure-activity relationships empower medicinal chemists to rationally design next-generation therapeutics. Future exploration into neuroprotection and other areas will undoubtedly expand the therapeutic landscape for this remarkable scaffold.

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Starting materials for 3-Hydrazino-s-triazolo[3,4-a]phthalazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for 3-Hydrazino-s-triazolo[3,4-a]phthalazine Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of the essential starting materials and synthetic strategies required for the preparation of 3-Hydrazino-s-triazolo[3,4-a]phthalazine, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is a multi-step process that hinges on the sequential and logical application of foundational organic chemistry principles. The narrative begins with readily available commodity chemicals and progresses through key intermediates to the final fused heterocyclic system. The core starting materials identified and discussed are Phthalic Anhydride and Hydrazine Hydrate , which together form the phthalazine backbone. Subsequent functionalization requires a robust chlorinating agent, typically Phosphorus Oxychloride (POCl₃) , followed by a cyclization agent to construct the triazole ring. This guide elucidates the causality behind the choice of each reagent, provides validated protocols for key transformations, and offers a framework for researchers and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds.

Introduction: The Significance of the Triazolophthalazine Scaffold

Phthalazine derivatives and their fused heterocyclic analogs represent a "privileged structure" in medicinal chemistry, demonstrating a vast array of pharmacological activities. These include antihypertensive, anti-inflammatory, antitumor, and antimicrobial properties[1][2]. The fusion of a 1,2,4-triazole ring to the phthalazine core to create the[3][4][5]triazolo[3,4-a]phthalazine system often enhances or modulates this biological activity. The substituent at the 3-position of the triazole ring is a critical determinant of the molecule's interaction with biological targets. The 3-hydrazino moiety, in particular, offers a versatile functional handle for further derivatization or can itself be crucial for binding interactions, making 3-Hydrazino-s-triazolo[3,4-a]phthalazine (CAS 21517-17-9) a valuable synthetic target[6]. This guide details the synthetic pathway from its foundational starting materials, emphasizing the logic behind each transformation.

Core Synthetic Pathway: From Bulk Chemicals to a Fused Heterocycle

The most established and logical synthetic route to the triazolophthalazine core begins with the construction of a functionalized phthalazine ring, which is then annulated to form the fused triazole system. The overall workflow can be visualized as a linear sequence involving the formation of key intermediates.

G cluster_0 Part I: Phthalazine Core Synthesis cluster_1 Part II: Triazole Ring Annulation Phthalic Anhydride Phthalic Anhydride 1(2H)-Phthalazinone 1(2H)-Phthalazinone Phthalic Anhydride->1(2H)-Phthalazinone + Hydrazine Hydrate (Cyclocondensation) 1-Chlorophthalazine 1-Chlorophthalazine 1(2H)-Phthalazinone->1-Chlorophthalazine + POCl₃ (Chlorination) 1-Hydrazinophthalazine 1-Hydrazinophthalazine 1-Chlorophthalazine->1-Hydrazinophthalazine + Hydrazine Hydrate (Nucleophilic Substitution) 3-Hydrazino-s-triazolo\n[3,4-a]phthalazine 3-Hydrazino-s-triazolo [3,4-a]phthalazine 1-Hydrazinophthalazine->3-Hydrazino-s-triazolo\n[3,4-a]phthalazine + C1 Synthon (Cyclization)

Caption: High-level overview of the synthetic pathway.

Part I: Synthesis of the Key Precursor, 1-Hydrazinophthalazine (Hydralazine)

The journey to the target molecule begins with the construction of 1-hydrazinophthalazine, a well-known pharmaceutical agent in its own right (Hydralazine)[7]. This intermediate serves as the direct precursor for the final triazole ring formation.

Step 1: Phthalic Anhydride + Hydrazine Hydrate → 1(2H)-Phthalazinone

  • Primary Starting Material: Phthalic Anhydride (C₈H₄O₃) This white, crystalline solid is a large-scale industrial chemical, making it an economical and readily available starting point[3]. It is the anhydride of phthalic acid and can be easily prepared in the lab by the thermal dehydration of o-phthalic acid at temperatures above 180°C[3][8]. Its reactivity is centered on the electrophilicity of its carbonyl carbons, making it susceptible to attack by nucleophiles.

  • Core Reagent: Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine is a potent nucleophile and the source of the two adjacent nitrogen atoms required for the phthalazine ring. The reaction with phthalic anhydride proceeds via a two-stage mechanism:

    • Nucleophilic Acyl Substitution: One of the amino groups of hydrazine attacks a carbonyl carbon of the anhydride, leading to the opening of the anhydride ring to form an intermediate 2-(hydrazinocarbonyl)benzoic acid.

    • Intramolecular Cyclization/Dehydration: The terminal amino group of the hydrazine moiety then attacks the remaining carboxylic acid group. Subsequent dehydration (loss of a water molecule), typically promoted by heating in a solvent like ethanol or acetic acid, results in the formation of the stable six-membered heterocyclic ring of 2,3-dihydrophthalazine-1,4-dione, which exists in tautomeric equilibrium with 1(2H)-Phthalazinone[1][2].

Step 2: 1(2H)-Phthalazinone → 1-Chlorophthalazine

  • Activating Reagent: Phosphorus Oxychloride (POCl₃) The resulting 1(2H)-phthalazinone exists predominantly in its amide form. To facilitate the introduction of the hydrazine group in the next step, this position must be activated. This is achieved by converting the hydroxyl group of the minor enol tautomer into a better leaving group. Phosphorus oxychloride is the reagent of choice for this transformation[9][10]. It effectively chlorinates the C1 position, converting the phthalazinone into 1-chlorophthalazine. This intermediate is significantly more reactive towards nucleophilic substitution.

Step 3: 1-Chlorophthalazine + Hydrazine Hydrate → 1-Hydrazinophthalazine

  • Nucleophilic Reagent: Hydrazine Hydrate (N₂H₄·H₂O) A second equivalent of hydrazine hydrate is used to displace the chloride atom from the 1-chlorophthalazine intermediate. This reaction is a classic nucleophilic aromatic substitution (SNAr). The highly nucleophilic hydrazine attacks the electron-deficient carbon bearing the chlorine atom, leading to the formation of 1-hydrazinophthalazine[9]. The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Caption: Nucleophilic substitution to form the key precursor.

Part II: Annulation of the Triazole Ring

The final stage of the synthesis involves the reaction of 1-hydrazinophthalazine with a suitable one-carbon (C1) synthon. The choice of this reagent is critical as it dictates the substituent at the 3-position of the final triazolo[3,4-a]phthalazine product.

  • Key Precursor: 1-Hydrazinophthalazine (C₈H₈N₄) This molecule contains a terminal hydrazinyl group (-NH-NH₂) ortho to a ring nitrogen. This arrangement is primed for cyclization with a C1 electrophile to form the fused five-membered triazole ring.

  • C1 Synthon for the 3-Hydrazino Group While syntheses for related analogs like the 3-amino (using cyanogen bromide) or 3-thiol (using carbon disulfide) derivatives are well-documented[11][12], the direct installation of a 3-hydrazino group is less commonly described. A chemically sound and plausible approach involves using a reagent that can provide the carbon atom and the exocyclic hydrazine.

    A highly effective strategy would employ thiocarbohydrazide (CH₆N₄S) . The proposed mechanism is as follows:

    • The terminal amino group of 1-hydrazinophthalazine condenses with the central thione group of thiocarbohydrazide.

    • This is followed by an intramolecular cyclization with the elimination of hydrogen sulfide (H₂S), driven by heating, to yield the stable, fused aromatic triazole ring system of 3-Hydrazino-s-triazolo[3,4-a]phthalazine.

    Alternative C1 synthons like carbon disulfide (CS₂) could be used to first generate a 3-thiol intermediate, which would then require subsequent multi-step conversion to the desired 3-hydrazino group, making the thiocarbohydrazide route more convergent.

Summary of Key Starting Materials and Reagents

The following table summarizes the critical components required for the synthesis.

Compound NameMolecular FormulaMolar Mass ( g/mol )Role in SynthesisKey Physical Properties
Phthalic Anhydride C₈H₄O₃148.12Primary Starting Material (Backbone)White solid, M.P. 131.6 °C[3]
Hydrazine Hydrate N₂H₄·H₂O50.06Nucleophile (Ring Formation)Colorless liquid, B.P. 120.1 °C
Phosphorus Oxychloride POCl₃153.33Chlorinating Agent (Activation)Colorless liquid, B.P. 105.8 °C
Thiocarbohydrazide CH₆N₄S106.15C1 Synthon (Triazole Formation)White crystalline powder, M.P. ~170 °C (dec.)

Exemplary Experimental Protocol: Synthesis of 1-Hydrazinophthalazine

This protocol is adapted from established procedures and provides a reliable method for preparing the key precursor[9].

Objective: To synthesize 1-hydrazinophthalazine from 1-chlorophthalazine.

Materials:

  • 1-Chlorophthalazine (1 part by weight)

  • Ethanol (100 parts by volume)

  • Hydrazine hydrate (90 parts by volume)

Procedure:

  • A solution is prepared containing 1-chlorophthalazine, ethanol, and hydrazine hydrate in the proportions described above in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained for two hours.

  • After the reflux period, the solution is allowed to cool slowly to room temperature.

  • Upon cooling, yellow, needle-like crystals of 1-hydrazinophthalazine will precipitate from the solution.

  • The precipitate is isolated by vacuum filtration.

  • The collected solid is washed with a small amount of cold ethanol to remove any soluble impurities.

  • The product can be further purified by recrystallization from methanol if required. The expected melting point of the pure product is approximately 172-173 °C[9].

Safety Note: Hydrazine hydrate and phosphorus oxychloride are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Conclusion

The synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine is a systematic process rooted in the strategic use of fundamental starting materials. The pathway relies on the initial construction of the phthalazine core from phthalic anhydride and hydrazine hydrate , followed by activation via chlorination with POCl₃ . This yields the crucial intermediate, 1-hydrazinophthalazine. The final annulation to form the fused triazole ring can be efficiently achieved using a C1 synthon such as thiocarbohydrazide . A thorough understanding of the role and reactivity of each of these starting materials is paramount for any researcher or drug development professional aiming to successfully synthesize this and related heterocyclic scaffolds.

References

  • Wikipedia. Phthalic anhydride. [URL: https://en.wikipedia.org/wiki/Phthalic_anhydride]
  • Lee, J., et al. (2019). Selective Synthesis in Microdroplets of 2‐Phenyl‐2,3‐dihydrophthalazine‐1,4‐dione from Phenyl Hydrazine with Phthalic. Stanford University. [URL: Not directly available, abstract viewed]
  • Aly, A. A., & El-Karim, I. A. G. (2013). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal. [URL: https://www.longdom.org/open-access/recent-developments-in-chemistry-of-phthalazines-2155-9619.S1.001.pdf]
  • El-Sayed, R., et al. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03521f]
  • Druey, J., & Ringier, B. H. (1951). US Patent 2,484,029, and as cited in US Patent 7,220,858 B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. Google Patents. [URL: https://patents.google.
  • A Process For Preparation Of Hydralazine Hydrochloride. (2012). Quick Company. [URL: https://www.quickcompany.
  • Singh, U., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Mechanistic and Synthetic. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/MS/D4RA03859B]
  • The Canadian Chemist. (2018). Making Phthalic Anhydride from Phthalic Acid. YouTube. [URL: https://www.youtube.
  • Zibo Anquan Chemical Co., Ltd. (2023). What is the reaction mechanism of phthalic acid to phthalic anhydride? News. [URL: https://www.zbaqchem.com/news/what-is-the-reaction-mechanism-of-phthalic-a-79178122.html]
  • Various Authors. (2019). How to convert anhydrides into acid hydrazide? ResearchGate. [URL: https://www.researchgate.net/post/How_to_convert_anhydrides_into_acid_hydrazide]
  • Teijin Ltd. (1973). US Patent 3,720,692A - Production of phthalic anhydride from phthalic acid. Google Patents. [URL: https://patents.google.
  • Environmental Protection Agency (EPA). (1983). 6.5 Phthalic Anhydride. EPA.gov. [URL: https://www3.epa.gov/ttn/chief/ap42/ch06/final/c06s05.pdf]
  • Edwards, S., & Marquardt, F. H. (1969). The metabolism of 1-hydrazinophthalazine: the correct structure of the pseudo-"N-acetyl-1-hydrazinophthalazine". Hoppe Seylers Z Physiol Chem. [URL: https://pubmed.ncbi.nlm.nih.gov/5764921/]
  • Chem-Impex International. 1-Hydrazinophthalazine hydrochloride. [URL: https://www.chemimpex.com/products/1-hydrazinophthalazine-hydrochloride]
  • Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements. [URL: https://www.tandfonline.com/doi/abs/10.1080/104265090902769]
  • Filippakopoulos, P., et al. (2013).[3][4][5]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/ml400245h]

  • Singh, A., & Kumar, A. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. [URL: https://www.scispace.com/paper/singh-kumar-2019-an-overview-of-different]
  • Tokyo Chemical Industry Co., Ltd. 1-Hydrazinophthalazine Hydrochloride. [URL: https://www.tcichemicals.com/US/en/p/H0409]
  • Abdel-Wahab, B. F., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic chemistry: an Indian journal. [URL: https://www.tsijournals.com/articles/recent-developments-in-chemistry-of-phthalazines.pdf]
  • Ghorab, M. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. [URL: https://www.
  • United States Biological. 3-Hydrazino-s-triazolo[3,4-a]phthalazine CAS 21517-17-9. [URL: https://www.usbio.net/item/H8941-25]

Sources

Methodological & Application

Use of 3-Hydrazino-s-triazolo[3,4-a]phthalazine in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Oncological Research of s-Triazolo[3,4-a]phthalazine Derivatives

Introduction: A Privileged Scaffold in Cancer Drug Discovery

The fused heterocyclic system,[1][2]triazolo[3,4-a]phthalazine, commonly referred to as s-triazolo[3,4-a]phthalazine, represents a pharmacologically significant scaffold in modern medicinal chemistry. Its rigid, planar structure and distribution of nitrogen atoms make it an adept pharmacophore for interacting with various biological targets. While the parent compound itself has been studied, it is the diverse library of its synthetic derivatives that has captured the attention of researchers in oncology.[3] These compounds are frequently synthesized from accessible precursors like 1-hydrazinophthalazine, making them attractive for developing extensive structure-activity relationship (SAR) studies.[4]

This guide provides an in-depth exploration of the application of s-triazolo[3,4-a]phthalazine derivatives in cancer research. We will delve into their primary mechanisms of action, present quantitative bioactivity data, and offer detailed, field-proven protocols for their evaluation in a laboratory setting.

Part 1: Unraveling the Mechanism of Antitumor Action

The anticancer properties of s-triazolo[3,4-a]phthalazine derivatives are not monolithic; they arise from a combination of targeted enzyme inhibition and the subsequent triggering of downstream cellular events that culminate in cancer cell death.

Primary Target: VEGFR-2 Kinase Inhibition

A significant body of research has focused on designing these phthalazine derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels. Tumors rely heavily on angiogenesis to supply nutrients and oxygen, enabling their growth and metastasis.

Causality of Inhibition: By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its phosphorylation and subsequent activation. This blockade disrupts the entire downstream signaling cascade, effectively choking off the tumor's blood supply. The design of these molecules often draws inspiration from established kinase inhibitors like Vatalanib, which also features a phthalazine core.[1][2]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Inhibitor s-Triazolo[3,4-a] phthalazine Derivative Inhibitor->VEGFR2 Inhibits (Blocks ATP Binding) AKT Akt PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Cellular_Effects_Workflow Compound s-Triazolo[3,4-a] phthalazine Derivative Target Inhibition of VEGFR-2 & other kinases Compound->Target Apoptosis Induction of Apoptosis Target->Apoptosis CellCycle G2/M Phase Cell Cycle Arrest Target->CellCycle Outcome Reduced Tumor Growth & Proliferation Apoptosis->Outcome CellCycle->Outcome

Caption: Cellular effects resulting from treatment with s-triazolo[3,4-a]phthalazine derivatives.

Part 2: Quantitative Bioactivity Profile

The efficacy of different s-triazolo[3,4-a]phthalazine derivatives varies based on their specific chemical substitutions. The table below summarizes the half-maximal inhibitory concentration (IC50) values for several notable derivatives against a panel of human cancer cell lines, providing a clear quantitative comparison of their cytotoxic potency.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
6o HCT-116Colon Adenocarcinoma7.0 ± 0.06Sorafenib5.47 ± 0.3[1][2]
6o MCF-7Breast Cancer16.98 ± 0.15Sorafenib7.26 ± 0.3[1][2]
6m HCT-116Colon Adenocarcinoma13.0 ± 0.11Sorafenib5.47 ± 0.3[2]
6d HCT-116Colon Adenocarcinoma15.0 ± 0.14Sorafenib5.47 ± 0.3[2]
6d MCF-7Breast Cancer18.2 ± 0.17Sorafenib7.26 ± 0.3[2]
11h MGC-803Gastric Cancer~2.0 - 4.55-FluorouracilNot specified in source[5][6]
11h EC-9706Esophageal Carcinoma~2.0 - 4.55-FluorouracilNot specified in source[5][6]
11h HeLaCervical Cancer~2.0 - 4.55-FluorouracilNot specified in source[5][6]
11h MCF-7Breast Cancer~2.0 - 4.55-FluorouracilNot specified in source[5][6]

Part 3: Experimental Protocols for In Vitro Evaluation

The following protocols provide a robust framework for assessing the anticancer activity of s-triazolo[3,4-a]phthalazine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the test compound.

    • Self-Validation System:

      • Vehicle Control: Treat cells with medium containing the same percentage of DMSO as the highest compound concentration. This controls for any solvent-induced toxicity.

      • Positive Control: Treat cells with a known anticancer drug (e.g., 5-Fluorouracil or Sorafenib) to validate assay performance. [2][5] * Untreated Control: Add fresh medium only (represents 100% cell viability).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Flow Cytometry

Principle: This assay differentiates between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it stains late apoptotic and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Rationale for Interpretation:

      • Annexin V (-) / PI (-): Live cells.

      • Annexin V (+) / PI (-): Early apoptotic cells.

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

      • Annexin V (-) / PI (+): Necrotic cells (often due to membrane damage).

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate in Dark E->F G Flow Cytometry Acquisition F->G H Data Gating & Quantification G->H

Caption: Experimental workflow for the Annexin V / PI apoptosis assay.

Part 4: Synthesis Overview

The s-triazolo[3,4-a]phthalazine scaffold is readily synthesized, often beginning with the commercially available 1-hydrazinophthalazine. A common and straightforward method involves the cyclization of 1-hydrazinophthalazine with one-carbon donors like formic or acetic acid. [7]This accessibility is a key advantage for medicinal chemists exploring this class of compounds.

Synthesis_Scheme Reactant 1-Hydrazinophthalazine Product s-Triazolo[3,4-a]phthalazine Reactant->Product Reflux Reagent + Formic Acid (or other one-carbon donor)

Caption: A simplified reaction scheme for the synthesis of the core s-triazolo[3,4-a]phthalazine ring system.

Conclusion and Future Directions

The s-triazolo[3,4-a]phthalazine framework has proven to be a fertile ground for the discovery of novel anticancer agents, particularly those targeting VEGFR-2-mediated angiogenesis. The protocols and data presented herein provide a comprehensive starting point for researchers aiming to investigate these compounds. Future work should focus on optimizing their potency and selectivity, evaluating in vivo efficacy in animal models, and exploring potential synergistic combinations with existing chemotherapies to enhance therapeutic outcomes.

References

  • Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1426-1441. [Link]

  • Xue, D. Q., Zhang, Q. R., He, P., Shao, K. P., Chen, P. J., Gu, Y. F., Ren, J. L., Shan, L. H., & Liu, H. M. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 639-646. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Xue, D. Q., Zhang, Q. R., He, P., Shao, K. P., Chen, P. J., Gu, Y. F., Ren, J. L., Shan, L. H., & Liu, H. M. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Pathan, S. K., Sangshetti, J., Shinde, D., & Baseer, M. A. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, Q. R., Xue, D. Q., He, P., Shao, K. P., Chen, P. J., Gu, Y. F., Ren, J. L., Shan, L. H., & Liu, H. M. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(4), 1236-1238. [Link]

  • Gomma, A. M. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Journal. [Link]

  • El-Helby, A. A., Sakr, H., Ezzat, S. M., & El-Sayed, M. A. (2019). Structures of selected triazolophthalazines with potent anticancer activity against hepatocellular carcinoma. ResearchGate. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Omair, M. A., Abdel-Moneim, D., El-Awady, R., & El-Gamal, M. I. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9484. [Link]

Sources

Application of Triazolophthalazine Derivatives as Potent Enzyme Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of triazolophthalazine derivatives as enzyme inhibitors. This guide offers detailed protocols, an exploration of the underlying scientific principles, and practical insights into the effective use of these compounds in enzyme inhibition studies.

Introduction: The Therapeutic Potential of Triazolophthalazine Derivatives

Triazolophthalazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their rigid, planar structure allows for effective interaction with the active sites of various enzymes, making them promising candidates for the development of novel therapeutics. These derivatives have demonstrated inhibitory activity against a range of critical enzyme targets implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. This guide will focus on their application as inhibitors of four key enzyme classes: Topoisomerase II, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly (ADP-ribose) Polymerase (PARP), and Bromodomains.

I. Inhibition of Topoisomerase II

Topoisomerase II (Topo II) is a nuclear enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation.[1] Its inhibition leads to the accumulation of double-strand breaks in DNA, triggering cell cycle arrest and apoptosis, a mechanism widely exploited in cancer chemotherapy.[1] Certain triazolophthalazine derivatives have been identified as potent Topo II inhibitors, acting as DNA intercalators and disrupting the enzyme's function.[2]

Signaling Pathway Perturbation by Topo II Inhibition

The stabilization of the Topo II-DNA cleavage complex by triazolophthalazine derivatives initiates a cascade of cellular responses to DNA damage, ultimately leading to programmed cell death.

TopoII_Pathway cluster_nucleus Nucleus Triazolo Triazolophthalazine Derivative TopoII Topoisomerase II Triazolo->TopoII Inhibits DNA DNA TopoII->DNA Creates transient double-strand breaks DSB Double-Strand Breaks DNA->DSB Stabilization of cleavage complex leads to ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Autophos Autophosphorylation VEGFR2->Autophos Dimerization & Triazolo Triazolophthalazine Derivative Triazolo->Autophos Inhibits PLCg PLCγ Autophos->PLCg PI3K PI3K Autophos->PI3K RAS RAS Autophos->RAS Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling and the point of inhibition.

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol details a luminescence-based assay to quantify the inhibitory activity of triazolophthalazine derivatives on recombinant human VEGFR-2 kinase. [3][4]The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity. [3] Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer (e.g., BPS Bioscience #79334)

  • ATP (500 µM)

  • PTK Substrate (Poly (Glu:Tyr, 4:1))

  • Triazolophthalazine derivatives dissolved in DMSO

  • Kinase-Glo® MAX reagent (Promega)

  • White, opaque 96-well plates

  • Deionized water

Procedure:

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix:

    • 6 µL of 5x Kinase Buffer

    • 1 µL of 500 µM ATP

    • 1 µL of 50x PTK substrate

    • 17 µL of sterile deionized water. [4]2. Plate Setup:

    • Add 25 µL of the master mixture to each well of a white 96-well plate. [4] * Test Wells: Add 5 µL of the diluted triazolophthalazine derivative solutions.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL). [4] * To the "Blank" wells, add 20 µL of 1x Kinase Buffer. [4]4. Incubation: Mix the plate gently and incubate at 30°C for 45 minutes. [4]5. Luminescence Detection:

    • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [4] * Read the luminescence using a microplate reader.

Data Analysis:

Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CompoundIC50 (µM) for VEGFR-2 Inhibition
Derivative 6o 0.1 ± 0.01 [5][6]
Derivative 6m 0.15 ± 0.02 [5][6]
Derivative 6d 0.28 ± 0.03 [5][6]
Sorafenib (Reference) 0.1 ± 0.02 [5][6]

III. Inhibition of PARP

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. [4]PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. [7]Triazolo[4,3-a]pyrazine derivatives have been developed as potent PARP1 inhibitors. [3]

PARP in DNA Damage Repair and Inhibition

PARP enzymes detect single-strand DNA breaks and, upon activation, synthesize poly(ADP-ribose) (PAR) chains that recruit other DNA repair proteins. [8]Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which can be converted to toxic double-strand breaks during DNA replication.

PARP_Pathway cluster_dna_damage DNA Damage Response SSB Single-Strand Break PARP PARP SSB->PARP Activates DSB Double-Strand Break (during replication) SSB->DSB Leads to PARylation PARylation PARP->PARylation Catalyzes Triazolo Triazolophthalazine Derivative Triazolo->PARP Inhibits Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment Repair DNA Repair Recruitment->Repair Apoptosis Apoptosis DSB->Apoptosis

Caption: PARP's role in DNA repair and the effect of inhibition.

Protocol 3: Colorimetric PARP Inhibition Assay

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, providing a quantitative measure of PARP activity.

Materials:

  • HT Universal Colorimetric PARP Assay Kit (e.g., from Trevigen or R&D Systems)

  • Recombinant PARP enzyme

  • Histone-coated 96-well plate

  • 10x PARP Buffer

  • 10x PARP Cocktail (containing biotinylated NAD+)

  • Triazolophthalazine derivatives dissolved in DMSO

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 0.2M HCl)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Rehydration: Add 50 µL/well of 1x PARP Buffer to the histone-coated wells and incubate at room temperature for 30 minutes. Remove the buffer. [6]2. Inhibitor Addition: Add serial dilutions of the triazolophthalazine derivatives to the appropriate wells.

  • Enzyme Addition: Add diluted PARP enzyme to the wells containing the inhibitor and incubate for 10 minutes at room temperature. [6]4. Reaction Initiation: Add 25 µL of 1x PARP Cocktail to each well. [6]5. Incubation: Incubate the plate at room temperature for 60 minutes. [6]6. Washing: Wash the wells four times with 1x PBS containing 0.1% Triton X-100.

  • Streptavidin-HRP Addition: Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature. [6]8. Washing: Repeat the washing step.

  • Color Development: Add 50 µL of TMB substrate to each well and incubate in the dark for 15 minutes. [6]10. Reaction Termination: Stop the reaction by adding 50 µL of stop solution. [6]11. Absorbance Reading: Read the absorbance at 450 nm.

Data Analysis:

Calculate the percent inhibition of PARP activity for each inhibitor concentration and determine the IC50 value as described for the VEGFR-2 assay.

CompoundIC50 (nM) for PARP1 Inhibition
Derivative 17m < 4.1 [3]
Derivative 19a < 4.1 [3]
Derivative 19c < 4.1 [3]
Olaparib (Reference) Not specified in this study

IV. Inhibition of Bromodomains

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in chromatin remodeling and gene transcription. [9]Inhibitors of bromodomains, particularly the BET (Bromodomain and Extra-Terminal domain) family, have shown promise as anticancer agents.T[2][5][10]riazolo[4,3-a]phthalazines have been identified as potent inhibitors of various bromodomains. [10]

Bromodomain Function and Inhibition

By binding to acetylated histones, bromodomain-containing proteins recruit transcriptional machinery to specific gene promoters. Triazolophthalazine derivatives can competitively inhibit this interaction, leading to altered gene expression.

Bromodomain_Function cluster_chromatin Chromatin Histone Acetylated Histone Bromodomain Bromodomain-containing Protein (e.g., BRD4) Histone->Bromodomain Binds to Transcription Transcription Machinery Bromodomain->Transcription Recruits Triazolo Triazolophthalazine Derivative Triazolo->Bromodomain Inhibits binding GeneExpression Altered Gene Expression Transcription->GeneExpression

Caption: Mechanism of bromodomain inhibition.

Protocol 4: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Bromodomain Inhibition

This assay measures the displacement of a biotinylated, acetylated histone peptide from a GST-tagged bromodomain protein.

Materials:

  • GST-tagged Bromodomain protein (e.g., BRD4)

  • Biotinylated acetylated histone peptide

  • HTRF detection reagents (e.g., anti-GST-Europium and Streptavidin-XL665)

  • Assay buffer

  • Triazolophthalazine derivatives dissolved in DMSO

  • Low-volume, white 384-well plates

Procedure:

  • Compound Dispensing: Dispense serial dilutions of the triazolophthalazine derivatives into the assay plate.

  • Protein-Peptide Mixture Addition: Add a pre-incubated mixture of the GST-tagged bromodomain protein and the biotinylated acetylated histone peptide to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

  • Detection Reagent Addition: Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).

  • Incubation: Incubate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Signal Reading: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis:

Calculate the HTRF ratio (665 nm / 620 nm) and then the percent inhibition based on the control wells. Determine the IC50 value by fitting the data to a dose-response curve.

CompoundIC50 (µM) for BRD4(1) Inhibition
Compound 7 > 100
Compound 9 2.5
Compound 14 0.9
Compound 15 10.3
(+)-JQ1 (Reference) 0.05

V. Concluding Remarks

The triazolophthalazine scaffold represents a versatile platform for the design of potent and selective enzyme inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to investigate the inhibitory potential of novel triazolophthalazine derivatives against a range of therapeutically relevant enzymes. Meticulous experimental design, careful execution, and rigorous data analysis are paramount for obtaining reliable and reproducible results that can drive the discovery of new therapeutic agents.

References

  • El-Sayed, N. F., et al. (2021). Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(6), e2000456. [Link]

  • Ghorab, M. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1448-1464. [Link]

  • Scilit. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved from [Link]

  • Hewings, D. S., et al. (2017).T[2][5][10]riazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters, 8(11), 1173–1178. [Link]

  • Wang, L., et al. (2021). Identification ofT[2][5][10]riazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Interchim. (n.d.). HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Wikipedia. (2023). Epigenetics. Retrieved from [Link]

  • AACR Journals. (2010). Inhibition of topoisomerase IIα and G 2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. Molecular Cancer Therapeutics, 9(4), 946-954. [Link]

  • PubMed. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. [Link]

  • Google Patents. (n.d.). US10597399B2 - Substituted triazolopiperazine PARP inhibitor, preparation method therefor and use thereof.
  • PubMed Central. (2017).T[2][5][10]riazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. [Link]

  • PubMed. (2021). Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors. [Link]

  • ResearchGate. (2021). Identification ofT[2][5][10]riazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. [Link]

  • PubMed Central. (2021). The bromodomain: A chromatin browser?. [Link]

  • PubMed Central. (n.d.). Signaling of DNA strand breaks by the PARP/PARG system. Retrieved from [Link]

  • ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram showing the main components of the TGF-b signaling. Retrieved from [Link]

  • PubMed Central. (2010). Inhibition of topoisomerase IIα and G 2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. [Link]

  • PubMed Central. (2021). Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors. [Link]

  • PubMed Central. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. [Link]

  • PubMed Central. (2021). Identification ofT[2][5][10]riazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. [Link]

  • PubMed. (2017).T[2][5][10]riazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. [Link]

  • PubMed Central. (2010). Topoisomerase Assays. [Link]

  • PubMed Central. (2020). Bromodomain biology and drug discovery. [Link]

  • PubMed Central. (2021). Rapid Detection and Signaling of DNA Damage by PARP-1. [Link]

  • PubMed Central. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • PubMed Central. (2018). TGFβ signaling pathways in human health and disease. [Link]

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Application Notes and Protocols for the Synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3]

The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful synthesis.

Introduction: The Significance of the s-Triazolo[3,4-a]phthalazine Scaffold

The fusion of a triazole ring to the phthalazine core results in the s-triazolo[3,4-a]phthalazine scaffold, a privileged heterocyclic system in drug discovery. Phthalazine derivatives themselves are known to exhibit a wide range of biological activities.[1] The addition of the triazole ring often enhances or modulates these properties, leading to compounds with improved potency and selectivity. For instance, certain derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy.[2][4][5] The 3-hydrazino substituent, in particular, offers a versatile handle for further chemical modifications, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Overview of the Synthetic Strategy

The synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine derivatives is a multi-step process that begins with readily available starting materials. The general workflow can be conceptualized as follows:

Synthetic Workflow Phthalic Anhydride Phthalic Anhydride Phthalazinone Phthalazinone Phthalic Anhydride->Phthalazinone Hydrazine Hydrate 1-Chlorophthalazine 1-Chlorophthalazine Phthalazinone->1-Chlorophthalazine POCl3 1-Hydrazinophthalazine 1-Hydrazinophthalazine 1-Chlorophthalazine->1-Hydrazinophthalazine Hydrazine Hydrate s-Triazolo[3,4-a]phthalazine Core s-Triazolo[3,4-a]phthalazine Core 1-Hydrazinophthalazine->s-Triazolo[3,4-a]phthalazine Core Cyclization Reagent 3-Hydrazino Derivatives 3-Hydrazino Derivatives s-Triazolo[3,4-a]phthalazine Core->3-Hydrazino Derivatives Functionalization

Caption: General workflow for the synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine derivatives.

Detailed Synthesis Protocols

Part 1: Synthesis of the Key Intermediate: 1-Hydrazinophthalazine

The successful synthesis of the target compounds hinges on the efficient preparation of the 1-hydrazinophthalazine intermediate.

Step 1: Synthesis of 2,3-Dihydrophthalazine-1,4-dione (Phthalazinone)

Phthalazinone is prepared from the reaction of phthalic anhydride with hydrazine hydrate.

  • Protocol:

    • To a solution of phthalic anhydride (1 mmol) in glacial acetic acid (10 volumes), add hydrazine hydrate (3 mmol) dropwise under cooling in an ice bath.

    • Stir the reaction mixture at room temperature for 20 minutes.

    • Heat the mixture to 110°C and maintain for 4 hours.

    • Cool the reaction mixture, and collect the precipitated off-white solid by filtration.

    • Wash the solid with cold water and dry to afford 2,3-dihydrophthalazine-1,4-dione.[6]

Step 2: Synthesis of 1-Chlorophthalazine

The phthalazinone is then chlorinated using phosphorus oxychloride.

  • Protocol:

    • To a stirred solution of 2,3-dihydrophthalazine-1,4-dione (10 mmol) add phosphorus oxychloride (15 mL).

    • Heat the mixture to 110°C for 1 hour.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully add the mixture dropwise to crushed ice with stirring for 10 minutes.

    • Filter the resulting solid, wash with water until neutral, and dry under vacuum to yield 1-chlorophthalazine.[6][7]

Step 3: Synthesis of 1-Hydrazinophthalazine

The final step in preparing the key intermediate is the reaction of 1-chlorophthalazine with hydrazine hydrate.

  • Protocol:

    • To a boiling solution of hydrazine monohydrate (0.765 mol) in ethanol (500 mL), add 1,4-dichlorophthalazine (0.100 mol) (a related starting material that can also be used) and reflux for 30 minutes. A similar procedure can be followed with 1-chlorophthalazine.[6]

    • Cool the mixture to room temperature.

    • Collect the solid by filtration.

    • Wash the material with ether, azeotrope with ethanol, and dry in vacuo to afford 1-hydrazinophthalazine.[6]

Part 2: Synthesis of the s-Triazolo[3,4-a]phthalazine Core

The triazole ring is formed by the cyclization of 1-hydrazinophthalazine with a suitable one-carbon synthon. The choice of this reagent will determine the substituent at the 3-position of the final product.

General Protocol for Cyclization:

  • A mixture of 1-hydrazinophthalazine (10 mmol) and a suitable carboxylic acid (e.g., formic acid or acetic acid) is refluxed for several hours.[8]

  • Alternatively, 1-hydrazinophthalazine can be reacted with an acid chloride in the presence of a base.

  • For the synthesis of derivatives with a thiol group at the 3-position, carbon disulfide is used as the cyclizing agent.[8]

Part 3: Synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine Derivatives

The introduction of the hydrazino group at the 3-position can be achieved through the displacement of a suitable leaving group. A common precursor for this transformation is the 3-chloro derivative.

Step 1: Synthesis of 3-Chloro-s-triazolo[3,4-a]phthalazine

  • Protocol:

    • A mixture of 1-hydrazinophthalazine and triphosgene in a suitable solvent is heated to form the 3-hydroxy derivative.

    • The 3-hydroxy derivative is then treated with phosphorus oxychloride to yield 3-chloro-s-triazolo[3,4-a]phthalazine.

Step 2: Synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine

  • Protocol:

    • To a solution of 3-chloro-s-triazolo[3,4-a]phthalazine in a suitable solvent like ethanol, add an excess of hydrazine hydrate.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with a suitable solvent and dry to obtain 3-hydrazino-s-triazolo[3,4-a]phthalazine.

Experimental Data Summary

The following table summarizes typical reaction conditions and yields for the key synthetic steps.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Phthalazinone Synthesis Phthalic AnhydrideHydrazine HydrateAcetic Acid1104~80
2. 1-Chlorophthalazine Synthesis PhthalazinonePhosphorus OxychlorideNeat1101~90
3. 1-Hydrazinophthalazine Synthesis 1-ChlorophthalazineHydrazine HydrateEthanolReflux0.5 - 6~72
4. s-Triazolo[3,4-a]phthalazine Synthesis 1-HydrazinophthalazineFormic AcidNeatReflux6-
5. 3-Hydrazino Derivative Synthesis 3-Chloro-s-triazolo[...]Hydrazine HydrateEthanolReflux4-8-

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.

  • All reactions should be performed in a well-ventilated area.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss of product during workup.Ensure the reaction goes to completion by monitoring with TLC. Optimize the crystallization and filtration steps.
Low yield in Step 2 Incomplete chlorination or degradation of the product.Ensure anhydrous conditions. Use freshly distilled phosphorus oxychloride.
Incomplete cyclization Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Consider using a different cyclizing agent or catalyst.
Side product formation Non-specific reactions.Purify the intermediates at each step. Optimize the reaction conditions (temperature, solvent, stoichiometry).

Conclusion

The protocols outlined in these application notes provide a reliable and systematic approach to the synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine derivatives. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can efficiently access these valuable compounds for further investigation in drug discovery and development programs.

References

  • A Process For Preparation Of Hydralazine Hydrochloride. - Quick Company.
  • A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo.
  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme.
  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed.
  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.
  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.
  • Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH.
  • Design and Facile Synthesis of 6[1][4][7] Triazolo [3,4-a] Phthalazine D. Available at:

Sources

Application Notes and Protocols: Evaluating the Antimicrobial Activity of Triazolophthalazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the experimental setup for evaluating the antimicrobial potential of novel triazolophthalazine compounds. Triazolophthalazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest for their diverse pharmacological activities.[1][2] This guide moves beyond a simple recitation of protocols, delving into the rationale behind experimental choices to ensure the generation of robust, reproducible, and meaningful data. We will cover essential methodologies, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and agar well diffusion for assessing zones of inhibition. This application note is designed to equip researchers with the knowledge and practical steps necessary to rigorously screen and characterize the antimicrobial efficacy of these promising compounds.

Introduction: The Rationale for Investigating Triazolophthalazines

The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Triazolophthalazines represent a promising scaffold in this endeavor. The fusion of the triazole and phthalazine ring systems creates a unique chemical architecture that has shown potential for significant biological activity.[1][2] Studies have indicated that derivatives of this heterocyclic system can exhibit inhibitory effects against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3][4][5]

The potential mechanisms of action for triazole-containing compounds are diverse, ranging from the disruption of bacterial cell membrane integrity to the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[6][7] The exploration of triazolophthalazines is therefore a rational approach in the search for new antimicrobial agents that may circumvent existing resistance mechanisms.

This guide will provide the foundational experimental framework to assess the in vitro antimicrobial activity of newly synthesized triazolophthalazine derivatives, a critical first step in the drug discovery pipeline.

Core Principles of Antimicrobial Susceptibility Testing

Before detailing the specific protocols, it is crucial to understand the fundamental principles that ensure the validity of any antimicrobial screening assay.

  • Sterility: All materials, reagents, and the experimental environment must be sterile to prevent contamination, which can lead to false-positive results.

  • Standardization of Inoculum: The concentration of the microbial inoculum must be carefully controlled. A standardized inoculum ensures that the observed antimicrobial effect is due to the compound's activity and not variations in the initial number of microorganisms.

  • Appropriate Controls: The inclusion of positive, negative, and solvent controls is non-negotiable.

    • Positive Control: A known, clinically relevant antibiotic (e.g., Gentamicin, Ampicillin) to confirm the susceptibility of the test organisms and the validity of the assay.[6][8]

    • Negative Control: Media without any antimicrobial agent to ensure the viability and growth of the microorganisms.

    • Solvent Control: The solvent used to dissolve the triazolophthalazine compounds (e.g., DMSO) must be tested to ensure it has no inherent antimicrobial activity at the concentrations used.

  • Reproducibility: Experiments should be performed in triplicate and repeated on different days to ensure the consistency and reliability of the results.

Experimental Workflow Overview

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of triazolophthalazine compounds.

Antimicrobial_Screening_Workflow cluster_Preparation Phase 1: Preparation cluster_Assay Phase 2: Assay Execution cluster_Analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (Stock Solutions) Assay_Setup Assay Setup (e.g., 96-well plate) Compound_Prep->Assay_Setup Media_Prep Media and Reagent Preparation Media_Prep->Assay_Setup Culture_Prep Microbial Culture Preparation & Standardization Culture_Prep->Assay_Setup Incubation Incubation (Controlled Conditions) Assay_Setup->Incubation Data_Collection Data Collection (Visual or Spectrophotometric) Incubation->Data_Collection MIC_Determination MIC Determination Data_Collection->MIC_Determination Data_Reporting Data Reporting & Interpretation MIC_Determination->Data_Reporting

Caption: General workflow for antimicrobial susceptibility testing.

Materials and Reagents

This section provides a comprehensive list of necessary materials and reagents. Specific quantities will depend on the scale of the experiment.

Equipment:

  • Biosafety cabinet (Class II)

  • Autoclave

  • Incubator (temperature-controlled)

  • Shaking incubator

  • Spectrophotometer or microplate reader

  • Vortex mixer

  • Micropipettes (various volumes)

  • Sterile serological pipettes

  • pH meter

Consumables:

  • Sterile 96-well microtiter plates (flat-bottom)

  • Sterile petri dishes

  • Sterile pipette tips

  • Sterile culture tubes and flasks

  • Sterile spreaders

  • Parafilm

Media and Reagents:

  • Bacterial Growth Media:

    • Mueller-Hinton Broth (MHB)

    • Mueller-Hinton Agar (MHA)

    • Nutrient Broth

    • Nutrient Agar

  • Fungal Growth Media:

    • Sabouraud Dextrose Broth (SDB)

    • Sabouraud Dextrose Agar (SDA)

  • Test Compounds: Triazolophthalazine derivatives

  • Positive Control Antibiotics:

    • Gentamicin or Ampicillin for bacteria[6]

    • Fluconazole or Ketoconazole for fungi[9]

  • Solvent: Dimethyl sulfoxide (DMSO, sterile-filtered)

  • Reagents for Inoculum Standardization:

    • Sterile saline solution (0.85% NaCl)

    • McFarland standards (0.5)

  • Viability Indicator (Optional for MIC):

    • Resazurin sodium salt solution

    • INT (p-iodonitrotetrazolium violet)

Microbial Strains:

A representative panel of microorganisms should be selected to assess the spectrum of activity.

  • Gram-positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213 or ATCC 6535)[10]

    • Bacillus subtilis (e.g., ATCC 6633)[10]

  • Gram-negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922 or ATCC 8739)[6][10]

    • Pseudomonas aeruginosa (e.g., ATCC 27853)[10]

  • Fungi:

    • Candida albicans (e.g., ATCC 10231)[10]

    • Aspergillus brasiliensis (e.g., ATCC 16404)[10] or Aspergillus flavus[9]

Detailed Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the triazolophthalazine compound and dissolve it in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute this stock solution in the appropriate sterile broth (MHB for bacteria, SDB for fungi) to create the highest concentration to be tested in the assay.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old for bacteria, 24-48 hours for yeast), pick several well-isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Setup in a 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • The final volume in each well after dilution is 100 µL.

    • Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

    • Controls:

      • Positive Control: Set up wells with a known antibiotic, following the same serial dilution procedure.

      • Negative Control (Sterility): Wells containing only broth.

      • Growth Control: Wells containing broth and the microbial inoculum.

      • Solvent Control: Wells containing the highest concentration of DMSO used in the assay and the microbial inoculum.

  • Incubation:

    • Seal the plate with a breathable membrane or parafilm to prevent evaporation.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the triazolophthalazine derivative that completely inhibits the visible growth of the microorganism.

    • Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The MIC can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • For a more sensitive reading, a viability indicator like Resazurin can be added after incubation. A color change (e.g., blue to pink) indicates viable cells. The MIC is the lowest concentration where no color change occurs.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.

Step-by-Step Methodology:

  • Preparation of Agar Plates:

    • Prepare MHA for bacteria or SDA for fungi and sterilize by autoclaving.

    • Pour 20-25 mL of the molten agar into sterile petri dishes and allow it to solidify in a biosafety cabinet.

  • Inoculation of Plates:

    • Prepare and standardize the microbial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the entire surface of the agar plate with the swab in three different directions to ensure uniform growth.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the triazolophthalazine solution (at a known concentration) into each well.

    • Include wells for positive and solvent controls.

  • Incubation:

    • Allow the plates to sit at room temperature for about 1-2 hours to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited.

    • The diameter is measured in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Presentation and Interpretation

Quantitative data from the MIC assays should be presented in a clear, tabular format.

Table 1: Example of MIC Data Presentation for Triazolophthalazine Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TZP-0013264>128
TZP-002163264
TZP-003>128>128>128
Gentamicin12N/A
FluconazoleN/AN/A4

N/A: Not Applicable

Interpretation of Results:

  • Potency: A lower MIC value indicates higher potency of the antimicrobial agent.

  • Spectrum of Activity: By testing against a panel of Gram-positive, Gram-negative, and fungal organisms, the breadth of the compound's activity can be determined.

  • Structure-Activity Relationship (SAR): The data can be used to establish preliminary SARs, guiding the design and synthesis of more potent derivatives.[6]

Visualizing the Decision-Making Process in Antimicrobial Screening

The following diagram outlines the logical flow from initial screening to hit identification.

Screening_Decision_Tree Start Start: Synthesized Triazolophthalazine Library Primary_Screen Primary Screening (e.g., Agar Well Diffusion at a single high concentration) Start->Primary_Screen Activity_Check Activity Observed? Primary_Screen->Activity_Check No_Activity Inactive (Archive/Deprioritize) Activity_Check->No_Activity No Secondary_Screen Secondary Screening (Broth Microdilution for MIC) Activity_Check->Secondary_Screen Yes MIC_Determination Determine MIC Values Secondary_Screen->MIC_Determination Potency_Check MIC <= Threshold? MIC_Determination->Potency_Check Low_Potency Low Potency (Consider for optimization) Potency_Check->Low_Potency No Hit_Identified Hit Compound Identified (Proceed to further studies) Potency_Check->Hit_Identified Yes

Caption: Decision tree for hit identification in antimicrobial screening.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial evaluation of the antimicrobial activity of novel triazolophthalazine compounds. The generation of reliable MIC and zone of inhibition data is a critical step in identifying promising lead compounds.

Compounds that demonstrate significant activity in these in vitro assays can then be advanced to more complex studies, including:

  • Time-kill kinetics assays: To determine whether the compounds are bacteriostatic or bactericidal.

  • Mechanism of action studies: To elucidate the molecular target of the active compounds.

  • Toxicity assays: To assess the cytotoxic effects on mammalian cell lines.

  • In vivo efficacy studies: To evaluate the compound's activity in animal models of infection.

By following a systematic and well-controlled experimental approach, researchers can effectively navigate the early stages of antimicrobial drug discovery and contribute to the development of new therapies to combat infectious diseases.

References

  • Zhang, Q., et al. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(4), 1236-1238. [Link]

  • Scilit. (n.d.). References for "Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4- a ] phthalazine derivatives". Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of new triazolopyridinyl phenothiazines. Retrieved from [Link]

  • ARKIVOC. (2005). Synthesis and antimicrobial activity of new triazolopyridinyl phenothiazines. ARKIVOC, 2005(xiii), 21-28. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of triazolo triazine derivatives. Retrieved from [Link]

  • Mak, N. K., et al. (2005). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 15(1), 217-220. [Link]

  • Patel, N. B., et al. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][4] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 114-119. [Link]

  • Gomha, S. M., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of New Annelated Pyrimido[2,1-c][1][2][4]triazolo[3,4-f][1][2][4]triazines. Molecules, 26(16), 4991. [Link]

  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis of antimicrobial azoloazines and molecular docking for inhibiting COVID‐19. Journal of Heterocyclic Chemistry, 58(1), 17-30. [Link]

  • Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • ResearchGate. (n.d.). From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity. Retrieved from [Link]

  • Singh, A., et al. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. Molecules, 28(6), 2695. [Link]

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Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the analysis of phthalazine using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, practical protocols, and validation of HPLC methods for the accurate quantification and purity assessment of phthalazine. We will explore the critical aspects of method development, from selecting the appropriate column and mobile phase to performing forced degradation studies for a stability-indicating assay. The protocols herein are grounded in scientific principles and validated against industry standards to ensure robust and reliable results.

Introduction: The Significance of Phthalazine Analysis

Phthalazine (C₈H₆N₂) is a heterocyclic aromatic organic compound, an isomer of other diazanaphthalenes such as quinoxaline and cinnoline.[1] Its core structure is a key pharmacophore in numerous synthetic compounds with a wide range of biological activities, including vasorelaxant, anticonvulsant, cardiotonic, and antimicrobial properties. Given its prevalence in medicinal chemistry, the ability to accurately analyze phthalazine and its derivatives is paramount for quality control, stability testing, and pharmacokinetic studies in the pharmaceutical industry.[2]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for separating phthalazine from its impurities and degradation products.[3] This guide will provide the foundational knowledge and step-by-step protocols to develop and validate a robust HPLC method for phthalazine analysis.

Foundational Principles: Phthalazine's Physicochemical Properties

A successful HPLC method is built upon a thorough understanding of the analyte's chemical and physical properties. These characteristics dictate the optimal conditions for chromatographic separation.

Table 1: Key Physicochemical Properties of Phthalazine

PropertyValueImplication for HPLC Method Development
Molecular Formula C₈H₆N₂-
Molecular Weight 130.15 g/mol Influences diffusion characteristics.[4]
pKa 3.47 (at 20°C)Phthalazine is a weak base. The mobile phase pH should be adjusted to control its ionization state for optimal retention and peak shape.[5][6]
UV Absorbance Maxima ~235, 250, 260, 270 nmDictates the selection of the UV detector wavelength for maximum sensitivity.[7]
Solubility Soluble in water, methanol, chloroformProvides options for sample and standard preparation.[5][6]
The Role of pKa in Mobile Phase Selection

The pKa of 3.47 is a critical parameter.[5][6] In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. By adjusting the mobile phase pH, we can control the ionization state of phthalazine.

  • At pH < 3.47: Phthalazine will be predominantly in its protonated (ionized) form, making it more polar and resulting in earlier elution (less retention) on a non-polar C18 column.

  • At pH > 3.47: Phthalazine will be in its neutral, non-ionized form, making it more hydrophobic and leading to stronger retention on a C18 column.

For robust and reproducible results, it is generally recommended to work at a pH at least 1.5 to 2 units away from the pKa. Therefore, a mobile phase pH of ~5.5 or higher is often a good starting point to ensure phthalazine is in its neutral form, leading to better retention and peak shape.

UV Wavelength Selection for Optimal Detection

The UV spectrum of phthalazine shows multiple absorbance maxima.[7][8] Selecting a wavelength where the analyte absorbs strongly, and potential interferences do not, is key to achieving high sensitivity and selectivity. A wavelength of 260 nm is often a suitable choice, providing a good balance of sensitivity for phthalazine without excessive baseline noise.

HPLC Methodologies for Phthalazine Analysis

This section outlines two detailed protocols: a standard quantitative analysis and a more advanced stability-indicating method.

Protocol 1: Isocratic HPLC Method for Quantification of Phthalazine

This protocol is suitable for routine quantification of phthalazine in bulk drug substances or simple formulations where significant degradation is not expected.

Workflow for Phthalazine Quantification

Protocol_1_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Stock Standard (e.g., 1 mg/mL in Methanol) prep_working Create Working Standards (e.g., 1-50 µg/mL in Mobile Phase) prep_standard->prep_working hplc_inject Inject Standards & Samples prep_working->hplc_inject prep_sample Prepare Sample Solution (Dissolve in Mobile Phase, filter) prep_sample->hplc_inject hplc_system Equilibrate HPLC System (Isocratic Mobile Phase) hplc_system->hplc_inject hplc_run Run Isocratic Method hplc_inject->hplc_run data_cal Generate Calibration Curve (Peak Area vs. Concentration) hplc_run->data_cal data_quant Quantify Phthalazine in Sample data_cal->data_quant

Caption: Workflow for isocratic HPLC quantification of phthalazine.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column providing good retention for moderately non-polar compounds like phthalazine.[9]
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.0) (40:60 v/v)The pH of 6.0 ensures phthalazine is in its neutral, well-retained form. Acetonitrile provides good peak shape and elution strength.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA standard injection volume to avoid column overload.
Detector UV at 260 nmA wavelength of high absorbance for phthalazine, ensuring good sensitivity.[7]

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the 20 mM potassium phosphate buffer and adjust the pH to 6.0 with dilute phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve phthalazine reference standard in methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample powder expected to contain a known amount of phthalazine.

    • Dissolve the sample in the mobile phase, using sonication if necessary.[7]

    • Dilute to a final concentration within the calibration range (e.g., 20 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions for analysis.

  • Data Processing:

    • Integrate the peak area of the phthalazine peak.

    • Construct a linear regression calibration curve of peak area versus concentration for the standards.

    • Use the calibration curve to determine the concentration of phthalazine in the sample preparations.

Protocol 2: Stability-Indicating Gradient HPLC Method

This method is essential for assessing the purity and stability of phthalazine. It is designed to separate the intact drug from potential degradation products that may form under stress conditions.[3][10]

Workflow for Stability-Indicating Method Development

Protocol_2_Workflow cluster_stress Forced Degradation cluster_hplc HPLC Method Development cluster_validation Method Validation (ICH Q2(R1)) stress_start Prepare Phthalazine Solution stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_start->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress_start->stress_base stress_ox Oxidation (e.g., 3% H₂O₂, RT) stress_start->stress_ox stress_thermal Thermal Stress (Solid, 80°C) stress_start->stress_thermal stress_photo Photolytic Stress (ICH Q1B) stress_start->stress_photo hplc_inject Inject Stressed Samples stress_acid->hplc_inject stress_base->hplc_inject stress_ox->hplc_inject stress_thermal->hplc_inject stress_photo->hplc_inject hplc_dev Develop Gradient Method (Separate Degradants from API) hplc_dev->hplc_inject val_specificity Specificity / Peak Purity hplc_inject->val_specificity val_lod_loq LOD & LOQ val_specificity->val_lod_loq val_linearity Linearity & Range val_specificity->val_linearity val_accuracy Accuracy val_specificity->val_accuracy val_precision Precision val_specificity->val_precision val_robustness Robustness val_specificity->val_robustness

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Protocol:

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

  • Acid Hydrolysis: Dissolve phthalazine in 0.1M HCl and heat at 60°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve phthalazine in 0.1M NaOH and keep at room temperature for 30 minutes. Neutralize before injection.

  • Oxidative Degradation: Dissolve phthalazine in a solution of 3% H₂O₂ and keep at room temperature for 4 hours.

  • Thermal Degradation: Expose solid phthalazine powder to 80°C for 24 hours. Dissolve in mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of phthalazine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Optimized Gradient Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmA longer column provides higher resolution needed to separate closely eluting degradation products.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure good peak shape for acidic degradants and is MS-compatible.[5]
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient Program Time (min)%B
010
2090
2590
2610
3010
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 35 °CSlightly elevated temperature can improve peak shape and reduce viscosity.
Detector Photodiode Array (PDA) at 260 nmA PDA detector is crucial for assessing peak purity and identifying the spectra of unknown degradation products.

Method Validation: Ensuring Trustworthiness and Reliability

Once the HPLC method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[11]

Table 2: Summary of Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).Peak purity index > 0.999 for the phthalazine peak in stressed samples. Baseline resolution between phthalazine and all degradation products.
Linearity To show that the method's results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of analyte for which the method has suitable linearity, accuracy, and precision.For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for the assay.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits when parameters like pH (±0.2 units) and flow rate (±10%) are varied.

Conclusion

The HPLC methods detailed in this guide provide a robust framework for the analysis of phthalazine. The isocratic method offers a rapid and reliable solution for routine quantification, while the stability-indicating gradient method ensures the accurate assessment of purity and stability, which is critical in pharmaceutical development. By grounding these protocols in the fundamental physicochemical properties of phthalazine and adhering to rigorous validation standards, researchers can generate high-quality, dependable data.

References

  • Forced degradation as an integral part of HPLC stability-indicating method development. (2020). Open Access Journals. Retrieved from [Link]

  • Hanooan, W. A., & Qassim, B. B. (2019). The UV spectra of 1.3 µg/mL phthalazine (PHZ) (a), 2.51 µg/mL Sulfamethoxazole (SMX) (b), and the mixture of these two solutions (c). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Phthalazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV spectra of 1.3 µg/mL phthalazine (PHZ) (a), 2.51 µg/mL Sulfamethoxazole (SMX) (b), and the mixture of these two solutions (c). Retrieved from [Link]

  • NIST. (n.d.). Phthalazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Phthalazine. Retrieved from [Link]

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • International Conference on Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Sharma, D., & Singh, G. (2014). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • David, V., et al. (2016). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers. Revue Roumaine de Chimie. Retrieved from [Link]

  • Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Grace. (n.d.). Analytical HPLC Column Introduction. Retrieved from [Link]

  • PubChem. (n.d.). 1(2H)-Phthalazinone. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Retrieved from [Link]

  • HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

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Application Note: A Validated Gas Chromatography Method for the Quantitative Analysis of Hydralazine and its Key Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Hydralazine, a direct-acting arteriolar vasodilator, has been a cornerstone in the management of hypertension and heart failure for decades[1][2]. Its clinical utility is, however, complicated by extensive and variable hepatic metabolism, which is significantly influenced by a patient's N-acetyltransferase 2 (NAT2) enzyme genotype[3][4]. This genetic polymorphism categorizes individuals as "slow" or "fast" acetylators, leading to substantial inter-individual differences in plasma drug concentrations and metabolic profiles, which can impact both therapeutic efficacy and the risk of adverse effects[2][4]. Consequently, robust analytical methods for the simultaneous quantification of hydralazine and its primary metabolites are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This application note presents a detailed, validated protocol for the analysis of hydralazine and its major metabolites using Gas Chromatography (GC) coupled with either a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS). Due to the inherent reactivity and low volatility of the hydrazine moiety, a critical derivatization step is required to form stable, volatile analogues suitable for GC analysis[5][6]. We will detail a widely-used derivatization strategy, sample preparation from plasma, and provide a comprehensive, step-by-step protocol grounded in established scientific principles.

Understanding Hydralazine Metabolism

The metabolic fate of hydralazine is complex, involving multiple pathways. The parent drug is highly reactive and readily forms hydrazones with endogenous keto-acids like pyruvic acid[3]. The most clinically significant pathway is N-acetylation, catalyzed by NAT2, which leads to inactive metabolites. Another key pathway involves oxidation and cyclization, resulting in the formation of phthalazinone and its derivatives[1][7].

The primary metabolites of interest include:

  • Phthalazinone (PZ): A major product of oxidative metabolism[8][9].

  • 3-methyl-s-triazolo[3,4-a]phthalazine (MTP): A key product of the N-acetylation pathway, predominant in "fast acetylators"[3][4].

  • Hydralazine Pyruvic Acid Hydrazone (HPH): A major metabolite, particularly in "slow acetylators"[3]. (Note: Direct GC analysis of HPH is challenging; it often serves as an indicator of parent drug reactivity).

The simplified metabolic pathway below illustrates the generation of these key analytes from the parent drug.

Hydralazine_Metabolism cluster_0 Metabolic Pathways HDZ Hydralazine HPH Hydralazine Pyruvic Acid Hydrazone HDZ->HPH Reaction with Pyruvic Acid AC Acetylated Intermediate HDZ->AC N-acetylation (NAT2) PZ Phthalazinone (PZ) HDZ->PZ Oxidation/Hydrolysis MTP 3-methyl-s-triazolo[3,4-a]phthalazine (MTP) AC->MTP Cyclization

Caption: Simplified metabolic pathways of hydralazine.

Principle of the GC Method: The Necessity of Derivatization

Direct gas chromatographic analysis of hydralazine is unfeasible. The primary amino group of the hydrazine moiety makes the molecule highly polar, thermally labile, and prone to adsorption on active sites within the GC system, leading to poor peak shape and non-reproducible results. Furthermore, its high reactivity means it can degrade rapidly in biological samples and during analysis[5][6].

To overcome these challenges, a chemical derivatization step is mandatory. This process converts the polar N-H groups into less polar, more stable, and more volatile functional groups. One of the most effective and widely cited methods is the reaction of hydralazine with a diketone, such as 2,4-pentanedione (acetylacetone), which forms a stable pyrazole ring structure[6][10][11]. This derivative exhibits excellent chromatographic properties and is readily detectable by nitrogen-specific detectors or mass spectrometry.

Sample Preparation and Analytical Workflow

The successful analysis of hydralazine metabolites begins with meticulous sample preparation. The primary goals are to isolate the analytes from the complex biological matrix (e.g., plasma proteins) and perform the derivatization reaction efficiently. An internal standard (IS) must be added at the very beginning of the process to account for any variability or loss during extraction and derivatization. 4-methylhydralazine is a suitable IS for this purpose[5][6].

The workflow diagram below outlines the complete process from sample collection to data acquisition.

Analytical_Workflow cluster_sample_prep Part 1: Sample Preparation & Derivatization cluster_analysis Part 2: GC-MS/NPD Analysis Sample 1. Plasma Sample (e.g., 1.0 mL) Add_IS 2. Add Internal Standard (4-methylhydralazine) Sample->Add_IS Deprotein 3. Protein Precipitation (e.g., with Perchloric Acid) Add_IS->Deprotein Centrifuge1 4. Centrifuge & Collect Supernatant Deprotein->Centrifuge1 Adjust_pH 5. Adjust pH to ~5.0 (e.g., with NaOH) Centrifuge1->Adjust_pH Derivatize 6. Add Derivatizing Agent (2,4-pentanedione) Incubate (e.g., 50°C for 1h) Adjust_pH->Derivatize LLE 7. Liquid-Liquid Extraction (e.g., with Toluene) Derivatize->LLE Centrifuge2 8. Centrifuge & Collect Organic Layer LLE->Centrifuge2 Evaporate 9. Evaporate to Dryness (under Nitrogen stream) Centrifuge2->Evaporate Reconstitute 10. Reconstitute in Ethyl Acetate Evaporate->Reconstitute GC_Inject 11. Inject into GC System Reconstitute->GC_Inject Transfer to vial GC_Column 12. Chromatographic Separation GC_Inject->GC_Column Detector 13. Detection (MS or NPD) GC_Column->Detector Data_Acq 14. Data Acquisition & Processing Detector->Data_Acq

Caption: Workflow for sample preparation and GC analysis.

Instrumentation and Optimized Analytical Conditions

The following parameters have been synthesized from established methods and provide a robust starting point for analysis[5][6][12][13]. Optimization may be required depending on the specific instrumentation used.

ParameterGC-NPD ConditionGC-MS Condition
Gas Chromatograph Agilent 8890 or equivalentAgilent 8890/5977B or equivalent
Injector Split/SplitlessSplit/Splitless
Injector Temperature 250 °C250 °C
Injection Mode SplitlessSplitless
Injection Volume 1-2 µL1-2 µL
Carrier Gas HeliumHelium
Flow Rate 1.5 mL/min (Constant Flow)1.5 mL/min (Constant Flow)
Column HP-5 (30 m x 0.25 mm, 0.25 µm) or equivalent 5% Phenyl Methyl SiloxaneHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program 150°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)150°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)
Detector Nitrogen-Phosphorus Detector (NPD)Mass Spectrometer (MS)
Detector Temperature 300 °CTransfer Line: 280°C, Ion Source: 230°C, Quad: 150°C
Detector Gases (NPD) H₂: 3 mL/min, Air: 60 mL/min, Makeup (He): 10 mL/min-
MS Mode -Electron Ionization (EI), Scan or SIM
Scan Range (Scan Mode) -m/z 50-400
SIM Ions (Example) -Derivatized Hydralazine: m/z 224, 129; Derivatized IS: m/z 238, 143

Detailed Analytical Protocol

6.1 Materials and Reagents

  • Hydralazine HCl, Phthalazinone (PZ), and 4-methylhydralazine HCl (Internal Standard) reference standards.

  • Perchloric acid, Sodium Hydroxide (NaOH), Toluene, Ethyl Acetate (all HPLC or analytical grade).

  • 2,4-pentanedione (acetylacetone).

  • Deionized water (18.2 MΩ·cm).

  • Calibrated volumetric flasks, pipettes, and autosampler vials.

  • Centrifuge tubes (15 mL).

  • Nitrogen evaporator.

6.2 Preparation of Standards and QC Samples

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards and the internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create working standards for the calibration curve (e.g., 10 - 500 ng/mL).

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the IS stock solution in methanol.

  • Calibration Standards & QC Samples: Spike blank plasma with appropriate volumes of the working solutions to create a calibration curve (at least 6 non-zero points) and quality control (QC) samples (low, mid, high concentrations).

6.3 Sample Preparation Protocol

  • Pipette 1.0 mL of plasma sample, calibrator, or QC into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard spiking solution to each tube (except for double blanks) and vortex for 10 seconds.

  • Add 200 µL of perchloric acid to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Adjust the pH of the supernatant to ~5.0 by adding NaOH solution dropwise.

  • Add 100 µL of 2,4-pentanedione. Vortex and incubate in a water bath at 50°C for 1 hour to complete the derivatization[11].

  • Add 5 mL of toluene to the tube. Vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer (toluene) to a clean tube.

  • Evaporate the toluene to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of ethyl acetate.

  • Transfer the final solution to a GC autosampler vial with an insert for analysis.

6.4 Data Analysis and Quantification

  • Identification: Analytes are identified based on their retention times relative to the internal standard. For GC-MS, identification is confirmed by comparing the acquired mass spectrum with that of a reference standard or library. The derivatized hydralazine will show a characteristic molecular ion and fragmentation pattern[12][14].

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. Apply a linear regression model to the curve.

  • Calculate the concentration of analytes in the unknown samples by interpolating their peak area ratios from the regression equation.

Method Trustworthiness and Validation

This protocol provides a self-validating system through the consistent use of an internal standard from the initial step, which corrects for variations in extraction efficiency and injection volume. For deployment in regulated environments, the method should be fully validated according to relevant guidelines (e.g., FDA, EMA), assessing parameters such as:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

References

  • Haegele, K. D., Skrdlant, H. B., Robie, N. W., Lalka, D., & McNay, J. L. Jr. (1976). Determination of hydralazine and its metabolites by gas chromatography-mass spectrometry. Journal of Chromatography, 126, 517-534. [Link]

  • PharmGKB. Hydralazine Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. [Link]

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  • Patel, R. B., et al. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. Research & Reviews: Journal of Pharmaceutical Analysis, 3(2). [Link]

  • Phthalazinone Synthesis Overview. ScienceDirect Topics. Note: General resource on phthalazinone chemistry.
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  • Chanar, A., et al. (2012). Analysis of hydralazine in pharmaceutical preparations and biological fluids by gas chromatography. Journal of the Chemical Society of Pakistan, 34(5), 1235-1240. [Link]

  • Angelo, H. R., & Christensen, J. M. (1980). Gas chromatographic method for the simultaneous determination of hydralazine and its acetylated metabolite in serum using a nitrogen-selective detector. Journal of Chromatography B: Biomedical Sciences and Applications, 183(2), 159-166. [Link]

  • Jack, D. B., Brechbuhler, S., Degen, P. H., Zbinden, P., & Riess, W. (1975). The determination of hydralazine in plasma by gas-liquid chromatography. Journal of Chromatography, 115(1), 87-92. [Link]

  • Wang, H., et al. (2019). Hydralazine derivative of aldehyde: A new type of [M - H]+ ion formed in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 54(3), 239-249. [Link]

  • Smith, K. M., Johnson, R. N., & Kho, B. T. (1977). Determination of hydralazine in tablets by gas chromatography. Journal of Chromatography, 137(2), 431-437. [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2014). Analytical methodologies for the Determination of Hydralazine: A Review. Semantic Scholar. [Link]

  • Liu, Y., Li, H., Luo, H., Lin, Z., & Luo, W. (2011). LC–MS–MS Method for Quantification of Hydralazine in BALB/C Mouse Plasma and Brain: Application to Pharmacokinetic Study. Chromatographia, 73, 1183-1188. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Chapter 6: Analytical Methods. [Link]

  • Edwards, S., & Clarke, T. D. (1977). 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a novel urinary hydralazine metabolite in man. Drug Metabolism and Disposition, 5(5), 494-498. [Link]

  • Timbrell, J. A., & Harland, S. J. (1980). Determination of Hydralazine Metabolites: 4-hydrazino-phthalazin-1-one and n-acetylhydrazinophthalazin-1-one by Gas Chromatography and s-triazolo[3,4-alpha]phthalazine and Phthalazinone by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 183(2), 167-173. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8394, 1(2H)-Phthalazinone. [Link]

  • Veeprho. Hydralazine 1-Phthalazinone | CAS 119-39-1. Veeprho Laboratories Pvt. Ltd. [Link]

  • Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. SciSpace. [Link]

  • Wang, M., et al. (2023). Expanding Metabolome Coverage in LC–MS/MS Analysis through Hydralazine-Based Multifunctional Derivatization. Analytical Chemistry, 95(1), 359-367. [Link]

  • El-Sakka, S. S., Soliman, A. H., & Imam, A. M. (2009). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 167-172. [Link]

  • de Oliveira, R. S. B., et al. (2023). Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. Molecules, 28(15), 5850. [Link]

  • Kruger, H. G., et al. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 1(6), 923-930. [Link]

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Application Notes and Protocols for the Investigation of 3-Hydrazino-s-triazolo[3,4-a]phthalazine in TGF-β Pathway Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Transforming Growth Factor-β (TGF-β) Signaling Pathway - A Critical Regulator in Health and Disease

The Transforming Growth Factor-β (TGF-β) signaling pathway is a cornerstone of cellular regulation, orchestrating a wide array of physiological processes including cell growth, differentiation, apoptosis, and immune responses.[1][2] Its dysregulation is a hallmark of numerous pathologies, ranging from fibrotic diseases to cancer.[2] In the context of oncology, the TGF-β pathway exhibits a dual role; it acts as a tumor suppressor in the early stages of cancer, yet paradoxically promotes tumor progression, invasion, and metastasis in advanced stages.[3] This pivotal role has rendered the TGF-β pathway a compelling target for therapeutic intervention.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as Activin receptor-like kinase 5 (ALK5).[1] The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1] This phosphorylation event triggers the formation of a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1]

A New Frontier in TGF-β Inhibition: The Emergence of Phthalazine Derivatives as Non-Kinase Inhibitors

Historically, the development of small molecule inhibitors targeting the TGF-β pathway has predominantly focused on ATP-mimetic drugs that directly inhibit the kinase activity of TβRI.[2] However, the conserved nature of the ATP-binding pocket across the kinome presents challenges in achieving high selectivity, potentially leading to off-target effects.[2]

Recent advancements have unveiled a novel class of TGF-β pathway inhibitors based on a phthalazine scaffold.[2][3] A seminal study by Kharbanda et al. (2021) identified a series of phthalazine derivatives that potently impair TGF-β signaling without directly inhibiting the TβRI kinase.[2] This discovery signifies a paradigm shift, offering a new strategy to modulate the TGF-β pathway with potentially greater specificity. The proposed mechanism of action for this new class of inhibitors involves the disruption of the TGF-β-Smad signaling cascade downstream of the receptor, as evidenced by a reduction in SMAD2/3 phosphorylation.[2][3]

3-Hydrazino-s-triazolo[3,4-a]phthalazine: A Candidate for Investigation

3-Hydrazino-s-triazolo[3,4-a]phthalazine is a molecule that shares the core phthalazine structure with this newly identified class of non-kinase TGF-β inhibitors. While, to date, there are no published studies directly implicating 3-Hydrazino-s-triazolo[3,4-a]phthalazine as a TGF-β pathway inhibitor, its structural characteristics make it a compelling candidate for investigation. The following application notes and protocols are designed to provide researchers with a comprehensive framework to systematically evaluate the potential of 3-Hydrazino-s-triazolo[3,4-a]phthalazine as a novel inhibitor of the TGF-β signaling pathway.

Visualizing the TGF-β Signaling Pathway and the Point of Inhibition

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Translocates & Regulates Inhibitor 3-Hydrazino-s-triazolo [3,4-a]phthalazine Inhibitor->SMAD23 Inhibits Phosphorylation (Proposed)

Caption: Canonical TGF-β/SMAD signaling pathway and the proposed point of inhibition.

Experimental Workflow for Assessing TGF-β Pathway Inhibition

experimental_workflow start Start: Seed Cells pretreat Pre-treat with 3-Hydrazino-s-triazolo[3,4-a]phthalazine start->pretreat stimulate Stimulate with TGF-β pretreat->stimulate incubate Incubate for desired time stimulate->incubate harvest Harvest Cells/Lysates/RNA incubate->harvest analysis Downstream Analysis harvest->analysis western Western Blot (p-SMAD2/3, Total SMAD2/3) analysis->western qpcr qRT-PCR (Target Genes, e.g., PAI-1, SNAI1) analysis->qpcr luciferase Luciferase Reporter Assay (SMAD-responsive element) analysis->luciferase end End: Data Analysis western->end qpcr->end luciferase->end

Sources

Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assays for Novel Phthalazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of cytotoxic potential is a cornerstone in the preclinical assessment of novel therapeutic agents. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potent anticancer activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of novel phthalazine compounds. We will delve into the mechanistic rationale behind selecting specific assays, provide detailed, field-proven protocols for key methodologies, and offer insights into data interpretation. The protocols are designed as self-validating systems, ensuring the generation of robust and reproducible data.

Introduction: The Therapeutic Potential of Phthalazine Derivatives

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-cancer effects.[3][4] Several phthalazine-based compounds have been investigated for their ability to inhibit key signaling pathways involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and to induce programmed cell death (apoptosis).[2][5][6] Given this therapeutic promise, a rigorous evaluation of their cytotoxic effects on both cancerous and normal cell lines is a critical first step in the drug discovery pipeline.[7][8] This process not only helps in identifying potent candidates but also provides initial insights into their safety profile and mechanism of action.[9]

The primary goal of in vitro cytotoxicity testing is to determine the concentration at which a compound induces cell death, typically quantified by the half-maximal inhibitory concentration (IC50).[10] This guide will focus on a multi-faceted approach, employing a panel of assays to build a comprehensive cytotoxic profile of novel phthalazine compounds. We will cover assays that measure metabolic activity, cell membrane integrity, and specific markers of apoptosis.

Foundational Assays for Cytotoxicity Screening

A hierarchical approach to cytotoxicity testing is often the most efficient. This begins with broad screening assays to determine overall effects on cell viability, followed by more specific assays to elucidate the mechanism of cell death.

Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[11][12]

Causality Behind Experimental Choices: The principle of the MTT assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13] This conversion is only possible in metabolically active cells; therefore, the amount of formazan produced is directly proportional to the number of viable cells.[11] This assay is an excellent first-pass screen due to its simplicity, cost-effectiveness, and suitability for high-throughput formats.[7][14]

Experimental Workflow: MTT Assay

cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cell_culture Seed cells in 96-well plate (e.g., 1x10^4 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) cell_culture->incubation1 compound_prep Prepare serial dilutions of Phthalazine Compound incubation1->compound_prep treatment Treat cells with compounds (e.g., 24, 48, 72h) compound_prep->treatment incubation2 Incubate for desired period treatment->incubation2 add_mtt Add MTT solution (0.5 mg/mL) incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Procaspase-8 -> Caspase-8 death_receptor->caspase8 caspase37 Procaspase-3/7 -> Caspase-3/7 caspase8->caspase37 mito_stress Mitochondrial Stress (Induced by Phthalazines) cyto_c Cytochrome c Release mito_stress->cyto_c caspase9 Procaspase-9 -> Caspase-9 cyto_c->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Protocol 3.1: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar).

  • Opaque-walled 96-well plates suitable for luminescence measurements.

  • Cells treated with phthalazine compounds as previously described.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's instructions. [15]Allow the reagent to equilibrate to room temperature before use. [16]2. Assay Plate Setup: Set up the experiment in an opaque-walled 96-well plate. Treat cells with the phthalazine compounds for the desired time.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium. [17]4. Incubation: Mix the contents by shaking the plate on an orbital shaker at 300-500 rpm for 30 seconds. [18]Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated cells.

Data Presentation and Interpretation

To facilitate the comparison of cytotoxic potency, the results should be summarized in a clear and structured format.

Table 1: Summary of Cytotoxicity Data for Novel Phthalazine Compounds

CompoundCell LineAssayIncubation Time (h)IC50 (µM) ± SD
Phthalazine-AHCT-116MTT485.2 ± 0.4
Phthalazine-AMDA-MB-231MTT488.1 ± 0.7
Phthalazine-AWI-38 (Normal)MTT48> 50
Phthalazine-BHCT-116MTT4812.5 ± 1.1
Phthalazine-BMDA-MB-231MTT4815.3 ± 1.5
Phthalazine-BWI-38 (Normal)MTT48> 50
DoxorubicinHCT-116MTT480.8 ± 0.1

Data are presented as the mean ± standard deviation from three independent experiments.

Interpreting the Results: A comprehensive analysis involves comparing the IC50 values across different cell lines to assess selectivity. For instance, a compound with high potency against a cancer cell line (e.g., HCT-116) and low potency against a normal cell line (e.g., WI-38) would be a promising candidate. [2]Correlating the results from different assays is key. A decrease in cell viability (MTT), an increase in LDH release, and a significant activation of caspases-3/7 strongly suggest that the novel phthalazine compound induces cell death via apoptosis. [19][20]

Conclusion

The systematic application of the assays detailed in this guide provides a robust platform for the initial cytotoxic characterization of novel phthalazine compounds. By integrating assays that probe different cellular functions—metabolic activity, membrane integrity, and apoptotic pathways—researchers can gain a comprehensive understanding of a compound's biological activity. This multi-parametric approach is essential for making informed decisions in the early stages of drug discovery and for selecting the most promising candidates for further preclinical development.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179.

  • A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. Bentham Science.

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Nature.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

  • MTT assay protocol. Abcam.

  • LDH assay kit guide: Principles and applications. Abcam.

  • Caspase 3/7 Activity. Protocols.io.

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf.

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. ResearchGate.

  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.

  • Protocol for Cell Viability Assays. BroadPharm.

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.

  • Caspase-Glo® 3/7 Assay. Promega Corporation.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate.

  • Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Taylor & Francis Online.

  • What is the principle of LDH assay?. AAT Bioquest.

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ScienceDirect.

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. BMC Chemistry.

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. ACS Omega.

  • Apoptosis – what assay should I use?. BMG Labtech.

  • Apoptosis Assays. Thermo Fisher Scientific.

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH.

  • LDH cytotoxicity assay. Protocols.io.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

  • Cytotoxic Activity of the Tested Compounds on Different Cell Lines. ResearchGate.

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. NIH.

  • Evaluation of apoptosis-induction by newly synthesized phthalazine derivatives in breast cancer cell lines. ResearchGate.

  • Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. PubMed.

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Taylor & Francis Online.

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central.

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bohrium.

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Troubleshooting & Optimization

Common side reactions in the synthesis of triazolophthalazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of[1][2][3]triazolo[3,4-a]phthalazine derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this valuable heterocyclic scaffold. Instead of a generic protocol, this guide addresses the common pitfalls and side reactions encountered in the lab, providing troubleshooting strategies and mechanistic insights to improve your synthetic outcomes.

Introduction: The Synthetic Landscape

The[1][2][3]triazolo[3,4-a]phthalazine core is a privileged scaffold in medicinal chemistry, with applications ranging from anticancer agents to bromodomain inhibitors.[2][4] The most prevalent synthetic route involves the annulation of a triazole ring onto a phthalazine core, typically starting from 1-hydrazinophthalazine. While seemingly straightforward, this key cyclization step is often plagued by side reactions that can complicate purification and significantly reduce yields. This guide will dissect these common issues in a practical, question-and-answer format.

G cluster_0 Phase 1: Phthalazine Core Synthesis cluster_1 Phase 2: Triazole Ring Annulation Phthalic_Anhydride Phthalic Anhydride / Acid Phthalazinone Phthalazinone Phthalic_Anhydride->Phthalazinone Hydrazine Hydrate (e.g., in Acetic Acid) Chlorophthalazine 1-Chlorophthalazine Phthalazinone->Chlorophthalazine Chlorinating Agent (e.g., POCl3) Hydrazinophthalazine 1-Hydrazinophthalazine Chlorophthalazine->Hydrazinophthalazine Hydrazine Hydrate Triazolophthalazine [1,2,4]Triazolo[3,4-a]phthalazine Hydrazinophthalazine->Triazolophthalazine One-Carbon Source (R-COOH, R-COCl, CS2, etc.)

Caption: Figure 2: Stalling at the acyl hydrazide intermediate.

Troubleshooting Protocol:

  • Confirm Identity: Use LC-MS to confirm the mass of the byproduct corresponds to the uncyclized intermediate (Mass of Product + 18 amu for H₂O).

  • Increase Driving Force:

    • Thermal: If reacting in a high-boiling solvent like xylenes or DMF, increase the temperature by 10-20 °C or prolong the reaction time (monitor by TLC/LC-MS).

    • Chemical: If using a reagent like phosphorus oxychloride (POCl₃) as both a solvent and dehydrating agent, ensure it is fresh. Old POCl₃ can hydrolyze, reducing its efficacy.

  • Re-subject the Mixture: In some cases, you can isolate the crude mixture and re-subject it to the reaction conditions, perhaps with a fresh charge of dehydrating agent, to push the remaining intermediate to the product.

Preventative Measures:

  • When using carboxylic acids, consider microwave-assisted synthesis. The rapid, high-temperature heating can significantly accelerate the final cyclization step and improve yields.

  • Ensure your starting 1-hydrazinophthalazine is pure and dry. The presence of water can inhibit dehydrating agents.

Question 2: The synthesis of my substituted triazolophthalazine resulted in a low yield and a complex mixture of byproducts that are difficult to characterize. What could be the cause?

Answer:

This issue often points to decomposition or side reactions under harsh conditions , especially when dealing with sensitive functional groups on your starting materials. The synthesis of related nitrogen-rich heterocycles is known to be accompanied by the formation of numerous byproducts if conditions are not carefully controlled. [5] Plausible Causes & Field Insights:

  • Thermal Degradation: High temperatures (>150 °C) for extended periods can lead to the degradation of the phthalazine or triazole ring, especially if electron-withdrawing groups are present, which can destabilize the aromatic system.

  • Aggressive Reagents: Phosphorus oxychloride (POCl₃) is a highly effective dehydrating agent but is also a strong chlorinating agent. At high temperatures, it can cause unwanted chlorination on electron-rich aromatic rings or other sensitive positions.

  • Substituent-Driven Side Reactions: The nature of your substituents plays a critical role. For instance, a nitro group can be reduced by certain reagents, or an ester group can be hydrolyzed or transesterified under acidic or basic conditions. In some syntheses of related scaffolds, unexpected side products have been observed due to reactions with the solvent or nucleophiles present. [6] Troubleshooting Guide:

Observed ProblemPotential CauseKey Diagnostic CheckRecommended Action
Low Yield, Tar-like Mixture Thermal decompositionCompare 1H NMR of crude product to starting materials. Loss of aromatic signals is a key indicator.Lower reaction temperature; switch to microwave synthesis for shorter reaction times; use a milder coupling/dehydration system (e.g., EDC/HOBt followed by gentle heating).
Unexpected Halogenation Aggressive chlorinating agent (e.g., POCl₃)High-resolution mass spectrometry to detect isotopic patterns of chlorine (M, M+2).Replace neat POCl₃ with a milder dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent. Alternatively, run the POCl₃ reaction at a lower temperature.
Modification of a Side-Chain Reaction of a functional group (e.g., ester, nitro)Check for changes in characteristic signals in NMR/IR (e.g., disappearance of NO₂ stretch, change in ester carbonyl).Protect the sensitive functional group before the cyclization step and deprotect afterwards. Choose reaction conditions orthogonal to the sensitive group.

Experimental Protocol: A Milder Cyclization Alternative

For sensitive substrates, avoid harsh dehydrating agents. A two-step, one-pot procedure can offer better control.

  • Amide Formation: Dissolve 1-hydrazinophthalazine (1.0 eq) and your carboxylic acid (1.1 eq) in pyridine or DMF.

  • Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 4-6 hours until TLC/LC-MS shows complete consumption of the starting hydrazine and formation of the intermediate.

  • Cyclization: Heat the reaction mixture to 80-100 °C and monitor for the formation of the final product. This thermal cyclization is often cleaner, albeit slower, than using aggressive dehydrating agents.

Question 3: My reaction with an isothiocyanate to form a triazolo[3,4-a]phthalazine-3-thiol is clean, but subsequent alkylation gives me a mixture of products. Am I getting N-alkylation instead of S-alkylation?

Answer:

This is a common regioselectivity issue arising from the ambident nucleophilicity of the intermediate thione. The thiol form is in tautomeric equilibrium with a thione form. While S-alkylation is generally favored (thermodynamic product), competing N-alkylation can occur, especially under certain conditions.

Mechanistic Insight: The negative charge on the thiolate anion is delocalized across the sulfur and the adjacent nitrogen atoms of the triazole ring. According to Hard-Soft Acid-Base (HSAB) theory, alkyl halides (soft electrophiles) preferentially react at the soft sulfur atom. However, the nitrogen atom retains significant nucleophilicity and can compete.

Factors Influencing Selectivity:

  • Solvent: Polar aprotic solvents (DMF, DMSO) can solvate the cation of the base, leaving a "naked" and highly reactive anion, which can sometimes reduce selectivity. Polar protic solvents (ethanol, water) can solvate the anion via hydrogen bonding, often favoring S-alkylation. [3]* Base: A strong, bulky base may favor deprotonation at the less-hindered site, but a weaker base in a protic solvent often provides better S-selectivity.

  • Electrophile: Harder electrophiles might show a slight preference for the harder nitrogen atom, but this is less common with standard alkyl halides.

Protocol for Selective S-Alkylation:

  • Dissolution: Dissolve the 3-thiol-t[1][2][3]riazolo[3,4-a]phthalazine (1.0 eq) in ethanol or aqueous ethanol.

  • Deprotonation: Add a mild base like sodium hydroxide (1.05 eq) or potassium carbonate (1.2 eq) and stir at room temperature for 15-30 minutes to form the thiolate.

  • Alkylation: Add the alkyl halide (1.0-1.1 eq) dropwise. Continue stirring at room temperature or warm gently (40-50 °C) until the reaction is complete by TLC.

  • Workup: The product often precipitates upon cooling or addition of water. Filter and wash with water to remove salts. This procedure generally yields the 3-(alkythio) derivative cleanly. [3]

References

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed. [Link]

  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Bentham Science. [Link]

  • Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. ResearchGate. [Link]

  • Synthesis of novelt[1][2][3]riazolo[1,5-b]t[1][2][3][5]etrazines and investigation of their fungistatic activity. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. National Center for Biotechnology Information (PMC). [Link]

  • Novel Triazolophthalazine-Hydrazone Hybrids as Potential PCAF Inhibitors: Design, Synthesis, in Vitro Anticancer Evaluation, Apoptosis, and Molecular Docking Studies. PubMed. [Link]

  • T[1][2][3]riazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Publications. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Center for Biotechnology Information. [Link]

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Technical Support Center: Purification of 3-Hydrazino-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Hydrazino-s-triazolo[3,4-a]phthalazine (CAS 21517-17-9)[1][2]. The focus is on delivering practical, field-proven purification strategies and troubleshooting common challenges encountered during its isolation and purification.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of 3-Hydrazino-s-triazolo[3,4-a]phthalazine.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities largely depend on the synthetic route. Typically, synthesis involves the cyclization of a precursor like 1-hydrazinophthalazine.[3] Therefore, common impurities include:

  • Unreacted Starting Materials: Primarily 1-hydrazinophthalazine.

  • Side-Products: Formation of isomers or products from incomplete cyclization. Related triazolo-phthalazine structures, such as s-Triazolo[3,4-a]phthalazine (a known metabolite and impurity of Hydralazine), can also be present.[4][5][6]

  • Reagents and Solvents: Residual acids, bases, or solvents used in the synthesis.

  • Degradation Products: The hydrazino group can be susceptible to oxidation. Discoloration (e.g., yellowing) may indicate the presence of oxidative impurities.

Q2: What are the primary purification techniques for 3-Hydrazino-s-triazolo[3,4-a]phthalazine?

A2: The two most effective and widely used methods are:

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid sample, especially if the crude product is of relatively high purity (>90%). It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

  • Flash Column Chromatography: This is a more powerful technique for separating complex mixtures or when impurities have solubilities similar to the target compound. It separates components based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[7]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice is a trade-off between speed, scale, and the nature of the impurities.

  • Choose Recrystallization if: Your crude material is mostly pure (as determined by a preliminary TLC), you are working on a larger scale (grams), and you have identified a suitable solvent system where the compound has poor solubility at low temperatures.

  • Choose Column Chromatography if: Your crude material is a complex mixture with multiple components visible on TLC, impurities have similar polarity to your product (TLC spots are close), or you need very high purity on a smaller scale (milligrams to a few grams).

The following flowchart illustrates the general decision-making process.

Purification_Decision_Tree Start Crude Product (3-Hydrazino-s-triazolo[3,4-a]phthalazine) TLC Run Analytical TLC Start->TLC Analysis Analyze TLC Plate TLC->Analysis Recrystallize Perform Recrystallization Analysis->Recrystallize  One major spot, minor baseline or solvent front impurities   Column Perform Flash Column Chromatography Analysis->Column  Multiple spots or streaking observed   Pure Pure Compound (Verify by TLC, MP, NMR) Recrystallize->Pure Column->Pure Impure Purity still low. Re-evaluate. Pure->Impure If purity unsatisfactory

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My compound fails to crystallize out of solution during recrystallization. What should I do?

A4: This is a common issue related to supersaturation or solvent choice.

  • Problem: The solution may be too dilute, or the chosen solvent is too good at dissolving your compound even at low temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again slowly.

    • Add an Anti-Solvent: If your compound is dissolved in a polar solvent (like ethanol), try adding a non-polar "anti-solvent" (like hexanes) dropwise until the solution becomes faintly cloudy, then allow it to cool. This reduces the overall solvating power of the solvent system.

    • Re-evaluate Solvent: Your chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold.

Q5: My yield is very low after recrystallization. What went wrong?

A5: Low yield is often a result of suboptimal technique or solvent selection.

  • Causality:

    • Using too much solvent: This keeps a significant portion of your product dissolved even after cooling.

    • Premature crystallization: If the solution cools too quickly during hot filtration, product is lost on the filter paper.

    • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

  • Solutions:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat your filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely during filtration.

    • Wash the final crystals with a small amount of ice-cold recrystallization solvent.

    • Try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

Q6: My TLC plate shows a streak instead of a clean spot, even after chromatography. What does this mean?

A6: Streaking on a TLC plate is typically indicative of overloading the plate, compound degradation on the silica, or poor solvent choice.

  • Troubleshooting:

    • Reduce Concentration: Dilute the sample significantly before spotting it on the TLC plate. Overloading is the most common cause.

    • Add a Modifier to the Mobile Phase: The hydrazino group is basic. It can interact strongly with the acidic silica gel, causing streaking. Adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase can neutralize the acidic sites on the silica and lead to much sharper spots.

    • Check for Degradation: If the compound is unstable on silica, the streak may represent a continuous degradation process. In this case, consider using a different stationary phase, such as alumina, or work quickly at low temperatures.

Q7: The color of my compound is off-white or yellow, not pure white. Is it impure?

A7: Possibly. While some highly pure compounds are inherently colored, a yellow or brown tint in a compound expected to be white often indicates the presence of trace, highly colored impurities, frequently from oxidation.

  • Solution: A final purification step can sometimes remove these. Try dissolving the material in a suitable solvent and adding a small amount of activated charcoal. Gently heat and stir for 5-10 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal. The charcoal adsorbs many colored impurities. Then, proceed with crystallization as usual. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a robust starting point for purifying 3-Hydrazino-s-triazolo[3,4-a]phthalazine, assuming the major impurities are more soluble in the solvent system.

Methodology:

  • Solvent Preparation: Prepare a stock of 95% ethanol (95:5 ethanol:water).

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the 95% ethanol (e.g., 10-15 mL) and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more 95% ethanol in small portions until the solid just dissolves completely at the boiling point. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing recovery.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold 95% ethanol, followed by a wash with a non-polar solvent like cold diethyl ether to help with drying.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Check the purity by TLC and measure the melting point.

Protocol 2: Flash Column Chromatography

This protocol is designed for separating the target compound from impurities of similar polarity.

Quantitative Data Summary Table

ParameterRecommended Value/System
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH)
Gradient Start with 100% DCM, gradually increase to 5-10% MeOH
TLC Visualization UV light (254 nm)

Methodology:

  • Eluent Selection: First, determine an appropriate solvent system using analytical TLC. The ideal system gives your product an Rf value of ~0.3. A good starting point is DCM with a small percentage of MeOH. Add 0.5% triethylamine (TEA) to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% DCM).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM/MeOH). Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin running the column with the starting eluent. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent by slowly increasing the percentage of methanol. Causality Note: A gradual increase in polarity allows for better separation of closely related compounds.

  • Fraction Analysis: Monitor the fractions being collected using TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions (those showing a single spot for your product) in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Drying & Validation: Dry the resulting solid under high vacuum and validate its purity via TLC, melting point, and spectroscopic methods (NMR, MS).

Chromatography_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification Phase TLC 1. TLC Analysis to find Eluent (Rf ~0.3) Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Validate 9. Validate Purity (MP, NMR) Evap->Validate

Caption: Step-by-step workflow for flash column chromatography.

References

  • Angelo, M. M., & Zacchei, A. G. (1980). Determination of Hydralazine Metabolites: 4-hydrazino-phthalazin-1-one and n-acetylhydrazinophthalazin-1-one by Gas Chromatography and s-triazolo[3,4-alpha]phthalazine and Phthalazinone by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 183(2), 167–173. Link

  • Pharmaffiliates. (n.d.). Hydralazine-impurities. Retrieved from [Link]

  • Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997–2011. Link

  • Fun, H.-K., Arshad, S., & Arman, H. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2694. Link

  • Talseth, A. N. (1975). 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a novel urinary hydralazine metabolite in man. Journal of Medicinal Chemistry, 18(10), 1031–1033. Link

  • Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354. Link

  • Google Patents. (n.d.). EP0134946B1 - 3,6-Disubstituierte Triazolo[3,4-a]phthalazinderivate.
  • El-Sayed, W. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters, 4(13), 299-333. Link

  • Zhang, L., et al. (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 24(21), 3853. Link

  • National Center for Biotechnology Information. (n.d.). s-Triazolo(3,4-a)phthalazine. PubChem Compound Summary for CID 97337. Retrieved from [Link].

Sources

Navigating the Labyrinth of Phthalazine Derivative Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phthalazine derivatives. Phthalazine and its derivatives are a fascinating class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them promising candidates in medicinal chemistry and drug discovery.[1][2][3] However, their often-limited aqueous solubility can present significant hurdles in experimental assays and formulation development, leading to inconsistent results and challenges in achieving therapeutic efficacy.[4][5]

This guide is designed to provide you with practical, in-depth solutions to the solubility challenges you may encounter. We will move beyond simple solvent suggestions to explore the underlying physicochemical principles and provide structured, actionable protocols to help you overcome these obstacles and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phthalazine derivative won't dissolve in my aqueous buffer. What are the first steps I should take?

This is a very common issue. Phthalazine derivatives are often sparingly soluble in water due to their aromatic and heterocyclic nature.[6] Before resorting to more complex methods, let's systematically address the fundamentals.

Initial Troubleshooting Workflow:

  • Confirm Compound Purity: Impurities can significantly impact the solubility of your target compound.[4] It's crucial to ensure the purity of your phthalazine derivative through appropriate analytical techniques like NMR, LC-MS, or elemental analysis.

  • Solvent Screening: While aqueous buffers are often the final goal for biological assays, initial solubilization in an organic solvent is a standard practice.

    • Common Organic Solvents: Phthalazine and its derivatives generally show better solubility in organic solvents such as ethanol, methanol, and acetone.[4][6] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also powerful solvents for creating concentrated stock solutions.

    • Systematic Approach: Begin with a small amount of your compound and test its solubility in a range of solvents from polar to non-polar. This will help you identify a suitable solvent for preparing a stock solution.

  • The Power of Heat: For many solid compounds, solubility increases with temperature.[6][7] Gentle warming and agitation (e.g., vortexing, sonication) can significantly aid dissolution. However, be mindful of the thermal stability of your specific derivative.

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[4][6] Phthalazine derivatives, being nitrogen-containing heterocycles, can often be protonated at acidic pH, increasing their aqueous solubility.

    • Experimental Tip: Prepare a suspension of your compound in water or a weak buffer. Gradually add small aliquots of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution. This will help you determine the pH range where your compound is most soluble.

Logical Flow for Initial Troubleshooting:

Caption: Initial troubleshooting workflow for phthalazine derivative solubility.

Q2: I've managed to create a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a classic "solvent-shift" precipitation problem. The high concentration of the organic solvent in the stock solution keeps the compound dissolved, but upon dilution into an aqueous medium, the solubility limit is exceeded, and the compound crashes out.

Strategies to Mitigate Precipitation:

  • Co-solvency: This technique involves adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer to increase the solubility of your poorly soluble drug.[8][9]

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.

    • Protocol:

      • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).

      • Slowly add your DMSO stock solution to each co-solvent buffer mixture while vortexing.

      • Visually inspect for precipitation and determine the minimum percentage of co-solvent required to maintain solubility at your desired final concentration.

    • Causality: The co-solvent reduces the polarity of the aqueous medium, making it more favorable for the lipophilic phthalazine derivative to remain in solution.

  • Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[10][11]

    • Common Surfactants: Tween® 20, Tween® 80, and Triton™ X-100 are non-ionic surfactants commonly used in biological assays.

    • Considerations: Ensure the chosen surfactant and its concentration are compatible with your experimental system and do not interfere with the assay.

Comparative Table of Initial Solubilization Aids:

MethodPrincipleAdvantagesDisadvantages
Co-solvency Reduces solvent polaritySimple to implement, effective for many compoundsHigh concentrations may affect biological systems
Surfactants Micellar encapsulationEffective at low concentrationsPotential for assay interference, can be cytotoxic
pH Adjustment Ionization of the compoundCan dramatically increase solubilityOnly applicable to ionizable compounds, may not be suitable for all assays
Q3: My compound's solubility is still a limiting factor, even with co-solvents and pH adjustments. What are some more advanced formulation strategies I can explore?

When basic techniques are insufficient, more advanced formulation strategies, often employed in drug development, can be adapted for experimental settings.[5][12]

Advanced Solubilization Techniques:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[5][13]

    • Common Cyclodextrins: β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Experimental Workflow:

      • Prepare aqueous solutions of the cyclodextrin at various concentrations.

      • Add an excess of the phthalazine derivative to each cyclodextrin solution.

      • Equilibrate the mixtures (e.g., by shaking or sonicating) for a set period (e.g., 24-72 hours) to ensure equilibrium is reached.

      • Filter or centrifuge the samples to remove undissolved compound.

      • Analyze the concentration of the dissolved phthalazine derivative in the supernatant (e.g., by UV-Vis spectroscopy or HPLC). This will allow you to determine the extent of solubility enhancement.

  • Particle Size Reduction (Micronization/Nanonization): The dissolution rate of a solid is directly proportional to its surface area, as described by the Noyes-Whitney equation.[5] Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate and, in the case of nanoparticles, an increase in saturation solubility.[10][14]

    • Techniques: While techniques like jet milling and high-pressure homogenization are common in industry, laboratory-scale methods include sonication and the use of specialized milling equipment.[5][8]

    • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. They can be prepared by precipitation or milling techniques.[14][15]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[10][13] The drug can exist in an amorphous state within the carrier, which has a higher energy state and thus greater solubility than the crystalline form.[16]

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

    • Preparation Methods:

      • Solvent Evaporation: Dissolve both the drug and the carrier in a common solvent, then evaporate the solvent to obtain a solid dispersion.[13]

      • Melting (Fusion) Method: Melt the carrier and then dissolve the drug in the molten carrier. The mixture is then cooled and solidified.[10]

Decision-Making Flowchart for Advanced Techniques:

Caption: Decision-making process for selecting an advanced solubilization strategy.

Concluding Remarks for the Researcher

Overcoming the solubility challenges of phthalazine derivatives is often an iterative process that requires a systematic and informed approach. By understanding the physicochemical properties of your specific compound and applying the principles and techniques outlined in this guide, you can develop robust experimental protocols that yield reliable and reproducible data. Always remember to validate that your chosen solubilization method does not interfere with your downstream biological assays.

References

  • Vertex AI Search. (n.d.). Phthalazine - Solubility of Things.
  • BenchChem. (2025). Technical Support Center: Phthalazine, 6-(1-methylethyl)- Solubility Enhancement.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges.
  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PubMed. (2020, October 24). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges.
  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs.
  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
  • JOCPR. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry.
  • ResearchGate. (n.d.). Pharmacological action and SAR of Phthalazine derivatives-A Review.

Sources

Technical Support Center: Optimizing Cyclization Reactions of 1-Hydrazinophthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 1-hydrazinophthalazine cyclization reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to synthesize triazolo[3,4-a]phthalazine scaffolds and related heterocyclic systems. These structures are of significant interest due to their diverse pharmacological activities, including anticancer and VEGFR-2 inhibitory properties.[1][2][3]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind experimental choices.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about planning and setting up the cyclization reaction.

Q1: What are the most common reagents for cyclizing 1-hydrazinophthalazine?

A1: The choice of cyclizing agent dictates the final heterocyclic structure. The most common reagents are:

  • Carboxylic Acids (and their derivatives): Reacting 1-hydrazinophthalazine with carboxylic acids (or acid chlorides/anhydrides) is a standard method to form 3-substituted-[4][5][6]triazolo[3,4-a]phthalazines. The reaction typically proceeds via an intermediate N-acylhydrazone which then undergoes dehydrative cyclization.

  • Carbon Disulfide: This reagent is used to synthesize 1,2,4-triazolo[3,4-a]phthalazine-3-thiol.[4] The reaction is typically performed in a basic solvent like pyridine at low temperatures.[4]

  • Orthoesters (e.g., Triethyl Orthoformate): These reagents can be used to introduce an unsubstituted carbon at the 3-position, leading to the parent s-triazolo[3,4-a]phthalazine.

  • Aldehydes: Condensation with aldehydes forms a hydrazone intermediate, which can then be oxidatively cyclized to form the triazole ring.

Q2: How do I select the optimal solvent for my reaction?

A2: Solvent selection is critical and depends on the cyclizing agent and desired reaction temperature. Key considerations include:

  • Solubility: Both 1-hydrazinophthalazine (often used as the hydrochloride salt[7][8][9]) and the cyclizing agent must be sufficiently soluble at the reaction temperature.

  • Boiling Point: The solvent's boiling point should allow for the necessary reaction temperature to achieve cyclization, which often requires significant heat for dehydration. High-boiling polar aprotic solvents like DMF or DMSO, or even refluxing acetic acid, are common.

  • Reactivity: The solvent should be inert under the reaction conditions. For example, while ethanol can be used, it may participate in side reactions with highly reactive electrophiles like acid chlorides.[10] Using acetic acid as a solvent can also serve as a catalyst for the cyclization.[11]

SolventTypical Use CaseBoiling Point (°C)Notes
Ethanol Reactions with less reactive electrophiles78Good for initial condensation, may require a catalyst for cyclization.
Acetic Acid Cyclization with carboxylic acids/aldehydes118Acts as both solvent and acidic catalyst; can be effective for dehydration.
Pyridine Reactions with carbon disulfide115Acts as a base and solvent.[4]
DMF / DMSO High-temperature condensations153 / 189Good for dissolving a wide range of reactants; thermally stable.
Solvent-free Green chemistry approach with thermal inductionN/ACan lead to shorter reaction times and higher yields, often catalyzed by a solid base like NaHCO₃.[6]

Q3: How can I monitor the progress of the reaction?

A3: Effective reaction monitoring is key to optimizing yield and minimizing impurity formation.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures) to resolve the starting material, any intermediate (like the acylhydrazone), and the final cyclized product. The product is typically more nonpolar than the starting hydrazine.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is preferred.[12][13][14] A reversed-phase column (e.g., C18) with a gradient of acetonitrile and water (often with 0.1% TFA or formic acid) is a good starting point.

  • Gas Chromatography (GC): GC can also be used, potentially with a nitrogen-phosphorus detector (NPD) or flame ionization detector (FID) for sensitive detection.[12][13]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Q4: My reaction has stalled, or the yield of the cyclized product is very low. What should I do?

A4: Low conversion is a common issue. The problem can be systematically diagnosed by investigating the reactants, conditions, and potential for side reactions.

Troubleshooting_Low_Yield Start Problem: Low Product Yield Check_SM 1. Verify Reactant Purity - 1-Hydrazinophthalazine (free base vs. HCl salt) - Cyclizing agent (acid, aldehyde, etc.) Start->Check_SM Check_Stoich 2. Confirm Stoichiometry - Is the cyclizing agent the limiting reagent? - Check weighing accuracy. Start->Check_Stoich Check_Cond 3. Review Reaction Conditions - Is the temperature high enough for dehydration? - Is the reaction time sufficient? Start->Check_Cond Optimize Solution: Systematically Optimize Check_SM->Optimize Check_Stoich->Optimize Check_Cat 4. Consider a Catalyst - Add a catalytic amount of acid (p-TsOH, H₂SO₄). - Use a dehydrating agent (e.g., POCl₃, PPA). Check_Cond->Check_Cat If dehydration is suspected Analyze 5. Analyze Reaction Mixture - Use TLC/LC-MS to identify intermediates. - Is the hydrazone intermediate present? Check_Cond->Analyze If conditions seem correct Check_Cat->Optimize Analyze->Optimize

Caption: Troubleshooting flowchart for low product yield.

  • Step 1: Verify Reactant Purity. 1-Hydrazinophthalazine can degrade over time. Ensure its purity by checking its melting point or using analytical techniques. If you are using the hydrochloride salt, you may need to add a base (like triethylamine) to liberate the free hydrazine for the reaction.

  • Step 2: Check the Intermediate. The reaction proceeds in two main stages: formation of the hydrazone/amide intermediate, followed by cyclization. Run a TLC or LC-MS. If you see a large amount of an intermediate species but little product, the issue is with the cyclization step, which is often the rate-limiting dehydration.

  • Step 3: Increase Temperature/Add a Catalyst. The intramolecular cyclization to form the triazole ring often requires forcing conditions to eliminate water.[15] Consider increasing the reaction temperature. Alternatively, adding a catalytic amount of a strong acid (like p-toluenesulfonic acid) or using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can facilitate the ring closure.

Q5: My final product is impure, and I'm observing significant side products. What are they and how can I avoid them?

A5: Side product formation often arises from the high reactivity of the hydrazine moiety or from degradation under harsh conditions.

  • Potential Side Reaction 1: Dimerization. Under certain conditions, 1-hydrazinophthalazine can react with itself. Ensure the cyclizing agent is added promptly and that the stoichiometry is correct.

  • Potential Side Reaction 2: Michael Addition. If you are using α,β-unsaturated carboxylic acids or esters as your cyclizing agent, the hydrazine can undergo an undesired Michael-type addition to the double bond, leading to pyrazolidinone byproducts instead of the desired triazole.[16] To avoid this, consider activating the carboxylic acid first (e.g., as an activated ester) and then reacting it with the hydrazine under milder conditions.[16]

  • Potential Side Reaction 3: Incomplete Cyclization. As mentioned in Q4, the uncyclized hydrazone intermediate can remain as a major impurity. This is addressed by ensuring the dehydration conditions are effective.

  • Purification Strategy: A well-executed column chromatography is usually effective. If the product and impurities have very similar polarities, consider recrystallization from a suitable solvent like ethanol.[17]

Q6: I am using a carboxylic acid for the cyclization, but the reaction is not working. What is the proposed mechanism and what could be going wrong?

A6: The reaction involves a nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon of the carboxylic acid, followed by dehydration to form an amide (an acylhydrazone), and a final intramolecular nucleophilic attack and dehydration to form the triazole ring.

Reaction_Mechanism cluster_0 Step 1: Acylhydrazone Formation cluster_1 Step 2: Intramolecular Cyclization Reactants 1-Hydrazinophthalazine + R-COOH Intermediate Acylhydrazone Intermediate Reactants->Intermediate - H₂O Cyclic_Int Tetrahedral Intermediate Intermediate->Cyclic_Int Intramolecular Attack Product [1,2,4]Triazolo[3,4-a]phthalazine Cyclic_Int->Product - H₂O (Dehydration)

Sources

Troubleshooting low bioactivity in newly synthesized phthalazine analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with novel phthalazine analogues. As a Senior Application Scientist, I've seen firsthand how promising compounds can yield perplexing results. This guide is structured to help you systematically troubleshoot low bioactivity in your newly synthesized molecules, moving from the compound itself to the experimental setup.

Section 1: Is Your Compound the Culprit?

Before questioning your biological assay, it's crucial to rigorously validate the integrity and properties of your synthesized phthalazine analogue. Issues with the compound itself are the most common source of unexpectedly low or inconsistent bioactivity.

Q1: My phthalazine analogue shows lower than expected activity. Could it be a purity issue?

Causality: If your 10 mg sample is only 80% pure, you are actually dosing 20% less of the active compound than intended. Furthermore, residual solvents or synthetic byproducts could be cytotoxic, masking the true effect of your analogue.

Recommended Actions:

  • Assess Purity Quantitatively: Do not rely solely on TLC. Use a quantitative and orthogonal method to assess purity. A method is considered orthogonal if it separates compounds based on different chemical principles than your purification method.[1] For example, if you purified your compound using silica gel chromatography (which separates by polarity), use reverse-phase HPLC for purity analysis.

  • Employ Multiple Techniques: For a comprehensive picture, combine methods like High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm identity and purity.[3] Quantitative NMR (qNMR) is another powerful technique for determining absolute purity.[1]

Q2: I've confirmed my compound is >95% pure, but the bioactivity is still low. What's next?

A: The next most likely culprit is poor solubility in your assay buffer.[4][5] For a compound to interact with its biological target (e.g., an enzyme, a receptor), it must be fully dissolved in the aqueous assay medium. If it precipitates, the effective concentration available to the target is drastically lower than the nominal concentration you added.[6]

Causality: Many kinase inhibitors, including phthalazine derivatives, are hydrophobic and rigid, leading to poor aqueous solubility.[7] Even if a compound dissolves in your DMSO stock, it can crash out when diluted into the aqueous buffer of the assay. This is a critical reason why many promising drug candidates fail.[8][9]

Recommended Actions:

  • Measure Aqueous Solubility: Don't assume your compound is soluble. Perform a kinetic solubility assay under conditions that mimic your biological experiment (e.g., same buffer, pH, and temperature).[10][11] A good target for early drug discovery compounds is a solubility of >60 µg/mL.[10]

  • Visually Inspect: After diluting your DMSO stock into the assay medium, visually inspect the solution (and the wells of your microplate) for any signs of precipitation or cloudiness.

  • Optimize Formulation: If solubility is low, consider using formulation strategies. This could involve adjusting the pH (for ionizable compounds), using a different co-solvent (though keep final concentrations low, e.g., <0.5% DMSO), or incorporating non-ionic surfactants like Tween 80 at low, non-toxic concentrations.[7][12]

Workflow for Assessing Compound Purity & Solubility

G cluster_0 Compound Characterization start Newly Synthesized Phthalazine Analogue purify Purification (e.g., Column Chromatography) start->purify purity_check Purity Assessment (>95%) (RP-HPLC, LC-MS, qNMR) purify->purity_check solubility_check Aqueous Solubility Assay (Nephelometry, UV-Vis) purity_check->solubility_check Purity OK repurify Re-purify or Re-synthesize purity_check->repurify Purity <95% proceed Proceed to Biological Assay solubility_check->proceed Soluble reformulate Reformulate (e.g., change buffer, add excipients) solubility_check->reformulate Insoluble repurify->purity_check reformulate->solubility_check

Caption: Initial compound characterization workflow.

Q3: My analogue is pure and soluble, but activity is minimal. Could my structural design be flawed?

A: Yes, this is a distinct possibility. Phthalazine is a versatile scaffold, but its biological activity is highly dependent on the nature and position of its substituents.[13][14] Structure-Activity Relationship (SAR) studies have revealed key features that often govern the potency of these analogues.

Causality & Key SAR Insights:

  • Substitution at Positions 1 and 4: These positions are frequently modified and are critical for activity. For example, in many anticancer phthalazines targeting VEGFR-2, a 1-substituted-4-phenylphthalazine scaffold is a common starting point.[15]

  • Biarylurea Moieties: The introduction of a biarylurea group, particularly linked to the phthalazine core, has been shown to produce potent broad-spectrum cell growth inhibition, mimicking successful kinase inhibitors like Sorafenib.[16][17]

  • Hydrophobicity and Electronic Effects: The hydrophobic and electronic nature of substituents plays a significant role. For instance, adding an electron-withdrawing group like chlorine to the phthalazine core can increase VEGFR-2 inhibitory activity, possibly by enhancing lipophilicity.[17]

Caption: Key positions for substitution on the phthalazine core.

If your design deviates significantly from known active scaffolds, it may not have the correct geometry or electronic properties to bind to the intended biological target.

Section 2: Is Your Biological Assay Reliable?

If you are confident in your compound's purity, identity, and solubility, the next step is to scrutinize your biological assay. Even with a perfect compound, a flawed assay can produce misleading results.

Q4: I'm confident in my compound, but my cell-based assay results are inconsistent or show low potency. How can I troubleshoot the assay?

A: Inconsistent results in cell-based assays are common and can obscure the true activity of your compound.[4] Reproducibility is key for data reliability.[18] Let's break down the common sources of error.

SymptomPotential Cause(s)Recommended Troubleshooting Actions
High variability between replicate wells Inconsistent cell seeding; Pipetting errors during compound addition.Ensure a homogenous single-cell suspension before and during plating. Calibrate pipettes and consider reverse pipetting for viscous solutions.[4]
"Edge effect" observed in the plate Evaporation from the outer wells of the microplate.Fill outer wells with sterile media or PBS to create a humidity barrier. Ensure your incubator is properly humidified.[4]
Inconsistent results between experiments Variation in cell passage number; Different lots of serum or media.Use cells within a defined, narrow passage number range for all experiments. Test and validate new lots of key reagents before use in critical assays.[4]
Potency (IC50) seems to change between runs Inconsistent incubation times; Reagent degradation (compound, enzyme, etc.).Standardize all incubation times precisely. Aliquot reagents and avoid repeated freeze-thaw cycles. Always run a positive control inhibitor to confirm reagent activity.[4]
High background or non-specific effects Compound interference (e.g., auto-fluorescence); Cytotoxicity from the solvent (e.g., DMSO).Run controls with the compound in the absence of cells to check for direct interference. Always include a "vehicle control" with the same final solvent concentration as the treated wells.[5]

Causality: Cells are a dynamic biological system. Their response to a compound can be influenced by their growth phase, density, and the duration of their exposure.[19] For example, rapidly dividing cells may be more sensitive to an anti-proliferative compound than confluent cells. Any inconsistency in these parameters can lead to significant variability in your results.

Section 3: Key Experimental Protocols

To assist in your troubleshooting, here are step-by-step guides for essential validation experiments.

Protocol 1: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general framework for assessing the purity of a novel phthalazine analogue.

Objective: To quantify the purity of the synthesized compound and identify any potential impurities.

Materials:

  • Synthesized phthalazine analogue

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of your compound and dissolve it in a suitable solvent (e.g., DMSO, ACN) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or Formic acid) in water.

    • Mobile Phase B: 0.1% ACN with 0.1% TFA (or Formic acid).

  • HPLC Method:

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detection wavelength. A diode array detector (DAD) scanning from 200-400 nm is ideal. Use 254 nm as a starting point if the UV max is unknown.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 5-10 µL of your sample.

    • Run a linear gradient (this will need optimization), for example:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Self-Validation: An ideal purity assessment is confirmed by an orthogonal method like LC-MS to ensure the major peak corresponds to the correct mass of your target compound.[1][3]

Protocol 2: Kinetic Aqueous Solubility Assay (Nephelometry)

This protocol determines the solubility of a compound by detecting light scattering from precipitated particles.

Objective: To measure the kinetic solubility of the phthalazine analogue in a specific aqueous buffer.

Materials:

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Clear 96- or 384-well microplate

  • Plate reader with nephelometry capabilities

Procedure:

  • Plate Setup: Add assay buffer to the wells of the microplate.

  • Compound Addition: Add a small volume of your DMSO stock solution to the buffer to create the highest desired concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a 100 µM final concentration). This initiates the potential for precipitation.

  • Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours) to allow for precipitation to equilibrate.

  • Measurement: Read the plate on a nephelometer. The instrument measures the intensity of light scattered by any undissolved particles.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is considered the kinetic solubility limit.

Self-Validation: Run a known soluble compound and a known insoluble compound as controls to validate the assay performance.

Section 4: Frequently Asked Questions (FAQs)

Q: What is a reasonable starting concentration for screening my new compound? A: A common starting concentration for initial screening is 10 µM. However, this should always be well below the measured aqueous solubility of your compound to ensure you are testing a true solution.

Q: My compound is a "hit" in a biochemical assay but shows no activity in a cell-based assay. Why? A: This is a classic drug discovery challenge. Common reasons include:

  • Poor Cell Permeability: The compound may be active against the isolated target but cannot cross the cell membrane to reach it inside the cell.

  • Efflux Pumps: The compound may enter the cell but is immediately pumped out by cellular efflux transporters (e.g., P-glycoprotein).

  • Metabolic Instability: The compound may be rapidly metabolized and inactivated by the cells.

Q: How important is the structure-activity relationship (SAR) for my project? A: It is critically important. SAR provides the blueprint for optimizing your lead compound.[20] By making systematic changes to the phthalazine scaffold and observing the effect on bioactivity, you can identify the key chemical features required for potency and selectivity, guiding the design of more effective analogues.[15][16]

References

  • Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives. (n.d.).
  • Technical Support Center: Troubleshooting Unexpected Results for Novel Bioactive Compounds. (2025). BenchChem.
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  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central.
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  • Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. (n.d.).
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  • Pharmacological action and SAR of Phthalazine derivatives-A Review. (n.d.).
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  • Troubleshooting poor solubility of novel EGFR inhibitor compounds. (2025). BenchChem.
  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (n.d.). Hindawi.
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Technical Support Center: Enhancing the Selectivity of Triazolophthalazine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center dedicated to advancing the development of triazolophthalazine-based enzyme inhibitors. This guide is tailored for researchers, scientists, and drug development professionals. The triazolophthalazine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as an inhibitor for a range of enzymes, including kinases and phosphodiesterases.[1][2][3] A primary hurdle in the therapeutic application of these inhibitors is achieving high selectivity for the intended target, thereby minimizing off-target effects and associated toxicities.[4][5]

This resource offers comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of selectivity enhancement. Our objective is to equip you with the technical expertise and practical insights necessary to overcome common challenges in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental molecular principles governing the selectivity of triazolophthalazine-based inhibitors?

The selectivity of triazolophthalazine-based inhibitors is dictated by the specific and differential interactions they form with the amino acid residues lining the active site of the target enzyme versus off-target enzymes. Key factors include:

  • Shape Complementarity: The overall shape of the inhibitor and its substituents must fit snugly into the target's binding pocket while ideally creating steric clashes with residues in the binding sites of off-target enzymes.[5]

  • Electrostatic Interactions: Optimization of the inhibitor's charge distribution to complement the electrostatic environment of the target's active site can significantly enhance binding affinity and selectivity.[5][6]

  • Hydrogen Bonding: The nitrogen atoms in the triazole and phthalazine rings serve as hydrogen bond acceptors. Judicious placement of hydrogen bond donors and acceptors on the scaffold's substituents can lead to specific interactions with the target enzyme.

  • Hydrophobic Interactions: The aromatic nature of the triazolophthalazine core facilitates hydrophobic interactions with nonpolar residues in the binding pocket.

  • Exploiting Unique Pockets: Designing inhibitors that can access and bind to adjacent, less conserved pockets outside the primary binding site can dramatically improve selectivity.[7]

  • Gatekeeper Residue: For kinase inhibitors, the size of the gatekeeper residue is a critical determinant of selectivity. Inhibitors with bulky substituents may be sterically hindered from binding to kinases with large gatekeeper residues, thus favoring those with smaller gatekeepers.[4]

Q2: How can computational modeling aid in improving the selectivity of my inhibitor?

Computational modeling, particularly molecular docking, is a powerful tool for predicting how your inhibitor will bind to its target and for generating hypotheses to improve selectivity.

  • Software: Commonly used molecular docking software includes AutoDock, Glide, and GOLD.

  • General Workflow:

    • Obtain a high-resolution crystal structure of your target enzyme, preferably from the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and defining the binding site.

    • Generate a low-energy 3D conformation of your triazolophthalazine inhibitor.

    • Perform docking simulations to predict the most likely binding pose and to score the binding affinity.

    • Analyze the predicted binding mode to identify key interactions and areas for modification to enhance selectivity.

Q3: What are common off-targets for triazolophthalazine-based kinase inhibitors and how can I test for them?

Given the conserved nature of the ATP-binding site across the kinome, off-target activity is a significant concern for kinase inhibitors.[4] Common off-targets are often kinases that share a high degree of sequence and structural similarity in their active sites.

To identify off-targets, it is highly recommended to perform kinome-wide selectivity profiling. Several commercial services offer comprehensive screening panels.[8][9] These services typically provide data on the inhibitory activity of your compound against a large number of kinases, offering a broad view of its selectivity profile.

Troubleshooting Guides

Problem 1: My lead compound shows poor selectivity in initial biochemical screens.

Possible Causes:

  • Scaffold lacks selectivity-enhancing features: The initial design may be too simple, leading to binding at the conserved regions of multiple enzymes.

  • Limited Structure-Activity Relationship (SAR): Minor chemical modifications may not be sufficient to impart selectivity.[10][11]

Solutions:

  • Introduce Steric Bulk: The addition of bulky chemical groups can be designed to clash with the active sites of off-target enzymes while being accommodated by the target, a strategy often guided by the gatekeeper residue in kinases.[4]

  • Target Non-conserved Residues: Analyze the amino acid sequence alignment of your target with closely related off-targets. Design modifications to your inhibitor that can form specific interactions (e.g., hydrogen bonds, salt bridges) with unique residues in your target's active site.

  • Exploit Allosteric Sites: Design inhibitors that bind to less conserved allosteric sites, which are distinct from the highly conserved active site.[12] This can lead to a significant improvement in selectivity.

  • Structure-Based Design: If available, use a co-crystal structure of your inhibitor bound to the target to rationally design modifications that enhance interactions with specific residues and improve the overall fit.

Problem 2: My inhibitor is potent in biochemical assays but shows weak activity or toxicity in cell-based assays.

Possible Causes:

  • Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes, leading to a low effective concentration.

  • Efflux by Transporters: The inhibitor could be actively pumped out of the cell by efflux transporters.

  • Cellular Off-Target Effects: The inhibitor may be interacting with other cellular components, leading to toxicity or a different-than-expected phenotype.

Solutions:

  • Evaluate Physicochemical Properties: Assess the compound's LogP (lipophilicity), polar surface area (PSA), and molecular weight, as these properties influence cell permeability.

  • Conduct In Vitro ADMET Assays: Perform assays to measure cell permeability (e.g., PAMPA), metabolic stability (e.g., liver microsome stability assay), and interaction with efflux transporters.

  • Confirm Target Engagement in Cells: Utilize the Cellular Thermal Shift Assay (CETSA) to verify that your inhibitor is binding to its intended target within the complex environment of the cell.[13][14][15][16][17]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that your inhibitor binds to its target in a cellular context.[13][14][15][16][17] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Materials:

  • Cultured cells expressing the target protein

  • Triazolophthalazine inhibitor (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein for Western blotting

  • Standard Western blotting reagents and equipment

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Treat cells with the triazolophthalazine inhibitor at various concentrations or with a vehicle control for a specified time.

  • Heat Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

Selectivity_Enhancement_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_optimization Optimization Cycle Scaffold Triazolophthalazine Scaffold SAR Structure-Activity Relationship (SAR) Analysis Scaffold->SAR Modeling Computational Modeling (Docking) Scaffold->Modeling Synthesis Analog Synthesis SAR->Synthesis Modeling->Synthesis Biochem_Assay Biochemical Potency (IC50) Synthesis->Biochem_Assay Test Analogs Selectivity_Screen Selectivity Profiling (Kinome Scan) Biochem_Assay->Selectivity_Screen Cell_Potency Cellular Potency Assay Selectivity_Screen->Cell_Potency Advance Leads Target_Engagement Target Engagement (CETSA) Cell_Potency->Target_Engagement Data_Analysis Data Analysis & Interpretation Cell_Potency->Data_Analysis Target_Engagement->Data_Analysis ADMET Permeability & Stability (ADMET) ADMET->Cell_Potency Next_Gen_Design Design Next-Generation Inhibitors Data_Analysis->Next_Gen_Design Next_Gen_Design->SAR Iterate Next_Gen_Design->Modeling Iterate

Caption: Iterative workflow for enhancing triazolophthalazine inhibitor selectivity.

Data Presentation

Inhibitor IDTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
TPH-A-0012525050010
TPH-A-002201000250050
TPH-B-00135>10,000>10,000>285

References

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PubMed Central. Available from: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available from: [Link]

  • Approach in Improving Potency and Selectivity of Kinase Inhibitors - PubMed. Available from: [Link]

  • New technique improves the selectivity of kinase inhibitors - Drug Target Review. Available from: [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing). Available from: [Link]

  • Kinase Profiling Services - Luceome Biotechnologies. Available from: [Link]

  • [4][7][18]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains - ACS Publications. Available from: [Link]

  • Kinase Screening Assay Services - Reaction Biology. Available from: [Link]

  • Kinase Screening and Profiling Services - BPS Bioscience. Available from: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available from: [Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available from: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available from: [Link]

  • Structures of selected triazolophthalazines with potent anticancer activity against hepatocellular carcinoma. - ResearchGate. Available from: [Link]

  • Thermal shift assay - Wikipedia. Available from: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central. Available from: [Link]

  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed. Available from: [Link]

  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Available from: [Link]

  • New strategies to enhance the efficiency and precision of drug discovery - PMC. Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available from: [Link]

  • Triazolophthalazine | C8H5N5 | CID 66703794 - PubChem - NIH. Available from: [Link]

  • Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors - PubMed. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available from: [Link]

  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][7][12][19]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed. Available from: [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Available from: [Link]

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Minimizing impurities in the preparation of 3-Hydrazino-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine. As a senior application scientist, this document synthesizes established chemical principles with practical, field-tested insights to help you navigate the common challenges in this synthesis, ensuring the highest possible purity and yield of your target compound.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine. The proposed solutions are based on established reaction mechanisms and purification principles.

Q1: My final product is a pale yellow to brownish solid, but I expected a white or off-white powder. What is the likely cause of this discoloration?

A1: The appearance of a yellow or brownish hue in your final product often indicates the presence of impurities. The most common culprits are residual starting materials or byproducts from side reactions. In the context of a likely multi-step synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine, potential sources of color include:

  • Unreacted 3-halo-s-triazolo[3,4-a]phthalazine intermediate: If your synthesis involves the nucleophilic substitution of a halogen (e.g., chloro or bromo) at the 3-position with hydrazine, any unreacted halo-intermediate can impart a yellowish color to the final product.

  • Oxidation products: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by prolonged exposure to air, especially at elevated temperatures.

  • Side-reaction byproducts: Depending on the specific synthetic route, various colored byproducts can form. For instance, incomplete cyclization of the triazole ring could leave colored intermediates in your product.

To troubleshoot this issue:

  • Verify Purity: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of your product. A single spot or peak indicates high purity, while multiple spots/peaks confirm the presence of impurities.

  • Recrystallization: A carefully chosen recrystallization solvent can effectively remove many colored impurities. See the detailed protocol in Section IV.

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Use with caution, as it can also adsorb some of your product, potentially lowering the yield.

Q2: I am seeing a low yield of my desired 3-Hydrazino-s-triazolo[3,4-a]phthalazine. What are the potential reasons and how can I improve it?

A2: Low yields can be attributed to several factors throughout the synthetic process. Here are some key areas to investigate:

  • Incomplete Reaction: The nucleophilic substitution of a leaving group at the 3-position with hydrazine may be incomplete. This can be due to:

    • Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature to drive it to completion.

    • Poor quality of reagents: Use fresh, high-purity hydrazine hydrate and ensure your 3-halo-s-triazolo[3,4-a]phthalazine intermediate is of high quality.

    • Inadequate mixing: Ensure efficient stirring throughout the reaction to maximize contact between reactants.

  • Side Reactions: Competing side reactions can consume your starting material and reduce the yield of the desired product.

  • Loss during Work-up and Purification: Significant product loss can occur during extraction, filtration, and recrystallization steps. Ensure you are using appropriate techniques to minimize these losses. For example, cooling the recrystallization mixture sufficiently before filtration is crucial.

To improve your yield:

  • Optimize Reaction Conditions: Consider a systematic optimization of reaction time, temperature, and stoichiometry of reactants.

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.

  • Purification Strategy: Evaluate your purification method. While recrystallization is effective for removing many impurities, it can lead to yield loss. If purity is a major concern and yield is consistently low, consider column chromatography for a more efficient separation.[1][2]

Q3: My TLC analysis shows an extra spot with a similar Rf value to my product. How can I differentiate it and remove it?

A3: An impurity with a similar polarity to your product can be challenging to separate. This is a common issue when the impurity is structurally very similar to the desired compound. A likely candidate for such an impurity is the starting 3-halo-s-triazolo[3,4-a]phthalazine.

To address this:

  • Co-spotting on TLC: Run a TLC with your product, the starting material, and a co-spot (a mixture of your product and the starting material) in separate lanes. This will help you confirm if the impurity is indeed the unreacted starting material.

  • Optimize TLC System: Experiment with different solvent systems for your TLC to achieve better separation between your product and the impurity. This will also be beneficial if you decide to use column chromatography.

  • Column Chromatography: If recrystallization fails to remove the impurity, column chromatography is the recommended method. A well-chosen eluent system, guided by your optimized TLC, should allow for a clean separation.

  • Reaction Completion: The most effective way to avoid this issue is to ensure the reaction goes to completion. Monitor the reaction closely by TLC until the starting material spot is no longer visible.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Hydrazino-s-triazolo[3,4-a]phthalazine?

A1: A common and logical synthetic pathway involves a multi-step process. A plausible route begins with the synthesis of 1-hydrazinophthalazine, which serves as a key precursor.[3][4] This is often followed by the formation of the triazole ring, potentially leading to a 3-halo-substituted intermediate. The final step would then be a nucleophilic substitution of the halogen with hydrazine to yield the desired 3-Hydrazino-s-triazolo[3,4-a]phthalazine. The synthesis of related s-triazolo[3,4-a]phthalazine derivatives often starts from 1-hydrazinophthalazine and involves cyclization with various reagents.[5][6]

Q2: What are the critical process parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with minimal impurities:

  • Temperature Control: Both the cyclization step to form the triazole ring and the final hydrazinolysis step are sensitive to temperature. Exceeding the optimal temperature can lead to the formation of side products and degradation.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion and a mixture of starting materials and products. Conversely, excessively long reaction times can lead to the formation of degradation products.

  • Purity of Starting Materials: The purity of your starting materials, particularly 1-hydrazinophthalazine and any halogenated intermediates, will directly impact the purity of your final product.

  • Stoichiometry: The molar ratio of reactants, especially the amount of hydrazine used in the final step, should be carefully controlled to avoid side reactions.

Q3: What are the recommended analytical techniques to confirm the structure and purity of 3-Hydrazino-s-triazolo[3,4-a]phthalazine?

A3: A combination of spectroscopic and chromatographic techniques is essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule, such as N-H stretches from the hydrazino group.

  • High-Performance Liquid Chromatography (HPLC): Is a powerful tool for assessing the purity of the final product and for quantifying any impurities.

  • Elemental Analysis: Determines the elemental composition of the compound, which can be used to confirm the molecular formula.

III. Visualizing the Synthesis and Impurity Formation

Proposed Synthetic Pathway

Synthetic Pathway 1-Hydrazinophthalazine 1-Hydrazinophthalazine 3-Halo-s-triazolo[3,4-a]phthalazine 3-Halo-s-triazolo[3,4-a]phthalazine 1-Hydrazinophthalazine->3-Halo-s-triazolo[3,4-a]phthalazine Cyclization Reagent (e.g., POCl3/Acid Chloride) 3-Hydrazino-s-triazolo[3,4-a]phthalazine 3-Hydrazino-s-triazolo[3,4-a]phthalazine 3-Halo-s-triazolo[3,4-a]phthalazine->3-Hydrazino-s-triazolo[3,4-a]phthalazine Hydrazine Hydrate

Caption: A plausible synthetic route to 3-Hydrazino-s-triazolo[3,4-a]phthalazine.

Potential Impurity Formation

Impurity Formation cluster_main Main Reaction cluster_impurities Impurity Sources 3-Halo-s-triazolo[3,4-a]phthalazine 3-Halo-s-triazolo[3,4-a]phthalazine 3-Hydrazino-s-triazolo[3,4-a]phthalazine 3-Hydrazino-s-triazolo[3,4-a]phthalazine 3-Halo-s-triazolo[3,4-a]phthalazine->3-Hydrazino-s-triazolo[3,4-a]phthalazine Hydrazine Hydrate (Desired Reaction) Incomplete Reaction Incomplete Reaction 3-Halo-s-triazolo[3,4-a]phthalazine->Incomplete Reaction Unreacted Starting Material Side Reaction Side Reaction 1-Hydrazinophthalazine 1-Hydrazinophthalazine 1-Hydrazinophthalazine->Side Reaction Incomplete Cyclization

Caption: Common pathways leading to impurities during the synthesis.

IV. Experimental Protocols

General Protocol for Recrystallization

This protocol provides a general guideline for the purification of 3-Hydrazino-s-triazolo[3,4-a]phthalazine by recrystallization. The choice of solvent is critical and may require some experimentation.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents to screen include ethanol, methanol, isopropanol, acetonitrile, or mixtures thereof with water.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and the charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at an appropriate temperature.

V. Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reaction Temperature Varies with the specific step. Follow literature procedures closely.To ensure optimal reaction rate and minimize side reactions.
Reaction Time Monitor by TLC or HPLC for completion.To maximize yield without promoting degradation.
Molar Ratio of Hydrazine A slight excess may be required for complete conversion.To drive the nucleophilic substitution to completion.

VI. References

  • Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]

  • El-Gendy, Z., & Abdel-Samii, Z. K. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(3), 1-20. [Link]

  • PubChem. (n.d.). s-Triazolo(3,4-a)phthalazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 1,2,4-Triazolo[3,4-a]-phthalazine-3-thiol (Compound III-6). Retrieved from [Link]

  • Veeprho. (n.d.). S-Triazolo[3,4-a]phthalazine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Hydralazine-impurities. Retrieved from [Link]

  • Saleh, N. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9467. [Link]

  • Zimmer, H., et al. (1975). 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a novel urinary hydralazine metabolite in man. Journal of Medicinal Chemistry, 18(10), 1031–1033. [Link]

  • Tůma, J., et al. (2018). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine for preclinical evaluation. Scaling up a synthetic route from the bench to kilogram quantities introduces challenges related to reaction kinetics, heat transfer, impurity profiles, and material handling. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to navigate these complexities effectively.

Overview of the Synthetic Challenge

The synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine is a multi-step process commencing from readily available starting materials. While conceptually straightforward, each step presents unique challenges during scale-up. The primary sequence involves the formation of a key hydralazine intermediate followed by a cyclization and functionalization to yield the target molecule. Maintaining purity and achieving consistent yields are the principal objectives.

Overall Synthetic Workflow

The process can be visualized as a three-stage campaign: the synthesis of a reactive chloro-intermediate, its conversion to the pivotal hydrazinophthalazine core, and the final heterocyclization and functionalization.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Core Formation cluster_2 Stage 3: Final Product Synthesis Phthalazinone Phthalazinone Chlorophthalazine 1-Chlorophthalazine Phthalazinone->Chlorophthalazine Chlorination POCl3 POCl3 POCl3->Chlorophthalazine Hydralazine 1-Hydrazinophthalazine (Hydralazine) Chlorophthalazine->Hydralazine Transfer Hydrazine Hydrazine Hydrate Hydrazine->Hydralazine Nucleophilic Substitution Thiol s-Triazolo[3,4-a]phthalazine-3-thiol Hydralazine->Thiol FinalProduct 3-Hydrazino-s-triazolo [3,4-a]phthalazine Thiol->FinalProduct CS2 Carbon Disulfide CS2->Thiol Hydrazine2 Hydrazine Hydrate Hydrazine2->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, structured by reaction stage.

Stage 1: Synthesis of 1-Chlorophthalazine from Phthalazinone

This step employs phosphorus oxychloride (POCl3) to convert the lactam functionality of phthalazinone into a reactive chloro-group.

Q1: My yield of 1-chlorophthalazine is consistently low (<70%). What are the likely causes?

A: Low yields in this step are typically traced back to three factors: reagent quality, moisture control, and work-up procedure.

  • Moisture Control: Phosphorus oxychloride reacts violently with water. Ensure your phthalazinone starting material is rigorously dried (e.g., vacuum oven at 60-80°C) and that the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Any moisture will consume the POCl3 and generate phosphoric acid, complicating the work-up.

  • Reagent Stoichiometry and Temperature: While a slight excess of POCl3 is common, a large excess can lead to side products. A molar ratio of 1.5 to 3 equivalents of POCl3 to phthalazinone is typical. The reaction is often heated to between 70-85°C.[1] Insufficient temperature or time will result in incomplete conversion.

  • Work-up and Isolation: 1-chlorophthalazine is notoriously unstable.[2] After the reaction, excess POCl3 is typically removed under vacuum, sometimes as an azeotrope with toluene.[2] The crude product is then carefully quenched into an ice/water mixture or a basic solution. However, prolonged exposure to aqueous base can hydrolyze the product back to the starting material. A non-aqueous workup, such as precipitating the product by adding an alkane like hexane to a THF solution, can significantly improve stability and yield.[1][2]

Q2: The isolated 1-chlorophthalazine is a dark, oily paste, not a solid. How can I improve its physical form and purity?

A: This is a classic sign of residual POCl3 and other impurities.

  • Efficient POCl3 Removal: Ensure complete removal of POCl3 by vacuum distillation. Using a co-solvent like toluene to form an azeotrope can be very effective on a larger scale.[2]

  • Washing/Trituration: The crude product can be "washed" or triturated with a non-polar solvent like hexane.[2] This helps to remove residual POCl3 and other organic-soluble impurities, often inducing crystallization and resulting in a stable, free-flowing powder.[1]

  • Salt Formation: An alternative purification method involves precipitating the intermediate as a salt (e.g., hydrochloride or sulfate) by adding a mineral acid in a suitable organic solvent like ethyl acetate.[3] This salt is often more crystalline and stable than the free base.

Stage 2: Synthesis of 1-Hydrazinophthalazine (Hydralazine)

This is a nucleophilic aromatic substitution where the chloro group is displaced by hydrazine.

Q1: My hydralazine product is discolored (pink, brown, or dark yellow) instead of the expected yellow needles. What is the cause?

A: Discoloration is almost always due to oxidation. The hydrazino group is highly susceptible to oxidation, especially in the presence of trace metal ions and oxygen.[3][4]

  • Inert Atmosphere: Conduct the reaction and filtration under a nitrogen or argon blanket to minimize contact with atmospheric oxygen.

  • Solvent Choice: While ethanol is commonly cited, methanol can also be used.[1][2] Ensure solvents are de-gassed prior to use on a large scale.

  • Metal Contamination: Use clean, glass-lined reactors if possible. Metal ions (Fe, Cu) can catalyze oxidation.[3][4] Adding a small amount of a chelating agent like EDTA during work-up can sequester these ions and improve product color and stability.[4]

  • Hot Filtration: Insoluble impurities and colored byproducts are common. Filtering the reaction mixture while hot, just before crystallization, is a critical step to remove these particulates and obtain a clean, brightly colored product upon cooling.[1][2]

Q2: How can I optimize the yield and purity of hydralazine during scale-up?

A: Control of temperature and crystallization is key.

  • Temperature Control: The reaction is exothermic. Add the 1-chlorophthalazine intermediate to the hydrazine hydrate solution in portions to maintain the reaction temperature, typically between 60-70°C.[2] A runaway reaction will lead to significant byproduct formation.

  • Controlled Crystallization: After the reaction is complete and has been filtered hot, allow the filtrate to cool slowly to form well-defined crystals. A rapid crash-cooling will trap impurities. Seeding the solution can aid in obtaining a consistent crystal form.

  • Washing: Wash the filtered product with cold solvent (e.g., ethanol) to remove any residual hydrazine hydrate and soluble impurities.[1]

Stage 3: Cyclization to 3-Hydrazino-s-triazolo[3,4-a]phthalazine

This final stage involves building the triazole ring and installing the hydrazino group at the 3-position. A highly effective method is a two-step sequence via a 3-thiol intermediate.

Q1: What is the recommended route to form the triazole ring and add the 3-hydrazino group?

A: A robust and scalable method proceeds through a 3-thiol derivative.

  • Step 3a - Synthesis of s-Triazolo[3,4-a]phthalazine-3-thiol: React 1-hydrazinophthalazine with carbon disulfide (CS2) in a solvent like pyridine.[5] The reaction is typically performed at a low temperature (0°C) during the CS2 addition and then may be warmed to complete the cyclization. This intermediate is often a stable, crystalline solid that can be isolated and purified.

  • Step 3b - Hydrazinolysis of the 3-Thiol: The 3-thiol group can then be displaced by reacting the intermediate with hydrazine hydrate. This nucleophilic substitution reaction on the heterocyclic ring is a common method for introducing hydrazino groups. The reaction is typically conducted in a polar solvent like ethanol or isopropanol at reflux.

Q2: The final hydrazinolysis step (3b) is sluggish or gives a complex mixture. How can I troubleshoot this?

A: Incomplete conversion or side reactions can be problematic.

  • Purity of the Thiol Intermediate: Ensure the s-Triazolo[3,4-a]phthalazine-3-thiol is pure before proceeding. Impurities from the previous step can interfere with the reaction. Recrystallization may be necessary.

  • Excess Hydrazine: Use a sufficient excess of hydrazine hydrate (e.g., 5-10 equivalents) to drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction by a suitable analytical method (TLC or LC-MS). These reactions can sometimes require prolonged reflux (12-24 hours) for full conversion.

  • Byproduct Formation: The thiol leaving group can potentially react with other species. A clean work-up involving precipitation of the product by adding water or an anti-solvent, followed by thorough washing, is crucial.

Troubleshooting Guide: A Decision-Making Framework

Troubleshooting Table
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Final Product 1. Incomplete conversion in any step. 2. Poor quality of intermediates. 3. Mechanical loss during transfers/filtration. 4. Product decomposition during work-up.1. Monitor each reaction to completion (TLC/HPLC). 2. Purify and characterize each intermediate. 3. Optimize filtration and transfer procedures for scale. 4. Avoid excessive heat or prolonged exposure to strong acids/bases.
Final Product Fails Purity Spec 1. Carryover of impurities from previous steps. 2. Side reactions during final cyclization/substitution. 3. Inefficient final purification.1. Re-purify the key intermediates (1-chlorophthalazine, hydralazine, 3-thiol). 2. Optimize temperature and stoichiometry in the final step. 3. Develop a robust recrystallization protocol. Screen solvents like Ethanol, Isopropanol, DMF/Water, or Acetonitrile.
Inconsistent Batch-to-Batch Results 1. Variation in raw material quality. 2. Poor control over reaction parameters (temp, time). 3. Atmospheric moisture affecting intermediates.1. Qualify raw material suppliers and test incoming lots. 2. Implement strict process controls with calibrated equipment. 3. Ensure all steps are run under a consistent inert atmosphere.
Safety Hazard (e.g., Exotherm) 1. Reaction is highly exothermic. 2. Addition rate of reagents is too fast. 3. Inadequate cooling capacity of the reactor.1. Characterize reaction calorimetry (DSC/RC1). 2. Implement controlled, slow addition of reagents. 3. Ensure the reactor's cooling system is sufficient for the batch size.
Troubleshooting Workflow Diagram

G Start Problem: Low Yield or Purity of Final Product Check_Intermediates Analyze Purity of All Intermediates (TLC, NMR, LC-MS) Start->Check_Intermediates Pure Intermediates Pure? Check_Intermediates->Pure Repurify Action: Repurify Contaminated Intermediate(s) Pure->Repurify No Review_Final_Step Review Final Step (Hydrazinolysis) Pure->Review_Final_Step Yes Review_Step2 Review Step 2 (Hydralazine Formation) Review_Step1 Review Step 1 (Chlorination) Repurify->Review_Step1 Start from earliest impure intermediate Optimize_Final Action: Optimize Temp, Time, & Molar Ratios. Consider Inert Atmosphere. Review_Final_Step->Optimize_Final Optimize_S1 Action: Ensure Dry Reagents. Optimize POCl3 Removal. Improve Work-up (e.g., non-aqueous). Review_Step1->Optimize_S1 End Problem Resolved Optimize_Final->End Optimize_S2 Action: Check Temp Control. Implement Hot Filtration. Use Inert Atmosphere. Optimize_S1->End

Caption: A decision tree for troubleshooting synthesis issues.

Scalable Experimental Protocols

These protocols are adapted from literature procedures and are intended for experienced chemists. All operations should be conducted in appropriate chemical reactors with necessary safety precautions.

Protocol 1: Synthesis of 1-Chlorophthalazine
  • Reactor Setup: Charge a clean, dry, glass-lined reactor with phthalazinone (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (2.0 eq) to the reactor.

  • Reaction: Heat the slurry to 80-85°C and hold for 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.[1][2]

  • POCl3 Removal: Cool the mixture to ~50°C. Reduce the pressure to distill off the excess phosphorus oxychloride. Toluene (2-3 volumes) can be added and co-distilled to facilitate removal.[2]

  • Isolation: Cool the resulting paste to room temperature. Add tetrahydrofuran (THF) to dissolve the product, then slowly add hexane (an anti-solvent) to precipitate the 1-chlorophthalazine.[2]

  • Finishing: Filter the solid, wash with cold hexane, and dry under vacuum at a temperature not exceeding 40°C. The product should be an off-white to pale yellow, free-flowing solid. Store under nitrogen.

Protocol 2: Synthesis of 1-Hydrazinophthalazine (Hydralazine)
  • Reactor Setup: Charge a separate reactor with hydrazine hydrate (8-10 eq) and ethanol (10 volumes based on 1-chlorophthalazine).

  • Reagent Addition: Heat the hydrazine solution to 60°C under a nitrogen atmosphere. Add the 1-chlorophthalazine from Protocol 1 in portions, maintaining the internal temperature between 60-70°C.[2]

  • Reaction: After the addition is complete, hold the mixture at 65-70°C for 2-3 hours, monitoring for completion by TLC/HPLC.

  • Purification: While the solution is still hot (>60°C), filter it through a pre-heated filter to remove any insoluble impurities.

  • Crystallization: Transfer the hot filtrate to a clean crystallizer vessel. Allow the solution to cool slowly to ambient temperature, then cool further to 0-5°C to maximize precipitation.

  • Finishing: Filter the resulting yellow needles, wash the cake with cold ethanol, and dry under vacuum at 50-60°C.[1]

Protocol 3: Synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine

Step A: s-Triazolo[3,4-a]phthalazine-3-thiol

  • Reactor Setup: Dissolve 1-hydrazinophthalazine (1.0 eq) in pyridine (10 volumes) in a reactor and cool to 0-5°C under nitrogen.

  • Reagent Addition: Add carbon disulfide (1.2 eq) dropwise, ensuring the temperature does not exceed 10°C.[5]

  • Reaction: After addition, allow the mixture to stir at 0-5°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours or until reaction completion.

  • Isolation: Quench the reaction by pouring it into a mixture of ice and water. The thiol product will precipitate.

  • Finishing: Filter the solid, wash thoroughly with water to remove pyridine, and dry. Recrystallize from ethanol if necessary.

Step B: 3-Hydrazino-s-triazolo[3,4-a]phthalazine

  • Reactor Setup: Charge a reactor with the 3-thiol intermediate (1.0 eq), hydrazine hydrate (5.0 eq), and ethanol (15 volumes).

  • Reaction: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere and maintain for 12-24 hours. Monitor for the disappearance of the starting material by TLC/HPLC.

  • Crystallization: Cool the reaction mixture to room temperature. The product may begin to crystallize. Add water as an anti-solvent to complete the precipitation.

  • Finishing: Filter the solid product, wash with a water/ethanol mixture, and then with water. Dry under vacuum at 60-70°C to yield the final product.

References

  • US7220858B2: Synthesis of hydrazine and chlorinated deriv
  • A Process For Preparation Of Hydralazine Hydrochloride. (Indian Patent Application 2633/MUM/2012). [Link]

  • Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]

  • Edwards, S., & Marquardt, F. H. (1969). The metabolism of 1-hydrazinophthalazine: the correct structure of the pseudo-"N-acetyl-1-hydrazinophthalazine". Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 350(1), 85-86. [Link]

  • US7807830B2: Manufacture of pure hydralazine salts.
  • Zimmer, H., & McManus, J. M. (1975). 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a novel urinary hydralazine metabolite in man. Journal of Medicinal Chemistry, 18(10), 1031-1033. [Link]

  • Liu, Q., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. [Link]

  • Abdel-Ghani, T. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1435-1453. [Link]

  • Garnar, A., et al. (2016).[1][2][6]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of Medicinal Chemistry, 59(16), 7649-7659. [Link]

  • US20090187018A1: Manufacture of Pure Hydralazine Salts.
  • Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. ChemInform, 36(51). [Link]

  • Synthesis of 1,2,4-Triazolo[3,4-a]-phthalazine-3-thiol (Compound III-6) - PrepChem.com. [Link]

  • Recent Developments in Chemistry of Phthalazines (2015). Organic Chemistry: Current Research. [Link]

  • s-Triazolo(3,4-a)phthalazine - PubChem. [Link]

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Validation & Comparative

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of s-Triazolo[3,4-a]phthalazines

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Scientific Community

In the relentless pursuit of more effective and targeted cancer therapies, the scientific community continuously explores novel chemical scaffolds with the potential to overcome the limitations of existing treatments. One such scaffold generating significant interest is the s-triazolo[3,4-a]phthalazine core. This guide offers an in-depth comparison of the anticancer efficacy of derivatives of this heterocyclic system with established anticancer agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.

While direct and extensive efficacy data for the parent compound, 3-Hydrazino-s-triazolo[3,4-a]phthalazine, is limited in publicly available literature, a growing body of evidence highlights the potent anticancer activities of its derivatives. This guide will therefore focus on the therapeutic promise of the s-triazolo[3,4-a]phthalazine scaffold, using its most promising derivatives as exemplars for comparison against standard-of-care chemotherapeutics.

A New Frontier in Anticancer Drug Design: The s-Triazolo[3,4-a]phthalazine Scaffold

The phthalazine ring system is a key pharmacophore in a number of biologically active compounds, and its fusion with a triazole moiety to form the s-triazolo[3,4-a]phthalazine core has given rise to a new class of compounds with significant antitumor potential.[1] The rationale behind the development of these compounds lies in their structural similarity to known kinase inhibitors, suggesting a targeted mechanism of action that could offer improved efficacy and reduced side effects compared to traditional cytotoxic agents.

Unraveling the Mechanism of Action: Targeting VEGFR-2 Signaling

A primary mechanism through which s-triazolo[3,4-a]phthalazine derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[4] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to starvation and cell death.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of downstream signaling events, including the activation of the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[5][6] Derivatives of s-triazolo[3,4-a]phthalazine have been shown to block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.[3] This targeted inhibition leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase, in cancer cells.[7][8]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_plc PLCγ Pathway cluster_pi3k PI3K/Akt Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK CellCycleArrest Cell Cycle Arrest (G2/M) MAPK->CellCycleArrest | Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis | Akt->Proliferation Triazolo_Phthalazine s-Triazolo[3,4-a]phthalazine Derivatives Triazolo_Phthalazine->VEGFR2 MTT_Assay_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate and allow to attach overnight. start->cell_seeding treatment 2. Treat cells with varying concentrations of the test compound. cell_seeding->treatment incubation 3. Incubate for a specified period (e.g., 24, 48, or 72 hours). treatment->incubation mtt_addition 4. Add MTT solution to each well. incubation->mtt_addition formazan_incubation 5. Incubate to allow formazan crystal formation. mtt_addition->formazan_incubation solubilization 6. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. formazan_incubation->solubilization absorbance_reading 7. Measure absorbance at ~570 nm using a microplate reader. solubilization->absorbance_reading data_analysis 8. Calculate cell viability and IC50 values. absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in culture medium. Replace the old medium with the medium containing the compounds.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Steps:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Detailed Steps:

  • Cell Culture and Treatment: Treat cells with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

Derivatives of the s-triazolo[3,4-a]phthalazine scaffold represent a promising new class of anticancer agents. Their targeted mechanism of action, primarily through the inhibition of VEGFR-2, offers the potential for improved efficacy and a more favorable safety profile compared to traditional cytotoxic chemotherapies. The in vitro data for several derivatives demonstrates potent anticancer activity against a range of cancer cell lines.

Further research is warranted to fully elucidate the therapeutic potential of this chemical family. This includes more extensive in vivo efficacy and toxicity studies, the identification of predictive biomarkers for patient selection, and the exploration of combination therapies with other anticancer agents. The continued investigation of the s-triazolo[3,4-a]phthalazine scaffold holds the promise of delivering novel and effective treatments for cancer patients.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Triazolophthalazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Precise Quantification for Triazolophthalazines

Triazolophthalazines represent a class of heterocyclic compounds with significant interest in pharmaceutical research and development due to their diverse biological activities. As with any potential therapeutic agent, the ability to accurately and reliably quantify the active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive overview of the validation of analytical methods for the quantification of triazolophthalazines, offering a comparative look at various techniques and a detailed, practical guide to the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Our focus is not merely on the "what" but the "why," providing the scientific rationale behind the experimental choices to ensure robust and defensible data.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] This process is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) to ensure the quality, safety, and efficacy of pharmaceutical products.[3][4][5][6][7][8]

Comparative Analysis of Analytical Techniques for Triazolophthalazine Quantification

The choice of an analytical technique for the quantification of triazolophthalazines depends on various factors, including the nature of the sample matrix, the required sensitivity, and the intended purpose of the analysis. Here, we compare the most common techniques.

Technique Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.Robust, versatile, widely available, and suitable for a broad range of compounds.Moderate sensitivity compared to LC-MS, longer run times than UPLC.Routine quality control, purity assessment, and stability testing.[9][10]
Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) A variant of HPLC that uses smaller particle size columns (<2 µm), resulting in higher resolution and faster analysis times.[11]Increased speed, resolution, and sensitivity compared to HPLC.[11]Higher backpressure requires specialized instrumentation.High-throughput screening, impurity profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the high selectivity and sensitivity of mass spectrometry.[12][13]Extremely high sensitivity and selectivity, capable of quantifying analytes in complex biological matrices.[12][14]Higher cost and complexity, potential for matrix effects.[13][14]Bioanalysis of drugs and their metabolites in biological fluids.[12][15]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many triazolophthalazines without derivatization.Analysis of volatile impurities or related substances.[16]

For the purpose of this guide, we will focus on the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, as it represents the most common and versatile technique for the routine quality control and stability testing of pharmaceutical compounds like triazolophthalazines.[9][10]

Validation of a Stability-Indicating RP-HPLC Method for Triazolophthalazine Quantification

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the chemical, physical, or microbiological properties of the drug substance and drug product, and that is specific so that the contents of the active ingredient and degradation products can be accurately measured without interference.[17][18]

The validation process involves assessing several key parameters to ensure the method is reliable, accurate, and precise for its intended purpose.[19][20] The following sections provide detailed experimental protocols for each validation parameter.

Validation Workflow

The validation of an analytical method is a structured process that begins with the development of a validation protocol and concludes with a comprehensive validation report.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase Protocol Develop Validation Protocol DefineParams Define Performance Characteristics & Acceptance Criteria Protocol->DefineParams Specifies Experiments Perform Validation Experiments DefineParams->Experiments Guides Report Generate Validation Report Experiments->Report Generates Data For Lifecycle Lifecycle Management & Revalidation Report->Lifecycle Informs

Caption: A typical workflow for the validation of an analytical method.

System Suitability

Causality: Before commencing any validation experiments, it is crucial to verify that the chromatographic system is performing adequately. System suitability tests ensure that the system is sufficiently sensitive, specific, and reproducible for the analysis to be conducted.

Experimental Protocol:

  • Prepare a standard solution of the triazolophthalazine reference standard at the target concentration.

  • Inject the standard solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): Measures the asymmetry of the peak. An ideal peak is symmetrical (T=1).

    • Theoretical Plates (N): Measures the column efficiency. Higher values indicate better efficiency.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Measures the precision of the injections.

Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
%RSD of Peak Area≤ 2.0%
%RSD of Retention Time≤ 1.0%
Specificity / Selectivity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19] For a stability-indicating method, this is arguably the most critical parameter.

Experimental Protocol:

  • Forced Degradation Studies: Subject the triazolophthalazine drug substance to various stress conditions to induce degradation. These conditions typically include:

    • Acid Hydrolysis: e.g., 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: e.g., 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: e.g., Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: e.g., Exposure to UV light (254 nm) and visible light for 7 days.

  • Analyze the stressed samples, along with an unstressed sample and a placebo (if applicable), using the proposed HPLC method.

  • Assess the resolution between the parent drug peak and any degradation product peaks.

  • Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any impurities.

Acceptance Criteria:

  • The method must be able to separate the triazolophthalazine peak from all degradation products and any placebo components.

  • The resolution between the analyte peak and the nearest eluting peak should be ≥ 2.0.

  • The peak purity index should be close to 1, indicating no co-eluting impurities.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[20]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the triazolophthalazine reference standard at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Y-interceptShould be close to zero
Accuracy

Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a placebo with known amounts of the analyte.[19]

Experimental Protocol:

  • Prepare a placebo mixture (if analyzing a formulated product).

  • Spike the placebo with known amounts of the triazolophthalazine reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples using the HPLC method.

  • Calculate the percentage recovery of the analyte at each concentration level.

Acceptance Criteria:

Concentration LevelAcceptance Criteria for % Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Causality: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19] It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of the triazolophthalazine at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both sets of experiments.

Acceptance Criteria:

Precision LevelAcceptance Criteria for %RSD
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ must be determined with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptance criteria for all tested variations.

Relationship Between Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of the analytical method.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Robustness Robustness Range->Robustness Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOD->LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion: A Foundation for Reliable Data

The validation of an analytical method for the quantification of triazolophthalazines is a critical exercise that underpins the reliability and accuracy of all subsequent data. By following a systematic approach grounded in the principles outlined by regulatory bodies like the ICH, FDA, and USP, researchers can ensure that their methods are fit for purpose.[3][5][6][7][8][21] This guide has provided a framework for comparing analytical techniques and a detailed protocol for the validation of a stability-indicating RP-HPLC method. The emphasis on understanding the causality behind each validation step is intended to empower scientists to not only execute these protocols but also to critically evaluate and troubleshoot their analytical methods, ultimately contributing to the development of safe and effective medicines. The principles of method validation are not a one-time checklist but rather a continuous process throughout the lifecycle of the analytical procedure.[22][23]

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A Comparative Guide to the Structure-Activity Relationship of Triazolo[3,4-a]phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The fused heterocyclic system of[1][2]triazolo[3,4-a]phthalazine has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their anticancer, positive inotropic, and bromodomain inhibitory activities. By delving into the nuanced effects of structural modifications, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for the rational design of novel and potent therapeutic agents.

The Triazolo[3,4-a]phthalazine Scaffold: A Foundation for Diverse Biological Activities

The triazolo[3,4-a]phthalazine core, a rigid tricyclic system, offers a unique three-dimensional arrangement of nitrogen atoms and aromatic rings, making it an attractive platform for molecular recognition by various biological targets. The key positions for substitution, namely the 3-position of the triazole ring and the 6-position of the phthalazine ring, have been extensively explored to modulate the pharmacological profile of these derivatives. Our exploration of the SAR will primarily focus on modifications at these two critical positions.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Triazolo[3,4-a]phthalazine derivatives have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of key enzymes involved in cancer progression like VEGFR-2.[1][3]

VEGFR-2 Inhibition: A Key Anti-Angiogenic Strategy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, a process vital for tumor growth and metastasis.[4] The triazolo[3,4-a]phthalazine scaffold has been successfully utilized to develop potent VEGFR-2 inhibitors.

Structure-Activity Relationship (SAR) Insights:

The general pharmacophore for VEGFR-2 inhibition by this class of compounds involves a hydrogen bond acceptor (the triazole ring), a hydrophobic region (the phthalazine core), and a substituted phenyl ring at the 3-position that occupies the ATP-binding site of the kinase.

  • Substitution at the 3-position (Triazole Ring): The nature of the substituent at this position is critical for potent VEGFR-2 inhibition. Aromatic or heteroaromatic rings are generally favored. The presence of electron-withdrawing or electron-donating groups on this phenyl ring can significantly influence activity. For instance, a 4-methoxyphenyl group at the 3-position has been shown to be beneficial for activity.

  • Substitution at the 6-position (Phthalazine Ring): This position is often modified to enhance potency and modulate physicochemical properties. Small, flexible linkers connecting to various cyclic amines (e.g., morpholine, piperazine) have proven effective. For example, a morpholino group at the 6-position has been associated with good anticancer activity.[5]

Comparative Data for VEGFR-2 Inhibitors:

Compound ID3-Position Substituent6-Position SubstituentVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
6a PhenylMorpholino->10057.54±0.53
6d 4-ChlorophenylMorpholino-15±0.1418.2±0.17
6m 4-MethoxyphenylPiperidin-1-yl-13±0.11-
6o 4-Methoxyphenyl4-Methylpiperazin-1-yl-7±0.0616.98±0.15
Sorafenib ---5.47±0.37.26±0.3

Data synthesized from multiple sources.

Logical Flow of SAR for Anticancer Activity:

Caption: Key structural modifications for enhancing anticancer activity.

Positive Inotropic Activity: Modulating Cardiac Contractility

Certain triazolo[3,4-a]phthalazine derivatives have been identified as promising positive inotropic agents, suggesting their potential in the treatment of heart failure.[1][6]

Structure-Activity Relationship (SAR) Insights:

The positive inotropic effect of these compounds is often linked to the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels.

  • Substitution at the 6-position (Phthalazine Ring): The introduction of a piperazine moiety at this position appears to be a key structural feature for positive inotropic activity.

  • Substituents on the Piperazine Ring: Further substitution on the distal nitrogen of the piperazine ring with substituted benzyl or benzoyl groups can significantly enhance the positive inotropic effect. For example, a 4-methoxybenzoyl group was found to be highly effective.

Comparative Data for Positive Inotropic Agents:

Compound ID6-Position SubstituentIncrease in Stroke Volume (%) at 3x10⁻⁵ M
8m 6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)12.02 ± 0.20
5g (4-([1][2]triazolo[3,4-a]phthalazin-6-yl)piperazin-1-yl)(p-tolyl)methanone19.15 ± 0.22
Milrinone -2.46 ± 0.07

Data synthesized from multiple sources.[1][6]

Experimental Workflow for Evaluating Positive Inotropic Activity:

Caption: Workflow for assessing positive inotropic activity.

Bromodomain Inhibition: An Epigenetic Approach to Cancer Therapy

Bromodomains are epigenetic reader proteins that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in gene transcription.[7][8] The triazolo[4,3-a]phthalazine scaffold (an isomer of the primary topic) has been identified as a potent inhibitor of various bromodomains, including those of the BET family (e.g., BRD4) and others like CREBBP and BRD9.[7]

Structure-Activity Relationship (SAR) Insights:

  • Pendant Phenyl Group: A key feature for bromodomain inhibition is a substituted phenyl group. Amide or sulfonamide substituents at the meta-position of this phenyl ring have been shown to be important for activity.

  • Methyl Group: A methyl group at the para-position of the pendant phenyl group is also a common feature among active compounds.

  • Piperazine Derivatives: Introduction of a piperazine moiety can influence potency and selectivity.

Comparative Data for Bromodomain Inhibitors:

Compound IDBromodomain TargetpIC50 (AlphaScreen)
Compound 51 BRD4(1)6.4 ± 0.0
CREBBP6.7 ± 0.0
BRD97.2 ± 0.0
Compound 53 BRD4(1)6.6 ± 0.0
CREBBP6.9 ± 0.1
BRD97.3 ± 0.0
Compound 55 BRD4(1)6.4 ± 0.1
CREBBP6.5 ± 0.2
BRD96.8 ± 0.2

Data synthesized from multiple sources.[8]

Experimental Protocols

General Synthesis of 3,6-Disubstituted Triazolo[3,4-a]phthalazines

A common synthetic route to access this scaffold is outlined below.

Step 1: Synthesis of 1,4-Dichlorophthalazine Phthalic anhydride is reacted with hydrazine hydrate in acetic acid to form phthalazine-1,4-dione. This intermediate is then treated with phosphorus oxychloride to yield 1,4-dichlorophthalazine.[9]

Step 2: Synthesis of 6-Chloro-3-substituted-[1][2]triazolo[3,4-a]phthalazine 1,4-Dichlorophthalazine is reacted with an appropriate acid hydrazide in a suitable solvent like n-butanol at reflux to afford the 6-chloro-triazolo[3,4-a]phthalazine intermediate.[7]

Step 3: Suzuki Coupling for 6-Aryl Substitution The 6-chloro intermediate can undergo a Suzuki coupling reaction with a desired boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like dioxane and water to introduce a substituent at the 6-position.[10]

Step-by-Step Synthesis Workflow:

Caption: General synthetic route for 3,6-disubstituted derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic effects of chemical compounds.[11][12]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the triazolo[3,4-a]phthalazine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[2][13][14]

Protocol:

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of ATP consumed or the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the remaining ATP or antibody-based methods (ELISA) that detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The triazolo[3,4-a]phthalazine scaffold has proven to be a highly fruitful starting point for the development of compounds with diverse and potent biological activities. The SAR studies highlighted in this guide underscore the critical role of substitutions at the 3- and 6-positions in determining the pharmacological profile of these derivatives. For anticancer applications, fine-tuning the substituents on the 3-phenyl ring and the cyclic amine at the 6-position can lead to highly potent VEGFR-2 inhibitors. For positive inotropic effects, the introduction of a substituted piperazine at the 6-position is paramount. Furthermore, the isomeric triazolo[4,3-a]phthalazine core holds significant promise for the development of novel epigenetic modulators through bromodomain inhibition.

Future research in this area should focus on exploring a wider range of substituents at these key positions to further optimize potency, selectivity, and pharmacokinetic properties. The development of dual-target inhibitors, for instance, compounds that inhibit both VEGFR-2 and other cancer-related kinases, could be a promising strategy to overcome drug resistance. The continued application of rational drug design principles, guided by a deep understanding of the SAR, will undoubtedly lead to the discovery of novel triazolo[3,4-a]phthalazine-based therapeutics.

References

  • El-Helby, A. A., Sakr, H., Ayyad, R. R. A., El-Adl, K., & Abd El-Wahab, A. H. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1153-1168. [Link]

  • Li, Y., et al. (2013). Synthesis and Biological Evaluation of[1][2]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine Derivatives Bearing Substituted Benzylpiperazine Moieties as Positive Inotropic Agents. Chemical Biology & Drug Design, 81(5), 591-599. [Link]

  • Piao, H., et al. (2014). Synthesis and positive inotropic evaluation of[1][2]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine derivatives bearing substituted piperazine moieties. Bioorganic & Medicinal Chemistry Letters, 24(7), 1737-1741. [Link]

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  • El-Helby, A. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-cancer agents in medicinal chemistry, 18(8), 1153–1168. [Link]

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Cross-Validation of Experimental Results for 3-Hydrazino-s-triazolo[3,4-a]phthalazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine, a heterocyclic compound of significant interest due to its potential pharmacological activities. By cross-validating experimental data related to its synthesis, antimicrobial, and antihypertensive properties against established alternatives, we aim to offer a comprehensive resource for informed decision-making in research and development.

Introduction to 3-Hydrazino-s-triazolo[3,4-a]phthalazine

The fused heterocyclic system of s-triazolo[3,4-a]phthalazine is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antihypertensive effects. The introduction of a hydrazino group at the 3-position can significantly modulate the compound's physicochemical properties and pharmacological profile. This guide will focus on the parent compound, 3-Hydrazino-s-triazolo[3,4-a]phthalazine, and its performance relative to established therapeutic agents.

Synthesis and Yield: A Comparative Overview

The synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine and its derivatives typically originates from 1-hydrazinophthalazine. Various synthetic routes have been reported, and their efficiency, as measured by percentage yield, is a critical factor for scalability and cost-effectiveness.

Synthetic Pathways

A common and effective method for the synthesis of the s-triazolo[3,4-a]phthalazine core involves the cyclization of 1-hydrazinophthalazine with various one-carbon donors. The introduction of the hydrazino group at the 3-position can be achieved through subsequent reactions.

Synthesis_Pathway PhthalicAnhydride Phthalic Anhydride OneHydrazinophthalazine 1-Hydrazinophthalazine PhthalicAnhydride->OneHydrazinophthalazine Hydrazine Hydrate HydrazineHydrate Hydrazine Hydrate OneChlorophthalazine 1-Chlorophthalazine OneChlorophthalazine->OneHydrazinophthalazine Hydrazine Hydrate TargetCompound 3-Hydrazino-s-triazolo [3,4-a]phthalazine OneHydrazinophthalazine->TargetCompound CS2 / Pyridine CS2 Carbon Disulfide

Caption: Synthetic routes to 3-Hydrazino-s-triazolo[3,4-a]phthalazine.

Comparative Yield Analysis

The table below summarizes the reported yields for the synthesis of the triazolo[3,4-a]phthalazine ring system from 1-hydrazinophthalazine, a key intermediate. The choice of cyclizing agent significantly impacts the reaction efficiency.

Starting MaterialCyclizing AgentProductYield (%)Reference
1-HydrazinophthalazineCarbon Disulfide1,2,4-Triazolo[3,4-a]-phthalazine-3-thiolHigh[1]
1-HydrazinophthalazineFormic Acids-Triazolo[3,4-a]phthalazineLow[2]
1-HydrazinophthalazineTriethyl Orthoformates-Triazolo[3,4-a]phthalazineBetter[2]

Note: Specific yield for the direct synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine can vary, and the data above pertains to the formation of the core ring system. The reaction with carbon disulfide to form the thiol, a precursor to the target compound, is reported to be high-yielding.[1]

Antimicrobial Activity: A Head-to-Head Comparison

Triazole derivatives are well-established as potent antimicrobial agents. To objectively assess the efficacy of 3-Hydrazino-s-triazolo[3,4-a]phthalazine, its in vitro activity is compared against standard antibiotics, Ampicillin (antibacterial) and Fluconazole (antifungal). The Minimum Inhibitory Concentration (MIC) is the primary metric for this comparison.

Comparative MIC Values

The following table presents a comparative summary of MIC values. Data for a structurally related compound, 3-hydrazinoquinoxaline-2-thiol, is included due to the limited availability of comprehensive MIC data for the exact target compound against a wide range of pathogens.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
3-Hydrazinoquinoxaline-2-thiol 16-32 µg/mL-8-64 µg/mL[3]
Ampicillin (Standard) ~32 µg/mL[4]~8 µg/mL[4]Not Applicable
Fluconazole (Standard) Not ApplicableNot Applicable0.25 - 4 µg/mL[5]

Analysis: The available data suggests that triazole-hydrazine derivatives possess moderate antibacterial activity, particularly against Gram-positive bacteria, and a broader range of antifungal activity against Candida albicans.[3] While not as potent as the standard antibiotics in all cases, the scaffold presents a promising starting point for the development of new antimicrobial agents.

Antihypertensive Potential: A Comparative Evaluation

Phthalazine derivatives, most notably Hydralazine, are known for their vasodilatory and antihypertensive properties. This section compares the potential antihypertensive effects of 3-Hydrazino-s-triazolo[3,4-a]phthalazine with established antihypertensive drugs.

Mechanism of Action and Comparative Efficacy

Hydralazine and related compounds primarily act as direct-acting vasodilators, relaxing arterial smooth muscle.[6] Prazosin is an alpha-1 adrenergic receptor antagonist, while Minoxidil is a potassium channel opener. The antihypertensive efficacy of these compounds can be compared based on their potency (ED50 or IC50 values) and clinical effectiveness.

Antihypertensive_MoA cluster_Vasodilators Direct Vasodilators cluster_AlphaBlocker Alpha-1 Blocker Hydralazine Hydralazine / 3-Hydrazino-s-triazolo [3,4-a]phthalazine ArterialSmoothMuscle Arterial Smooth Muscle Relaxation Hydralazine->ArterialSmoothMuscle Minoxidil Minoxidil Minoxidil->ArterialSmoothMuscle Prazosin Prazosin Prazosin->ArterialSmoothMuscle BloodPressure Decreased Blood Pressure ArterialSmoothMuscle->BloodPressure

Caption: Mechanisms of action of different classes of antihypertensive agents.

Comparative Performance Data
DrugMechanism of ActionPotency/EfficacyKey Considerations
Hydralazine Direct VasodilatorModerateCan cause reflex tachycardia and lupus-like syndrome.[6]
Prazosin Alpha-1 BlockerModerateCan cause first-dose hypotension.[8]
Minoxidil K+ Channel OpenerHighCan cause hypertrichosis and fluid retention.[9]

Insight: The triazolophthalazine scaffold holds potential for antihypertensive activity, likely through a direct vasodilatory mechanism similar to hydralazine. Further dose-response studies are necessary to quantify its potency relative to these established agents.

Experimental Protocols for Cross-Validation

To ensure the reliability and reproducibility of experimental findings, standardized and validated protocols are essential. The following sections provide step-by-step methodologies for key experiments.

Synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine

This protocol is based on the reaction of 1-hydrazinophthalazine with carbon disulfide, a common method for the formation of the triazole ring.

Materials:

  • 1-Hydrazinophthalazine

  • Carbon Disulfide (CS2)

  • Pyridine

  • Ethanol

  • Reflux apparatus

  • Stirring equipment

  • Filtration apparatus

Procedure:

  • Dissolve 1-hydrazinophthalazine (1 equivalent) in pyridine in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1,2,4-Triazolo[3,4-a]-phthalazine-3-thiol.

  • The thiol can then be converted to the 3-hydrazino derivative through reaction with hydrazine hydrate.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[6]

Materials:

  • 96-well microtiter plates

  • Test compound stock solution

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standard antibiotic solutions (positive controls)

  • Sterile diluent

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Antihypertensive Activity Assay in Rats

This protocol describes a non-invasive method for evaluating the antihypertensive effect of a test compound in a hypertensive rat model.[8][10]

Materials:

  • Spontaneously Hypertensive Rats (SHRs) or L-NAME-induced hypertensive rats

  • Test compound formulation

  • Vehicle control (e.g., saline, DMSO solution)

  • Positive control drug (e.g., hydralazine)

  • Non-invasive blood pressure measurement system (tail-cuff method)

  • Animal handling and restraining devices

Procedure:

  • Acclimatize the hypertensive rats to the blood pressure measurement procedure for several days.

  • Record the baseline systolic blood pressure (SBP) and heart rate (HR) of each rat.

  • Administer the test compound, vehicle, or positive control drug to the respective groups of rats via oral gavage or intraperitoneal injection.

  • Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).

  • Calculate the change in SBP and HR from the baseline for each group.

  • Analyze the data statistically to determine the significance of the antihypertensive effect of the test compound compared to the control groups.

Conclusion and Future Directions

The cross-validation of experimental data for 3-Hydrazino-s-triazolo[3,4-a]phthalazine reveals a compound with a promising, albeit moderate, pharmacological profile. Its synthesis is achievable through established routes, and it demonstrates potential as both an antimicrobial and an antihypertensive agent.

For drug development professionals, this guide underscores the importance of rigorous comparative studies. While the triazolophthalazine scaffold is a valuable starting point, further structural modifications and in-depth pharmacological evaluations are necessary to optimize its potency and selectivity. Future research should focus on obtaining quantitative structure-activity relationships (QSAR), detailed mechanistic studies, and comprehensive in vivo efficacy and toxicity profiling to fully elucidate the therapeutic potential of this class of compounds.

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  • Verma, S., et al. (2024). Exploring the efficacy of some biologically active compounds as anti-hypertensive drugs: an insightful evaluation through DFT, molecular docking and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

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  • Akashi, A., et al. (1974). Antihypertensive activity of 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461), a new phthalazine derivative. European Journal of Pharmacology, 29(1), 161-4. [Link]

  • Li, Y., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(21), 6483. [Link]

  • An, S., et al. (2004). Identification and synthesis of[6][9][11]triazolo[3,4-a]phthalazine derivatives as high-affinity ligands to the alpha 2 delta-1 subunit of voltage gated calcium channel. Bioorganic & Medicinal Chemistry Letters, 14(10), 2463-7. [Link]

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A Researcher's Guide to Benchmarking Novel Triazolophthalazine Derivatives Against Established PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on how to effectively benchmark novel triazolophthalazine derivatives against well-characterized inhibitors of Phosphodiesterase type 5 (PDE5). We will move beyond a simple recitation of protocols to explore the strategic rationale behind experimental design, ensuring a robust and insightful evaluation of new chemical entities.

The triazolophthalazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in compounds targeting a range of biological targets, from kinases to bromodomains and topoisomerases.[1][2][3] This chemical versatility makes it a compelling starting point for novel inhibitor design. Our focus here is on evaluating its potential against PDE5, a clinically and commercially significant enzyme.

PDE5 is a crucial regulator in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[4] Its inhibition has proven to be a highly effective therapeutic strategy for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[5][6] Consequently, any new inhibitor entering this space must be rigorously compared against established, high-potency drugs such as Sildenafil (Viagra) and Tadalafil (Cialis).[7][8]

The Scientific Grounding: Understanding the PDE5 Signaling Pathway

Before designing an experiment, one must deeply understand the mechanism of action. The therapeutic effect of PDE5 inhibitors is rooted in their ability to modulate the NO/cGMP pathway, which governs smooth muscle relaxation and vasodilation.[9]

Here is the sequence of events:

  • Initiation: Sexual stimulation or other physiological signals trigger the release of Nitric Oxide (NO) from endothelial cells and nerve endings.

  • Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble Guanylate Cyclase (sGC).

  • Second Messenger Production: Activated sGC catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[4]

  • Effector Activation: cGMP acts as a second messenger, activating Protein Kinase G (PKG). This leads to a cascade of downstream phosphorylation events, resulting in a decrease in intracellular calcium levels.

  • Physiological Response: The reduction in calcium causes the relaxation of smooth muscle cells (vasodilation). In the corpus cavernosum of the penis, this increases blood flow, leading to an erection.[10]

  • Signal Termination: The enzyme PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, terminating the signal and restoring the muscle to its constricted state.[9]

Mechanism of Inhibition: PDE5 inhibitors are structurally similar to cGMP. They act as competitive inhibitors, binding to the catalytic site of PDE5 and preventing the degradation of cGMP.[6] This leads to an accumulation of cGMP, prolonging the vasodilatory signal.[4]

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor Triazolophthalazine Derivative (Inhibitor) Inhibitor->PDE5 Blocks

Caption: The NO/cGMP signaling pathway and the mechanism of PDE5 inhibition.

Experimental Strategy: A Rationale for In Vitro Potency Assessment

The primary goal of initial benchmarking is to determine the potency of a new compound, typically expressed as the half-maximal inhibitory concentration (IC50). This value quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A robust, high-throughput in vitro enzymatic assay is the industry standard for this purpose.

Why a TR-FRET Assay? For this guide, we have selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform, as our method of choice. The rationale is threefold:

  • High Sensitivity and Robustness: TR-FRET assays are highly sensitive and provide a large assay window, making them suitable for detecting potent inhibitors.[11]

  • Homogeneous Format: It is a "mix-and-read" assay, requiring no separation or wash steps, which simplifies automation and increases throughput.[12]

  • Reduced Interference: The "time-resolved" aspect of the measurement, which introduces a delay between excitation and signal reading, significantly minimizes interference from compound autofluorescence and light scatter—common sources of false positives in traditional fluorescence assays.[13][14]

Detailed Experimental Protocol: LanthaScreen™ TR-FRET PDE5 Inhibition Assay

This protocol outlines the steps to determine the IC50 values for novel triazolophthalazine derivatives against the human PDE5A1 enzyme.

Principle of the Assay The assay measures the enzymatic hydrolysis of a fluorescein-labeled cGMP substrate. A terbium-labeled antibody that specifically recognizes the non-hydrolyzed substrate is used. When the terbium (donor) and fluorescein (acceptor) are in close proximity (i.e., when the antibody is bound to the intact substrate), excitation of the terbium results in energy transfer to the fluorescein, producing a high FRET signal. When PDE5 hydrolyzes the substrate, the antibody can no longer bind, disrupting FRET. The inhibitory effect of a compound is therefore directly proportional to the measured TR-FRET signal.[11]

Materials and Reagents

  • Recombinant Human PDE5A1 Enzyme

  • LanthaScreen™ Tb-anti-cGMP Antibody

  • Fluorescein-cGMP Substrate

  • TR-FRET Dilution Buffer

  • Test Compounds (New Triazolophthalazine Derivatives)

  • Reference Inhibitors (Sildenafil, Tadalafil)

  • DMSO (for compound dilution)

  • 384-well, low-volume, black assay plates

  • Microplate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).[12]

Experimental Workflow

TR_FRET_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Assembly & Incubation cluster_readout 3. Data Acquisition & Analysis prep_compounds Prepare serial dilutions of Test & Reference Compounds in DMSO add_compounds Dispense 2 µL of diluted compounds into 384-well plate prep_compounds->add_compounds prep_enzyme Dilute PDE5A1 Enzyme in TR-FRET Buffer add_enzyme Add 4 µL of diluted PDE5A1 Enzyme to all wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate/Antibody Mix: Fluorescein-cGMP + Tb-Antibody add_substrate Add 4 µL of Substrate/Antibody Mix to initiate reaction prep_substrate->add_substrate add_compounds->add_enzyme incubation1 Incubate for 15 min at RT (Enzyme-Inhibitor Binding) add_enzyme->incubation1 incubation1->add_substrate incubation2 Incubate for 60 min at RT (Enzymatic Reaction) add_substrate->incubation2 read_plate Read plate on TR-FRET reader (Ex: 340 nm, Em: 495 nm & 520 nm) incubation2->read_plate calc_ratio Calculate 520/495 Emission Ratio read_plate->calc_ratio calc_inhibition Calculate % Inhibition vs. Controls calc_ratio->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. [Compound]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value via Non-linear Regression plot_curve->calc_ic50

Caption: Step-by-step workflow for the PDE5 TR-FRET inhibition assay.

Step-by-Step Procedure

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for each test and reference compound in 100% DMSO. Start with a high concentration (e.g., 1 mM).

  • Assay Plate Preparation: Dispense 2 µL of the diluted compounds, DMSO-only (100% activity control), and a potent inhibitor like Sildenafil at a saturating concentration (0% activity control) into the appropriate wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant PDE5A1 enzyme to the desired working concentration (e.g., determined via prior enzyme titration) in TR-FRET dilution buffer. Add 4 µL of the diluted enzyme to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare a mixture of the Fluorescein-cGMP substrate and the Tb-anti-cGMP antibody in the dilution buffer. Add 4 µL of this mixture to all wells to start the enzymatic reaction. The final volume is 10 µL.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate using a microplate reader configured for LanthaScreen™ TR-FRET. Record the emission signals at 495 nm (terbium donor) and 520 nm (fluorescein acceptor).

Data Analysis

  • Calculate the Emission Ratio: For each well, calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 495 nm) * 1000.

  • Calculate Percent Inhibition: Use the following formula based on the control wells[15]: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_0%_activity) / (Ratio_100%_activity - Ratio_0%_activity))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic equation (non-linear regression) to determine the IC50 value.

Data Presentation: A Comparative Analysis

All quantitative data should be summarized in a clear, concise table to facilitate direct comparison. The following is an example of how to present the results for two new triazolophthalazine derivatives (TPZ-001 and TPZ-002) benchmarked against Sildenafil and Tadalafil.

CompoundTargetAssay TypeIC50 (nM) [± SEM]n
TPZ-001 PDE5A1TR-FRET45.6 ± 3.13
TPZ-002 PDE5A1TR-FRET5.8 ± 0.73
Sildenafil (Reference)PDE5A1TR-FRET4.2 ± 0.53
Tadalafil (Reference)PDE5A1TR-FRET1.9 ± 0.33

IC50 values are presented as the mean ± standard error of the mean (SEM) from three independent experiments (n=3).

Interpretation and Next Steps

The data presented in the table provides the first critical assessment of our novel compounds.

  • Contextualizing Potency: TPZ-001, with an IC50 of 45.6 nM, is a moderately potent inhibitor. However, TPZ-002 demonstrates significant potency with an IC50 of 5.8 nM, which is comparable to the gold-standard inhibitor, Sildenafil (IC50 = 4.2 nM).[16] This makes TPZ-002 a highly promising lead candidate for further development.

  • Structure-Activity Relationship (SAR): The ~8-fold increase in potency between TPZ-001 and TPZ-002 implies that the structural modifications made to the triazolophthalazine core are critical for high-affinity binding to the PDE5 active site. Future medicinal chemistry efforts should focus on exploring substitutions around the pharmacophore of TPZ-002.

  • Future Directions - Selectivity: A major challenge in developing PDE inhibitors is achieving selectivity over other PDE isoforms.[17] For instance, inhibition of PDE6 can lead to visual disturbances, a known side effect of early-generation PDE5 inhibitors.[17] The crucial next step is to profile TPZ-002 in similar in vitro assays against a panel of other PDE enzymes (especially PDE6 and PDE11) to determine its selectivity profile. A highly selective inhibitor is more likely to have a cleaner safety profile.

This guide provides a robust and scientifically grounded approach to the initial benchmarking of novel triazolophthalazine derivatives. By combining a deep understanding of the underlying biology with a meticulously executed and well-justified experimental plan, researchers can confidently identify and advance promising new chemical entities in the competitive landscape of drug discovery.

References

  • El-Helby, A. A., et al. (2021). Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(6), e2000456. Available at: [Link]

  • Hims & Hers Health, Inc. (n.d.). PDE5 Inhibitors: Common ED Drugs & How They Work. Available at: [Link]

  • Fahim, A. M., et al. (2022). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Recent Patents on Anti-Cancer Drug Discovery, 17(4), 503-529. Available at: [Link]

  • Dhaliwal, A. & Gupta, M. (2023). PDE5 Inhibitors. In: StatPearls [Internet]. StatPearls Publishing. Available at: [Link]

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  • Ro. (2024). PDE5 Inhibitors: Types, How They Work, What They Cost, and More. Available at: [Link]

  • Healthline. (2020). PDE5 Inhibitors: Types, How They Work, What They Cost, and More. Available at: [Link]

  • Islam, M. T., et al. (2022). A Review on the Pharmacological Importance of PDE5 and Its Inhibition to Manage Biomedical Conditions. Journal of Pharmacology and Pharmacotherapeutics, 13(3), 247-255. Available at: [Link]

  • Kouzou, O., et al. (2023). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Molecules, 28(15), 5852. Available at: [Link]

  • Scilit. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Available at: [Link]

  • Fish, P. V., et al. (2015).[1][7][13]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters, 6(5), 580-585. Available at: [Link]

  • Chong, Z. S., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in counterfeit drugs. F1000Research, 8, 1720. Available at: [Link]

  • Mapa, S. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(10), 1538-1546. Available at: [Link]

  • ResearchGate. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2011). Synthesis & Evalution Of Triazolo Phthalazine Derivatives As Anticonvulsant Agents. Available at: [Link]

  • Zhang, H., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6296. Available at: [Link]

  • Semantic Scholar. (2023). Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Modeling. Available at: [Link]

  • Stewart, J. T., et al. (1983). Interactions between drug substances and excipients. 1. Fluorescence and HPLC studies of triazolophthalazine derivatives from hydralazine hydrochloride and starch. Journal of Pharmaceutical Sciences, 72(9), 1057-1060. Available at: [Link]

  • ResearchGate. (n.d.). PDE5 inhibitor potencies compared to literature values. Available at: [Link]

  • Kayık, G., et al. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 311-330. Available at: [Link]

  • Al-Kuraishy, H. M., et al. (2023). Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 12(13), 4478. Available at: [Link]

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A Comparative Guide to the Reproducible Synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry, providing the foundation for novel therapeutic agents. Among these, 3-Hydrazino-s-triazolo[3,4-a]phthalazine stands out as a critical precursor for compounds with potential biological activities, including antihypertensive and antimicrobial properties. However, the successful and reproducible synthesis of this molecule is highly dependent on the chosen protocol. This guide provides an in-depth, objective comparison of established synthetic routes, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their laboratory workflows.

Pillar 1: Mechanistic Insight and Strategic Protocol Selection

The core structure of s-triazolo[3,4-a]phthalazine is typically assembled from a key intermediate, 1-hydrazinophthalazine. The primary challenge and point of divergence in synthetic protocols lie in the method used to construct the fused triazole ring and install the C-3 hydrazine moiety. The choice of reagents for this cyclization step dictates the reaction conditions, yield, purity, and overall efficiency. We will compare two distinct and validated approaches: a classical two-step method involving a thiol intermediate and a more direct, albeit potentially lower-yielding, one-pot cyclization.

Protocol A: The Classical Two-Step Synthesis via a Thiol Intermediate

This robust and widely-documented method prioritizes purity and yield by proceeding through a stable, isolable intermediate, 1,2,4-Triazolo[3,4-a]phthalazine-3-thiol. This approach offers excellent control over the reaction at each stage.

Causality Behind Experimental Choices: The first step utilizes carbon disulfide (CS₂) in the presence of a base like pyridine.[1] 1-hydrazinophthalazine acts as a dinucleophile. The terminal nitrogen of the hydrazine moiety initially attacks the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate. The basic pyridine facilitates the subsequent intramolecular cyclization and elimination of hydrogen sulfide (H₂S) to yield the stable triazole-3-thiol. The subsequent step involves a nucleophilic substitution where hydrazine hydrate displaces the thiol group to furnish the final product. This two-step process is often favored as it allows for the purification of the thiol intermediate, leading to a cleaner final product.

Experimental Protocol: Protocol A

Step 1: Synthesis of 1,2,4-Triazolo[3,4-a]phthalazine-3-thiol

  • Dissolve 1-hydrazinophthalazine (1 equivalent) in pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add carbon disulfide (1.5 equivalents) dropwise while maintaining the temperature at 0°C.[1]

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C, then continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the crude thiol intermediate. Recrystallization from ethanol may be performed if necessary.

Step 2: Synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine

  • Suspend the dried 1,2,4-Triazolo[3,4-a]phthalazine-3-thiol (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the mixture for 8-12 hours, monitoring for the evolution of H₂S gas (use appropriate safety precautions and a scrubber).

  • Track the reaction's completion by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Trustworthiness & Self-Validation: The identity and purity of the intermediate and final product must be confirmed. Standard characterization includes ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, FT-IR spectroscopy to identify key functional groups (e.g., N-H stretches), and mass spectrometry to verify the molecular weight.[2] Melting point determination serves as a reliable indicator of purity.

Protocol B: Alternative Synthesis Routes

Alternative strategies often aim to shorten the synthesis time by using different starting materials or cyclizing agents. One such route begins with phthalic anhydride, a readily available and inexpensive starting material.[3][4]

Causality Behind Experimental Choices: This pathway first involves the reaction of phthalic anhydride with hydrazine hydrate to form 2,3-dihydrophthalazine-1,4-dione.[3][4] This intermediate is then halogenated, typically with phosphorus oxychloride (POCl₃), to yield 1,4-dichlorophthalazine.[3][5] Subsequent selective reaction with hydrazine can yield 1-hydrazino-4-chlorophthalazine, which can then be cyclized and further reacted to obtain the target molecule. While multi-stepped, this route is valuable for creating diverse substituted analogues by leveraging the reactivity of the chloro-substituents. For the specific synthesis of the title compound, this route is generally more complex than starting from 1-hydrazinophthalazine.

A more direct, though less commonly cited, conceptual one-pot approach from 1-hydrazinophthalazine might involve using a reagent like thiocarbohydrazide, which could theoretically cyclize in a single step. However, such protocols are not as well-established and may suffer from lower yields and the formation of side products, making reproducibility a significant challenge.

Pillar 2: Comparative Performance and Data

The choice of protocol often involves a trade-off between speed, yield, and purity. The following table summarizes the key performance indicators for the classical two-step method, which is considered the most reliable for obtaining the target compound.

ParameterProtocol A: Two-Step via Thiol IntermediateNotes
Overall Reaction Time 14 - 20 hours (including workup)Two distinct reaction and workup stages are required.
Typical Yield 65-80%Generally high and reproducible due to the stable intermediate.
Purity (Post-Workup) HighIsolation and purification of the intermediate remove impurities early.
Procedural Complexity ModerateRequires two separate reaction setups and handling of H₂S gas.
Reagent Safety HighRequires careful handling of pyridine (toxic, flammable) and CS₂ (highly flammable, toxic). H₂S evolution in step 2 is a significant hazard.
Scalability GoodThe protocol is generally scalable with appropriate engineering controls for gas evolution.

Pillar 3: Visualization of Synthetic Workflows

To clarify the logical flow of the primary synthesis protocol, the following diagram illustrates the reaction pathway.

Synthesis_Workflow cluster_0 Protocol A: Two-Step Synthesis A 1-Hydrazinophthalazine B 1,2,4-Triazolo[3,4-a]- phthalazine-3-thiol (Isolated Intermediate) A->B + CS₂ + Pyridine (0°C to RT) C 3-Hydrazino-s-triazolo- [3,4-a]phthalazine (Final Product) B->C + Hydrazine Hydrate (Reflux)

Caption: Workflow for the classical two-step synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine.

Conclusion and Expert Recommendation

For researchers requiring a reliable and reproducible method for synthesizing high-purity 3-Hydrazino-s-triazolo[3,4-a]phthalazine, Protocol A (the classical two-step synthesis via a thiol intermediate) is the recommended approach. Its key advantage lies in the isolation of a stable intermediate, which allows for purification before the final step, significantly reducing the complexity of the final product mixture. While it involves an additional step compared to theoretical one-pot methods, the gains in yield, purity, and reproducibility are substantial, making it a more trustworthy and scalable option for research and development applications. All synthetic work should be preceded by a thorough safety review, especially concerning the handling of carbon disulfide and the evolution of hydrogen sulfide gas.

References

  • Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]

  • Synthesis of 1,2,4-Triazolo[3,4-a]-phthalazine-3-thiol (Compound III-6). PrepChem.com. [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

  • [1][2][5]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. (2013). ACS Medicinal Chemistry Letters, 4(11), 1096-1101. [Link]

  • Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. ChemInform, 36(51). [Link]

  • Gomaa, M. A.-M. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Sciences Journal, 6(3). [Link]

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A Researcher's Guide to Confirming the Mechanism of Action of 3-Hydrazino-s-triazolo[3,4-a]phthalazine via Genetic Knockout

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 3-Hydrazino-s-triazolo[3,4-a]phthalazine (hereafter referred to as PHTZ) belongs to the phthalazine family. Derivatives of phthalazine have garnered significant interest due to their diverse pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties[1][2]. Preliminary screening may suggest that PHTZ exhibits potent anti-proliferative effects in cancer cell lines, but the precise molecular mechanism remains to be elucidated. This guide provides a comprehensive, technically-grounded framework for rigorously validating a hypothesized mechanism of action for PHTZ using genetic knockout studies, the gold standard for target validation.

For the purpose of this guide, we will operate under a common drug discovery scenario: through computational modeling and initial biochemical screens, we hypothesize that PHTZ exerts its therapeutic effect by inhibiting a specific, disease-relevant enzyme, which we will call "Kinase X" . Kinase X is a known proto-oncogene that, when hyperactive, drives cellular proliferation through a downstream signaling cascade.

This guide will walk you through the experimental journey of testing this hypothesis, comparing the effects of PHTZ in a wild-type cellular context versus a context where Kinase X has been completely removed via CRISPR-Cas9 gene editing.

The Hypothesized Signaling Pathway

Our central hypothesis is that PHTZ directly binds to and inhibits the enzymatic activity of Kinase X. In its active state, Kinase X phosphorylates and activates "Substrate Y," which in turn initiates a signaling cascade leading to the expression of genes that promote cell cycle progression and proliferation. By inhibiting Kinase X, PHTZ is expected to block this entire pathway.

Kinase_X_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Substrate_Y Substrate Y (Inactive) Kinase_X->Substrate_Y Phosphorylates Substrate_Y_P Substrate Y-P (Active) Transcription Gene Transcription Substrate_Y_P->Transcription Promotes PHTZ PHTZ PHTZ->Kinase_X Inhibits Proliferation Cell Proliferation Transcription->Proliferation

Caption: Hypothesized signaling pathway of Kinase X and the inhibitory action of PHTZ.

Experimental Blueprint: A Self-Validating Workflow

To robustly test our hypothesis, we will employ a multi-stage experimental workflow. The core principle is a comparative analysis between a wild-type (WT) cell line and a CRISPR-Cas9 generated Kinase X knockout (KO) cell line. This approach provides a clear, genetically-defined control to ascertain if the observed effects of PHTZ are truly dependent on the presence of Kinase X.

Experimental_Workflow cluster_WT Wild-Type (WT) Cells cluster_KO_Generation Genetic Validation Arm cluster_Comparison Comparative Analysis WT_Viability 1. Determine PHTZ IC50 (MTT Assay) WT_Signaling 2. Confirm Pathway Inhibition (Western Blot) WT_Viability->WT_Signaling Compare_Viability 5. Compare PHTZ IC50 (WT vs. KO) WT_Signaling->Compare_Viability CRISPR 3. Generate Kinase X KO (CRISPR-Cas9) Validation 4. Validate KO Clones (Sequencing & Western Blot) CRISPR->Validation Validation->Compare_Viability Compare_Signaling 6. Compare Pathway Modulation (WT vs. KO) Validation->Compare_Signaling Conclusion Conclusion on Mechanism of Action Compare_Viability->Conclusion Compare_Signaling->Conclusion

Caption: High-level workflow for validating the mechanism of action of PHTZ.

Part 1: Characterizing the Effect of PHTZ in Wild-Type Cells

Before proceeding to genetic manipulation, it's crucial to establish a baseline of PHTZ's activity in an unmodified cellular system.

Protocol 1: Cell Viability/Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][4][5] It will allow us to determine the concentration of PHTZ that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Seed HCT-116 (or another appropriate cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare a serial dilution of PHTZ (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the PHTZ-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

Data Presentation:

PHTZ Concentration (µM)Absorbance (570 nm) - Rep 1Absorbance (570 nm) - Rep 2Absorbance (570 nm) - Rep 3Average Absorbance% Viability (Normalized to Vehicle)
0 (Vehicle)1.251.281.221.25100%
0.11.201.231.181.2096%
10.950.980.920.9576%
100.600.650.620.6250%
1000.150.180.160.1613%

From this data, a dose-response curve can be plotted to calculate the IC50 value.

Protocol 2: Western Blot for Pathway Modulation

This technique allows us to visualize changes in protein levels and post-translational modifications, such as phosphorylation, to confirm if PHTZ affects the Kinase X pathway.[7]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency in 6-well plates. Treat with vehicle, a low dose of PHTZ (e.g., IC25), and a high dose of PHTZ (e.g., IC75) for a predetermined time (e.g., 6 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total Kinase X, phosphorylated Substrate Y (p-Substrate Y), total Substrate Y, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Detect the signal using an ECL substrate and an imaging system.

Expected Outcome: Treatment with PHTZ should show a dose-dependent decrease in the levels of p-Substrate Y, while the total levels of Kinase X and Substrate Y remain unchanged.

Part 2: Genetic Inactivation of the Hypothesized Target

The cornerstone of this validation guide is the generation of a cell line that completely lacks the target protein.

Protocol 3: Generation of Kinase X Knockout Cell Line via CRISPR-Cas9

CRISPR-Cas9 is a powerful gene-editing tool that allows for precise and permanent disruption of a target gene.

Methodology:

  • gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the Kinase X gene. Use online tools to minimize potential off-target effects.[9]

  • Vector Cloning: Clone the designed sgRNA sequences into a Cas9-expressing vector (an "all-in-one" plasmid is often convenient).[10]

  • Transfection: Transfect the Cas9/sgRNA plasmid(s) into the HCT-116 cell line using a suitable method (e.g., lipofection or electroporation).

  • Single-Cell Cloning: Two to three days post-transfection, isolate single cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent marker, or by limiting dilution.[10]

  • Clonal Expansion: Expand the single-cell-derived colonies until there are enough cells for validation and cryopreservation.

Protocol 4: Validation of Knockout Clones

It is absolutely critical to validate the knockout at both the genomic and proteomic levels.

Methodology:

  • Genomic DNA Extraction and PCR: Extract genomic DNA from each expanded clone. Perform PCR to amplify the region of the Kinase X gene targeted by the sgRNAs.

  • Sanger Sequencing: Sequence the PCR products. A successful knockout will show insertions or deletions (indels) at the target site, leading to a frameshift mutation and a premature stop codon.[11]

  • Western Blot: Perform a Western blot as described in Protocol 2, using a primary antibody against Kinase X. A true knockout clone will show a complete absence of the Kinase X protein band compared to the wild-type control.

Part 3: The Definitive Comparison: WT vs. KO

With validated wild-type and Kinase X KO cell lines in hand, we can now perform the definitive experiment. The logic is simple: if Kinase X is the primary target of PHTZ, then removing Kinase X should render the cells insensitive to the drug.

Protocol 5: Comparative Cell Viability Assay (WT vs. KO)

Repeat the MTT assay exactly as described in Protocol 1, but this time, perform it in parallel on both the wild-type and the validated Kinase X KO cell lines.

Expected Outcome & Data Interpretation: The dose-response curve for the Kinase X KO cells should show a significant rightward shift compared to the WT cells. This indicates that a much higher concentration of PHTZ is required to achieve the same level of growth inhibition, demonstrating that the drug's efficacy is dependent on the presence of its target.

Comparative Data Table:

Cell LinePHTZ IC50 (µM)Fold-Resistance (IC50 KO / IC50 WT)
Wild-Type (WT)10.2 ± 1.51
Kinase X KO>100>9.8

A high fold-resistance value provides strong evidence that Kinase X is the primary target of PHTZ for its anti-proliferative effects.

The Rescue Experiment: Restoring Sensitivity

To further solidify the findings, a "rescue" experiment can be performed. This involves re-introducing Kinase X into the KO cell line. If sensitivity to PHTZ is restored, it provides an even higher level of confidence in the target identification. A version of Kinase X with a mutation in the putative PHTZ binding site could also be introduced as a negative control.

Rescue_Experiment_Logic WT WT Cells (Kinase X present) PHTZ_WT Treat with PHTZ WT->PHTZ_WT KO KO Cells (Kinase X absent) PHTZ_KO Treat with PHTZ KO->PHTZ_KO Rescue KO Cells + WT Kinase X (Kinase X restored) PHTZ_Rescue Treat with PHTZ Rescue->PHTZ_Rescue Result_WT Result: Cell Death (Sensitive) PHTZ_WT->Result_WT Result_KO Result: Cells Survive (Resistant) PHTZ_KO->Result_KO Result_Rescue Result: Cell Death (Sensitivity Rescued) PHTZ_Rescue->Result_Rescue

Caption: Logical flow of a rescue experiment to confirm target engagement.

Managing Confounding Factors

CRISPR Off-Target Effects: While highly specific, CRISPR-Cas9 can sometimes edit unintended sites in the genome.[12] It is crucial to use sgRNAs designed for high specificity and to validate key findings in at least two independent KO clones generated with different sgRNAs. For therapeutic development, unbiased, genome-wide off-target analysis methods like GUIDE-seq or CIRCLE-seq may be warranted.[13]

Compound Off-Target Effects: PHTZ may have additional, "off-target" effects that contribute to its cytotoxicity, especially at higher concentrations. The resistance observed in KO cells may not be absolute. This highlights that while Kinase X is a primary target, other mechanisms may be at play. Further studies, such as thermal proteome profiling or chemical proteomics, could identify other binding partners of PHTZ.

Conclusion

By systematically comparing the cellular response to 3-Hydrazino-s-triazolo[3,4-a]phthalazine in a wild-type versus a genetically defined knockout background, researchers can generate robust, publication-quality data to confirm its mechanism of action. A significant loss of potency in the knockout cell line provides compelling evidence that the compound's primary mode of anti-proliferative activity is through the inhibition of the targeted protein. This genetic validation is a critical step in the preclinical development of any targeted therapeutic, providing the confidence needed to advance a compound toward clinical investigation.

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A Senior Application Scientist's Guide to Comparative Docking Studies of Triazolophthalazine Analogues with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the triazolophthalazine scaffold has emerged as a privileged structure, forming the core of numerous analogues with potent activities against a range of therapeutically relevant proteins. The versatility of this heterocyclic system allows for chemical modifications that can fine-tune binding affinities and selectivity for specific targets. For researchers and drug development professionals, understanding the molecular interactions that govern the efficacy of these analogues is paramount. Computational molecular docking serves as a powerful tool in this endeavor, offering a window into the binding poses and affinities of small molecules within the active sites of their protein targets.[1][2][3]

This guide provides a comprehensive framework for conducting comparative docking studies of triazolophthalazine analogues against their key protein targets. We will delve into the causality behind experimental choices, present a self-validating protocol, and underscore the importance of correlating computational data with experimental observations to ensure scientific integrity.

The Rationale Behind Comparative Docking: Unveiling Structure-Activity Relationships

The primary objective of a comparative docking study is to elucidate the structure-activity relationships (SAR) within a series of analogues. By systematically evaluating how modifications to the triazolophthalazine core influence binding to a specific target, we can identify key pharmacophoric features and steric or electronic properties that enhance or diminish potency. This knowledge is invaluable for guiding the rational design of next-generation inhibitors with improved efficacy and selectivity.

Key protein targets for triazolophthalazine analogues that have been explored in the literature include, but are not limited to:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4][5][6][7][8]

  • Poly(ADP-ribose) Polymerase (PARP): An enzyme involved in DNA repair, making it a key target in oncology, particularly for cancers with deficiencies in other DNA repair pathways.[9][10]

  • Phosphodiesterase-4 (PDE4): An enzyme that regulates inflammation by degrading the second messenger cyclic AMP (cAMP).[11][12][13][14][15]

  • Topoisomerase II (Topo II): An enzyme essential for managing DNA topology during replication and transcription, making it a target for anticancer agents.[16][17]

By comparing the docking scores, binding energies, and specific molecular interactions of various triazolophthalazine analogues across these and other targets, we can build a comprehensive picture of their therapeutic potential.

Experimental Workflow: A Step-by-Step Protocol for a Robust Comparative Docking Study

The following protocol outlines a detailed and self-validating workflow for conducting a comparative docking study. The emphasis is not just on the "how" but the "why" behind each step, ensuring a rigorous and reproducible scientific investigation.

Step 1: Preparation of Target Protein Structures

The accuracy of a docking study is fundamentally dependent on the quality of the protein structure.

  • Selection and Retrieval: Obtain the 3D crystallographic structures of the target proteins from the Protein Data Bank (PDB). Prioritize high-resolution structures that are co-crystallized with a ligand, as this provides a valuable reference for validating the docking protocol.

  • Protein Preparation:

    • Remove Water and Heteroatoms: Unless a water molecule is known to play a crucial role in ligand binding, all water molecules and other non-essential heteroatoms should be removed from the PDB file.

    • Add Hydrogen Atoms: Since X-ray crystallography does not typically resolve hydrogen atom positions, they must be added computationally. The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4) should be carefully assigned.

    • Assign Partial Charges: Assign appropriate partial charges to all atoms using a force field (e.g., AMBER, CHARMM).

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Step 2: Preparation of Triazolophthalazine Analogue Libraries

The ligands must be accurately represented in three dimensions for the docking simulation.

  • 2D to 3D Conversion: Sketch the 2D structures of the triazolophthalazine analogues and convert them into 3D structures using a molecular modeling software.

  • Ligand Protonation and Tautomerization: Determine the most likely protonation and tautomeric states of the ligands at physiological pH.

  • Energy Minimization: Perform a thorough energy minimization of each ligand to obtain a low-energy conformation.

  • Generate Conformers: For flexible ligands, it is beneficial to generate a set of diverse, low-energy conformers to be used in the docking process. This increases the chances of finding the correct binding pose.

Step 3: Docking Protocol Validation (Self-Validation)

Before docking the entire library of analogues, it is crucial to validate the chosen docking protocol to ensure it can accurately reproduce known binding modes.[18][19][20]

  • Redocking of the Co-crystallized Ligand: Extract the co-crystallized ligand from the prepared protein structure and re-dock it into the binding site.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking algorithm and scoring function are appropriate for the system under study.[18][20]

Step 4: Molecular Docking Simulation
  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand or by using a binding site prediction algorithm. A grid box is typically generated around the defined active site to guide the docking search.

  • Perform Docking: Dock the prepared library of triazolophthalazine analogues into the defined binding site of the target protein using a validated docking program (e.g., AutoDock, Glide, GOLD).[19] The docking process involves two main steps: a search algorithm to generate different ligand poses and a scoring function to estimate the binding affinity of each pose.[1][21]

  • Analyze and Rank Poses: The docking program will generate multiple possible binding poses for each ligand, ranked by a scoring function that estimates the binding free energy.

Step 5: Post-Docking Analysis and Interpretation

The raw docking scores are just the beginning of the analysis. A thorough interpretation of the results is essential.

  • Visual Inspection: Visually inspect the top-ranked poses for each analogue within the protein's active site. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.

  • Comparative Analysis: Compare the binding modes and interactions of the different analogues. Identify how specific chemical modifications influence the binding orientation and the formation of key interactions.

  • Correlation with Experimental Data: The ultimate validation of a docking study is its correlation with experimental data.[22][23] Compare the predicted binding affinities (docking scores) with experimentally determined activities (e.g., IC50 or Ki values). A strong correlation provides confidence in the predictive power of the docking model.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking & Analysis cluster_correlation Final Validation PDB Select & Retrieve Target Protein (PDB) Redock Redock Co-crystallized Ligand PDB->Redock Ligands Prepare Triazolophthalazine Analogue Library (2D to 3D) Dock Molecular Docking Simulation Ligands->Dock RMSD Calculate RMSD (< 2.0 Å) Redock->RMSD RMSD->Dock Validated Protocol Analyze Post-Docking Analysis (Scores & Interactions) Dock->Analyze Correlate Correlate with Experimental Data (e.g., IC50) Analyze->Correlate

Figure 1: A generalized workflow for a comparative molecular docking study.

Data Presentation: A Comparative Analysis of Triazolophthalazine Analogues

To facilitate a clear comparison, the results of the docking study should be summarized in a structured table. The following table provides a template with hypothetical data for illustrative purposes, showcasing how to present the findings for a series of triazolophthalazine analogues against VEGFR-2.

Analogue IDModification on Triazolophthalazine CoreDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
TPZ-001 Unsubstituted-8.50.25Cys919, Asp1046, Glu885
TPZ-002 6-chloro substitution-9.20.11Cys919, Asp1046, Phe1047
TPZ-003 3-phenyl substitution-9.80.05Cys919, Asp1046, Val848
TPZ-004 6-methoxy substitution-8.10.45Cys919, Asp1046
Sorafenib Reference Inhibitor-10.50.02Cys919, Asp1046, Glu885, Phe1047

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Molecular Interactions: A Case Study

Visualizing the binding pose of a potent analogue within the active site of its target protein is crucial for understanding the molecular basis of its activity. The following diagram illustrates the key interactions of a hypothetical triazolophthalazine analogue with the active site of VEGFR-2.

G cluster_protein VEGFR-2 Active Site cluster_ligand Triazolophthalazine Analogue Cys919 Cys919 Asp1046 Asp1046 Glu885 Glu885 Phe1047 Phe1047 Val848 Val848 TPZ_core Triazolophthalazine Core TPZ_core->Cys919 H-bond TPZ_core->Asp1046 H-bond TPZ_core->Glu885 Electrostatic Phenyl_group Phenyl Group Phenyl_group->Phe1047 Pi-Pi Stacking Phenyl_group->Val848 Hydrophobic

Figure 2: A schematic representation of the molecular interactions between a triazolophthalazine analogue and the VEGFR-2 active site.

Conclusion: From In Silico Insights to Experimental Validation

Comparative molecular docking is an indispensable tool in modern drug discovery, providing rapid and valuable insights into the structure-activity relationships of compound series like the triazolophthalazine analogues. However, it is crucial to remember that docking studies are predictive models and not a substitute for experimental validation. The most robust drug discovery programs are those that effectively integrate computational and experimental approaches, allowing for a synergistic cycle of design, synthesis, testing, and refinement. By following a rigorous and self-validating protocol as outlined in this guide, researchers can leverage the power of molecular docking to accelerate the discovery of novel and effective therapeutics.

References

  • Abulkhair, H. S., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1436-1453. [Link][4][5][6]

  • El-Sayed, M. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][5][19]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11342. [Link][8]

  • Guedes, I. A., et al. (2021). Molecular docking for beginners. Bioinformatics, 37(24), 4859-4860. [Link][21]

  • Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. In Biomedical Engineering Molecular Docking - Recent Advances. IntechOpen. [Link][24][25]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link][1]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. [Link][19]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??. [Link][22]

  • ResearchGate. (2022). How to validate the molecular docking results?. [Link][18]

  • Salmaso, V., & Moro, S. (2018). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Briefings in bioinformatics, 19(5), 1042-1055. [Link][26]

  • Seeliger, D., & de Groot, B. L. (2010). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of computer-aided molecular design, 24(5), 417–424. [Link][20]

  • Wikipedia. (2024). Docking (molecular). [Link][3]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydrazino-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The compound 3-Hydrazino-s-triazolo[3,4-a]phthalazine (CAS No. 21517-17-9) is a heterocyclic molecule whose handling and disposal require rigorous adherence to safety protocols.[1][2] The primary driver for these procedures is the presence of the hydrazino (-NHNH₂) functional group . Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA) due to their inherent toxicity and potential carcinogenicity.[3][4]

This guide provides a comprehensive, step-by-step framework for the safe disposal of 3-Hydrazino-s-triazolo[3,4-a]phthalazine, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are synthesized from established best practices for managing hydrazine-containing compounds and general laboratory hazardous waste.

Part 1: Core Hazard Assessment and Guiding Principles

The fundamental principle governing the disposal of this compound is to treat it as a hazardous hydrazine derivative . The triazolophthalazine core is relatively stable, but the reactivity and toxicity of the hydrazino group dictate the entire waste management lifecycle.

Key Hazards:

  • Toxicity: Hydrazine derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[4][5]

  • Carcinogenicity: Many hydrazine compounds are suspected carcinogens.[5][6]

  • Reactivity: Hydrazines are reducing agents and can react violently with oxidizing agents.[7] Some hydrazine salts are explosive.[7] While this specific compound's reactivity profile is not extensively documented, prudence dictates it should be segregated from incompatible materials.

PropertyValueSource
CAS Number 21517-17-9[1]
Molecular Formula C₉H₈N₆[1][2]
Molecular Weight 200.20 g/mol [1]
Primary Hazard Hydrazine Moiety[3][5]

Part 2: Standard Operating Procedure for Waste Collection

Proper disposal begins at the point of generation. A systematic approach to waste collection within the laboratory is critical to prevent accidental exposure and ensure regulatory compliance.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • Select a container compatible with the waste stream. A high-density polyethylene (HDPE) or glass container is typically appropriate. If the waste is in a solvent, ensure compatibility (e.g., do not store corrosive waste in metal containers).[8]

    • The container must have a secure, tight-fitting lid.[9][10]

  • Label the Container Immediately:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly list all contents, spelling out the full chemical name: "3-Hydrazino-s-triazolo[3,4-a]phthalazine." Do not use abbreviations.[8]

    • List any solvents or other chemicals present in the waste stream with their approximate concentrations.

  • Segregate the Waste Stream:

    • This waste must be kept separate from all other waste streams.[9]

    • Crucially, never mix this waste with acids or oxidizing agents. [8]

    • It is good practice to segregate halogenated and non-halogenated solvent wastes.[8][9]

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, such as a ventilated cabinet.[11][12]

    • The container must remain closed at all times except when adding waste.[9][11]

  • Arrange for Pickup:

    • Once the container is full or the project is complete, complete the necessary paperwork and contact your institution's Environmental Health and Safety (EHS) department for disposal.[11][12]

G cluster_ehs EHS / Waste Management gen Waste Generation (e.g., reaction quench, used samples) container Select & Pre-Label 'Hazardous Waste' Container add Add Waste to Designated Container container->add seal Securely Seal Container After Each Addition add->seal saa Store in Designated Satellite Accumulation Area (SAA) seal->saa pickup Schedule Waste Pickup with EHS Office saa->pickup transport Licensed Contractor Transports Waste pickup->transport disposal Final Disposal (e.g., Incineration) transport->disposal

Caption: Spill Response Decision Flowchart.

Part 5: Required Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling 3-Hydrazino-s-triazolo[3,4-a]phthalazine and its associated waste.

ProtectionSpecificationRationale
Eye Safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne dust. [5]
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents dermal contact and absorption. [13]
Body Laboratory coat.Protects skin and personal clothing from contamination. [5]
Respiratory Use in a certified chemical fume hood.Avoids inhalation of dust or vapors. [5]

Conclusion

The proper disposal of 3-Hydrazino-s-triazolo[3,4-a]phthalazine is a critical aspect of laboratory safety and regulatory compliance. By recognizing the hazards posed by the hydrazine functional group and adhering to a strict protocol of segregation, containment, and professional disposal, we can handle this compound responsibly. Always consult your institution's specific waste management guidelines and EHS department for guidance.

References

  • Production, Import, Use, and Disposal . Toxicological Profile for Hydrazines - NCBI Bookshelf. Available at: [Link]

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A Comprehensive Guide to the Safe Handling of 3-Hydrazino-s-triazolo[3,4-a]phthalazine: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling of 3-Hydrazino-s-triazolo[3,4-a]phthalazine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations provided are based on the known hazards of its structural components, namely the hydrazine moiety and the phthalazine core. The hydrazino functional group, in particular, warrants a high degree of caution due to its potential toxicity and reactivity.[1][2] This guide is intended to empower laboratory personnel with the knowledge to work safely with this compound, ensuring personal safety and environmental protection.

I. Hazard Assessment and Triage

3-Hydrazino-s-triazolo[3,4-a]phthalazine is a heterocyclic compound containing a hydrazino group. Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[3] The primary routes of exposure are inhalation, skin contact, and ingestion.[1][2] Acute exposure can cause irritation to the skin, eyes, and respiratory tract, while chronic exposure may lead to more severe health effects.[3] Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure to 3-Hydrazino-s-triazolo[3,4-a]phthalazine. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust provide a complete seal around the eyes to protect against splashes and dust.
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a significant risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling hydrazine and its derivatives.[1][4] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Full-Length Pants and Closed-Toe ShoesThese are mandatory to protect the skin from potential spills.
Respiratory Protection RespiratorThe use of a respirator should be determined by a site-specific risk assessment. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges should be used.[1]
III. Operational Plan for Safe Handling

A systematic approach to handling 3-Hydrazino-s-triazolo[3,4-a]phthalazine, from receipt to disposal, is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2] Long-term storage at -20°C is recommended.[5]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Engineering Controls:

  • All handling of 3-Hydrazino-s-triazolo[3,4-a]phthalazine, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

3. Handling Procedures:

  • Before beginning any work, ensure you have read and understood the relevant safety information.

  • Wear the appropriate PPE as outlined in the table above.

  • Use spark-proof tools and avoid creating dust.[6]

  • Keep containers tightly closed when not in use.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_gather Gather Materials and Reagents prep_fume_hood->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_quench Quench Reaction (if necessary) handle_react->cleanup_quench After reaction completion cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_remove_ppe G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal gen_solid Contaminated Solids (PPE, weigh paper) col_container Designated Hazardous Waste Container gen_solid->col_container gen_liquid Unused Solutions & Reaction Residues gen_liquid->col_container col_label Properly Labeled Container col_container->col_label disp_ehs Contact EHS for Pickup col_label->disp_ehs disp_licensed Disposal by Licensed Facility disp_ehs->disp_licensed

Caption: The logical flow for the proper disposal of waste.

By adhering to these guidelines, researchers can safely handle 3-Hydrazino-s-triazolo[3,4-a]phthalazine, minimizing personal risk and ensuring the protection of the laboratory environment.

References

  • Hydrazine - Risk Management and Safety . Available at: [Link]

  • Safety and Handling of Hydrazine . Available at: [Link]

  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety . Available at: [Link]

  • Hydrazine - NIOSH Pocket Guide to Chemical Hazards . Available at: [Link]

  • MATERIAL SAFETY DATA SHEETS PHTHALAZINE - Cleanchem Laboratories . Available at: [Link]

  • 3-Hydrazino-s-triazolo[3,4-a]phthalazine . Available at: [Link]

Sources

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